molecular formula C9H24GdO3 B088771 Gadolinium (III) isopropoxide CAS No. 14532-05-9

Gadolinium (III) isopropoxide

Cat. No.: B088771
CAS No.: 14532-05-9
M. Wt: 337.5 g/mol
InChI Key: AGUOFJVRZOIUFG-UHFFFAOYSA-N
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Description

Gadolinium (III) isopropoxide is a useful research compound. Its molecular formula is C9H24GdO3 and its molecular weight is 337.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

14532-05-9

Molecular Formula

C9H24GdO3

Molecular Weight

337.5 g/mol

IUPAC Name

gadolinium;propan-2-ol

InChI

InChI=1S/3C3H8O.Gd/c3*1-3(2)4;/h3*3-4H,1-2H3;

InChI Key

AGUOFJVRZOIUFG-UHFFFAOYSA-N

SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Gd+3]

Canonical SMILES

CC(C)O.CC(C)O.CC(C)O.[Gd]

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Gadolinium (III) Isopropoxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Gadolinium (III) isopropoxide, Gd(O-i-Pr)₃, is a metal alkoxide that serves as a critical precursor and catalyst in advanced materials science and organic synthesis. Its unique electronic configuration and reactivity profile make it an indispensable tool for researchers. This guide provides a comprehensive exploration of the core chemical properties of this compound, moving from its fundamental physicochemical characteristics to its synthesis, reactivity, and applications. We delve into the causality behind experimental protocols and provide detailed methodologies for its synthesis and characterization, offering field-proven insights for professionals in research, drug development, and materials science.

Core Physicochemical Properties

This compound is a white to off-white, moisture-sensitive solid.[1][2] Understanding its fundamental properties is paramount for its effective handling, storage, and application. The compound typically presents as a powder and is soluble in anhydrous solvents like 2-propanol and toluene.[3] Its high melting point, exceeding 300 °C, is indicative of a stable, likely polymeric or oligomeric structure in the solid state, a common feature among metal alkoxides.[1][3][4]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₉H₂₁GdO₃[1][2][4]
Molecular Weight 334.51 g/mol [1][2][4][5]
CAS Number 14532-05-9[1][5]
Appearance White to off-white powder[1][2]
Melting Point >300 °C[1][3][4]
Sensitivity Moisture sensitive[1][2][3]
Solubility Soluble in anhydrous 2-propanol, toluene[3]

Synthesis of this compound

The synthesis of high-purity lanthanide alkoxides is crucial for their successful application. The most common and reliable methods avoid the presence of water, which can lead to the formation of undesirable oxo- or hydroxo-species. Halide metathesis is a widely adopted and effective route for preparing trivalent lanthanide alkoxides like this compound.[6]

This pathway involves the reaction of a gadolinium halide, typically anhydrous Gadolinium (III) chloride (GdCl₃), with a stoichiometric amount of an alkali metal alkoxide, such as sodium isopropoxide (NaO-i-Pr), in an anhydrous organic solvent. The driving force for this reaction is the precipitation of the insoluble alkali metal halide (e.g., NaCl), which can be removed by filtration.

Synthesis_Pathway GdCl3 GdCl₃ (anhydrous) GdOiPr3 Gd(O-i-Pr)₃ GdCl3->GdOiPr3 + 3 NaO-i-Pr GdCl3->GdOiPr3 NaOiPr 3 NaO-i-Pr (in isopropanol) NaCl 3 NaCl (s)↓

Caption: Halide metathesis route for this compound synthesis.

Experimental Protocol: Synthesis via Halide Metathesis

This protocol describes a representative lab-scale synthesis. All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or a glovebox to prevent premature hydrolysis.[4]

  • Preparation of Sodium Isopropoxide: In a Schlenk flask equipped with a magnetic stir bar and reflux condenser, add freshly distilled, anhydrous isopropanol. Add sodium metal (3 molar equivalents to the planned GdCl₃) in small portions. The reaction is exothermic and produces hydrogen gas; ensure proper venting. Stir until all sodium has reacted to form a clear solution of sodium isopropoxide.

  • Reaction: In a separate Schlenk flask, suspend anhydrous Gadolinium (III) chloride (1 molar equivalent) in anhydrous toluene.

  • Addition: Slowly add the sodium isopropoxide solution to the GdCl₃ suspension at room temperature with vigorous stirring. A white precipitate of NaCl will form immediately.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 12-24 hours to ensure the reaction goes to completion. The choice of reflux is to overcome potential kinetic barriers and ensure complete conversion of the gadolinium halide.

  • Isolation: Cool the mixture to room temperature. The precipitated NaCl is removed by centrifugation or filtration under an inert atmosphere. This separation is the critical purification step.

  • Purification: The solvent is removed from the filtrate under vacuum to yield the crude this compound product. The product can be further purified by sublimation or recrystallization from an anhydrous solvent if necessary.

  • Validation: The final product should be a white powder. Its identity and purity can be confirmed using techniques like elemental analysis, Mass Spectrometry, and FT-IR spectroscopy. The absence of chloride can be confirmed by elemental analysis.

Chemical Reactivity and Stability

The chemistry of this compound is dominated by the high sensitivity of the Gd-O bond to protonolysis, particularly with water. This reactivity is both a challenge for handling and a feature to be exploited in materials synthesis.

Hydrolysis

This compound is highly sensitive to moisture and hydrolyzes, even with trace amounts of water from the atmosphere or solvents.[2][3][7] The hydrolysis reaction involves the cleavage of the isopropoxide ligand and formation of gadolinium hydroxide, Gd(OH)₃, and isopropanol.[8][9][10] The reaction proceeds in a stepwise manner, and incomplete hydrolysis can lead to the formation of complex oxo- or hydroxo-bridged oligomeric species.

Reaction: Gd(O-i-Pr)₃ + 3 H₂O → Gd(OH)₃ + 3 HO-i-Pr

Controlled hydrolysis is a cornerstone of the sol-gel process, where this compound is used as a molecular precursor to generate gadolinium-based materials.[3] By carefully controlling the stoichiometry of water, temperature, and pH, the hydrolysis and subsequent condensation reactions can be directed to produce materials with specific morphologies, such as nanoparticles.[11][12]

Thermal Decomposition

When subjected to heat, this compound undergoes thermal decomposition. The ultimate product of this process, particularly in the presence of oxygen, is the thermodynamically stable Gadolinium (III) oxide (Gd₂O₃).[11] This decomposition pathway makes it an excellent precursor for Chemical Vapor Deposition (CVD) or sol-gel routes to produce thin films or nanoparticles of gadolinia.[13]

The decomposition of the intermediate hydroxide, Gd(OH)₃, typically proceeds via an oxide-hydroxide (GdOOH) species before forming the final oxide.[10]

Pathway: 2 Gd(O-i-Pr)₃ → [Intermediates] → 2 Gd(OH)₃ → 2 GdOOH → Gd₂O₃

Reactivity_Pathway Gd_OiPr3 Gd(O-i-Pr)₃ Gd_OH3 Gd(OH)₃ Gd_OiPr3->Gd_OH3 + 3 H₂O (Hydrolysis) GdOOH GdOOH Gd_OH3->GdOOH Δ (~307 °C) Gd2O3 Gd₂O₃ GdOOH->Gd2O3 Δ (>550 °C)

Caption: Reactivity pathways for this compound.

Experimental Protocol: Thermal Analysis using TGA-DSC

Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) is a powerful method to study the thermal decomposition of this compound. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal events.[14][15][16][17]

  • Sample Preparation: Due to its moisture sensitivity, load a small amount (5-10 mg) of this compound into a ceramic (e.g., alumina) TGA pan inside an inert atmosphere glovebox.

  • Instrument Setup: Place the sealed pan into the TGA-DSC instrument. Use an empty, tared alumina pan as the reference.

  • Atmosphere: Purge the furnace with a controlled atmosphere. For studying decomposition to the oxide, use a flow of dry air or synthetic air (e.g., 50 mL/min). To study the decomposition mechanism under inert conditions, use nitrogen or argon.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • TGA Curve: The resulting plot of mass vs. temperature will show distinct weight loss steps. The first major loss corresponds to the removal of the isopropoxide ligands. The final residual mass should correspond to the theoretical mass of Gd₂O₃.

    • DSC Curve: The plot of heat flow vs. temperature will show endothermic or exothermic peaks corresponding to events like melting, crystallization, or decomposition. The decomposition of metal alkoxides is often a complex, multi-step process that can be elucidated by analyzing these peaks in conjunction with the TGA data.[14]

Applications in Synthesis

The utility of this compound stems from its function as both a catalyst and a high-purity precursor.

Catalyst in Organic Synthesis

As a Lewis acidic species, this compound has been effectively used as a catalyst in a variety of asymmetric organic reactions. Its applications include:

  • Enantioselective construction of beta-quaternary carbons.[1][4]

  • Generation of reactive enolates.[1][4]

  • Regioselective and stereoselective conjugate addition of cyanide to enones.[1][4]

  • Asymmetric Strecker reactions.[1][4]

  • Asymmetric ring-opening of meso-aziridines.[1][4]

The choice of a lanthanide-based catalyst like Gd(O-i-Pr)₃ is driven by the large ionic radius and flexible coordination sphere of the Gd³⁺ ion, which allows it to coordinate with various substrates and promote stereo-controlled transformations. For these applications, strict anhydrous and anaerobic conditions are mandatory to prevent catalyst deactivation via hydrolysis.[4]

Precursor for Gadolinium-Based Materials

This compound is a preferred molecular precursor for the synthesis of Gadolinium (III) oxide (Gd₂O₃) nanoparticles and thin films.[11][18] Gd₂O₃ is a material of significant interest due to its strong paramagnetic properties, making it a promising T1-positive contrast agent for Magnetic Resonance Imaging (MRI).[18][19][20]

The sol-gel method, utilizing the controlled hydrolysis and condensation of Gd(O-i-Pr)₃, allows for the synthesis of Gd₂O₃ nanoparticles with controlled size and morphology.[21][22] This control is critical, as the efficacy of an MRI contrast agent is highly dependent on particle size and surface properties.

Workflow_Nanoparticles start Gd(O-i-Pr)₃ in Anhydrous Solvent hydrolysis Controlled Hydrolysis (+ H₂O, catalyst) start->hydrolysis sol Gadolinium Hydroxide Sol [Gd(OH)₃] hydrolysis->sol aging Aging / Condensation sol->aging gel Gel Formation aging->gel drying Drying (e.g., Supercritical) gel->drying calcination Calcination (Thermal Treatment) drying->calcination end Gd₂O₃ Nanoparticles calcination->end

Sources

A Comprehensive Technical Guide to the Synthesis of Gadolinium (III) Isopropoxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the primary synthesis methodologies for Gadolinium (III) isopropoxide, a compound of significant interest in materials science and catalysis. As a versatile precursor, its synthesis is a critical step for various research and development applications. This document moves beyond simple procedural lists to offer a causal understanding of the experimental choices, ensuring that the described protocols are robust and reproducible.

Introduction: The Significance of this compound

This compound, with the chemical formula Gd(O-i-Pr)₃, is a metal alkoxide that serves as a key building block in the synthesis of various gadolinium-containing materials. Its utility stems from its solubility in organic solvents and its reactivity, which allows for the controlled formation of gadolinium oxides, complexes, and other derivatives. These materials find applications in diverse fields, including as contrast agents for magnetic resonance imaging (MRI), in the preparation of high-performance alloys, and as catalysts in organic synthesis. The synthesis of high-purity this compound is therefore a foundational aspect of advancing these technologies.

Core Synthesis Methodologies

Two principal routes for the synthesis of this compound will be discussed in detail: the direct reaction of gadolinium metal with isopropanol and the salt metathesis reaction between anhydrous gadolinium chloride and an alkali metal isopropoxide. Each method presents distinct advantages and challenges, which will be thoroughly examined.

Method 1: Direct Synthesis from Gadolinium Metal

This method involves the direct reaction of gadolinium metal with anhydrous isopropanol, typically facilitated by a catalyst. It offers a direct route to the desired product, minimizing the introduction of halide impurities that can be problematic in certain applications.

Reaction Mechanism:

The overall reaction can be represented as:

2 Gd + 6 CH₃CH(OH)CH₃ → 2 Gd(OCH(CH₃)₂)₃ + 3 H₂

The reaction is an oxidation of gadolinium metal from its elemental state (0) to the +3 oxidation state, with the concomitant reduction of protons from the isopropanol to produce hydrogen gas. The reaction is generally slow and requires activation of the metal surface, which is often achieved through the use of a catalyst, such as mercuric chloride (HgCl₂) or a mixture of mercuric chloride and mercuric acetate.[1][2] The catalyst is believed to disrupt the passivating oxide layer on the gadolinium metal surface, allowing the reaction with isopropanol to proceed.

Experimental Protocol: Direct Synthesis

Materials:

  • Gadolinium metal turnings or powder

  • Anhydrous isopropanol

  • Mercuric chloride (HgCl₂) (or a mixture of mercuric chloride and mercuric acetate) - Caution: Highly Toxic

  • Inert gas (Argon or Nitrogen)

  • Standard reflux apparatus (round-bottom flask, condenser, heating mantle)

  • Schlenk line or glovebox for handling air- and moisture-sensitive reagents

Procedure:

  • Preparation of the Reaction Apparatus: Assemble the reflux apparatus and ensure it is thoroughly dried and purged with an inert gas. All manipulations should be carried out under an inert atmosphere to prevent the hydrolysis of the product.

  • Charging the Flask: In the round-bottom flask, add gadolinium metal turnings and a catalytic amount of mercuric chloride.

  • Addition of Isopropanol: Add an excess of anhydrous isopropanol to the flask.

  • Reflux: Heat the reaction mixture to reflux. The reaction is typically carried out for several hours to ensure complete conversion of the gadolinium metal.[1] The evolution of hydrogen gas is an indicator that the reaction is proceeding.

  • Product Isolation: After the reaction is complete (indicated by the cessation of hydrogen evolution and the consumption of the gadolinium metal), the excess isopropanol is removed under reduced pressure.

  • Purification: The crude product can be purified by sublimation or recrystallization from a suitable anhydrous solvent.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: this compound is highly sensitive to moisture and will readily hydrolyze to form gadolinium hydroxide and isopropanol. Therefore, the use of anhydrous solvents and an inert atmosphere is critical for obtaining a pure product.

  • Catalyst: The passivating oxide layer on the surface of the gadolinium metal inhibits its reaction with isopropanol. The mercuric chloride catalyst amalgamates with the gadolinium, disrupting this layer and exposing fresh metal surfaces for reaction.[2]

  • Excess Isopropanol: Using an excess of isopropanol serves as both a reactant and the solvent, ensuring the reaction goes to completion.

Workflow for Direct Synthesis of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification P1 Dry and assemble reflux apparatus P2 Purge with inert gas P1->P2 R1 Charge flask with Gadolinium metal and HgCl2 catalyst P2->R1 R2 Add anhydrous isopropanol R1->R2 R3 Reflux for several hours R2->R3 I1 Remove excess isopropanol (vacuum) R3->I1 I2 Purify by sublimation or recrystallization I1->I2

Caption: Workflow for the direct synthesis of this compound from gadolinium metal.

Method 2: Salt Metathesis Reaction

The salt metathesis reaction is a more common and often safer alternative to the direct synthesis method, as it avoids the use of highly toxic mercury catalysts. This method involves the reaction of anhydrous gadolinium chloride with a stoichiometric amount of an alkali metal isopropoxide, typically sodium isopropoxide, in an anhydrous solvent.

Reaction Mechanism:

The reaction proceeds via a double displacement mechanism:

GdCl₃ + 3 Na(OCH(CH₃)₂) → Gd(OCH(CH₃)₂)₃ + 3 NaCl

The driving force for this reaction is the formation of the thermodynamically stable and insoluble sodium chloride, which precipitates out of the reaction mixture, shifting the equilibrium towards the formation of the gadolinium isopropoxide.

Experimental Protocol: Salt Metathesis

Materials:

  • Anhydrous Gadolinium (III) chloride (GdCl₃)

  • Sodium metal

  • Anhydrous isopropanol

  • Anhydrous non-polar solvent (e.g., toluene or hexane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk line or glovebox

  • Cannula for liquid transfers

  • Centrifuge or filtration apparatus

Procedure:

  • Preparation of Sodium Isopropoxide:

    • Under an inert atmosphere, carefully add small pieces of sodium metal to an excess of anhydrous isopropanol in a reaction flask.

    • The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium isopropoxide.

  • Reaction with Anhydrous GdCl₃:

    • In a separate flask, prepare a suspension of anhydrous gadolinium chloride in an anhydrous non-polar solvent like toluene.

    • Slowly add the freshly prepared sodium isopropoxide solution to the GdCl₃ suspension via cannula transfer with vigorous stirring. A white precipitate of NaCl will form immediately.

    • The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to ensure complete reaction.

  • Isolation of the Product:

    • Separate the precipitated NaCl from the solution containing the gadolinium isopropoxide by centrifugation or filtration under an inert atmosphere.

    • Wash the NaCl precipitate with the anhydrous non-polar solvent to recover any entrained product.

  • Purification:

    • Combine the supernatant and the washings.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • The product can be further purified by sublimation or by recrystallization from a suitable anhydrous solvent.

Causality Behind Experimental Choices:

  • Anhydrous Reagents and Solvents: As with the direct synthesis method, strict exclusion of water is paramount to prevent hydrolysis of the product. Anhydrous GdCl₃ is crucial; the presence of water in the hydrated form would lead to the formation of gadolinium hydroxide.

  • Freshly Prepared Sodium Isopropoxide: Using freshly prepared sodium isopropoxide ensures its reactivity and minimizes the presence of any degradation products.

  • Non-Polar Solvent: The use of a non-polar solvent like toluene or hexane is important for two reasons: it is a good solvent for the gadolinium isopropoxide product, and it is a poor solvent for the sodium chloride byproduct, facilitating its precipitation and removal.

Workflow for Salt Metathesis Synthesis

G cluster_naoipr Sodium Isopropoxide Preparation cluster_reaction Metathesis Reaction cluster_isolation Isolation & Purification N1 React Sodium metal with anhydrous isopropanol M2 Add Sodium Isopropoxide solution to GdCl3 suspension N1->M2 M1 Suspend anhydrous GdCl3 in anhydrous toluene M1->M2 M3 Stir for several hours M2->M3 I1 Separate NaCl precipitate (centrifugation/filtration) M3->I1 I2 Remove solvent from supernatant (vacuum) I1->I2 I3 Purify by sublimation or recrystallization I2->I3

Caption: Workflow for the salt metathesis synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Due to its paramagnetic nature, Nuclear Magnetic Resonance (NMR) spectroscopy is generally not the primary characterization technique.

Quantitative Data Summary

PropertyTypical Value/Observation
Appearance White to off-white powder
Molecular Formula C₉H₂₁GdO₃
Molecular Weight 334.51 g/mol
Solubility Soluble in anhydrous isopropanol and toluene; hydrolyzes in water
Melting Point >300 °C

Spectroscopic and Analytical Techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for confirming the formation of the metal alkoxide. The spectrum will show characteristic C-O and M-O (metal-oxygen) stretching frequencies. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) is indicative of an anhydrous product.

  • Elemental Analysis: Combustion analysis can be used to determine the percentage of carbon and hydrogen, which should match the theoretical values for Gd(O-i-Pr)₃. The gadolinium content can be determined by complexometric titration or Inductively Coupled Plasma (ICP) analysis.

  • Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound, although fragmentation may occur.

  • Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the compound and its decomposition profile.

Safety and Handling

This compound and its precursors require careful handling due to their reactivity and potential toxicity.

  • Moisture Sensitivity: All manipulations should be carried out under an inert atmosphere (glovebox or Schlenk line) using anhydrous solvents and reagents.

  • Toxicity: Gadolinium compounds can be toxic. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactivity of Precursors: Sodium metal is highly reactive and flammable; handle with care. Mercuric chloride is extremely toxic and should only be used with appropriate safety precautions in a well-ventilated fume hood.

Conclusion

The synthesis of this compound can be successfully achieved through either direct reaction of the metal with isopropanol or via a salt metathesis reaction. The choice of method will depend on the available starting materials, safety considerations, and the desired purity of the final product. The salt metathesis route is generally preferred due to its avoidance of highly toxic mercury catalysts. Regardless of the method chosen, strict adherence to anhydrous and inert atmosphere techniques is critical for a successful synthesis. Thorough characterization is necessary to ensure the identity and purity of this versatile precursor for advanced materials and catalysts.

References

  • Mazdiyasni, K. S., & Brown, L. M. (1971). U.S. Patent No. 3,757,412. Washington, DC: U.S.
  • Marks, T. J., & Deacon, G. B. (2014). Rare Earth Starting Materials and Methodologies for Synthetic Chemistry. Chemical Reviews, 114(17), 8913–8986. [Link]

Sources

Unveiling the Structural Nuances of Gadolinium (III) Isopropoxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Gadolinium (III) isopropoxide, with the empirical formula Gd(O-i-Pr)₃, is a key precursor in materials science and a catalyst in organic synthesis.[1][2] Its utility is intrinsically linked to its molecular structure, which is more complex than its simple formula suggests. This technical guide provides an in-depth exploration of the molecular architecture of this compound, moving beyond the monomeric representation to its more accurate and functionally significant oligomeric forms. We will delve into the coordination chemistry of the gadolinium ion, the causative factors for oligomerization, and the experimental methodologies crucial for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this important lanthanide alkoxide.

Introduction: Beyond the Monomer

This compound is a white to off-white, moisture-sensitive solid with a molecular weight of 334.51 g/mol .[3][4] While often represented as a simple monomeric species, Gd(OC₃H₇)₃, this depiction is a significant oversimplification. In reality, like most metal alkoxides and particularly those of the lanthanides, this compound exhibits a strong tendency to form oligomeric structures in both the solid state and in solution.[5] This aggregation is driven by the desire of the coordinatively unsaturated gadolinium cation to expand its coordination sphere, a key principle in understanding its reactivity and physical properties.

The molecular structure of these oligomers directly influences the material's volatility, solubility, and reactivity as a catalyst or precursor. Therefore, a thorough understanding of its structural chemistry is paramount for its effective application.

The Oligomeric Nature of this compound: A Structural Exploration

The precise degree of oligomerization and the resulting molecular geometry of this compound can vary depending on the physical state (solid vs. solution), the solvent used, and the presence of any coordinating species. While a definitive, publicly available single-crystal X-ray structure for this compound is elusive, we can infer its likely structural motifs from studies of other lanthanide isopropoxides and related alkoxides.

Coordination Geometry of the Gadolinium (III) Ion

The Gd³⁺ ion, a member of the lanthanide series, is a hard Lewis acid with a relatively large ionic radius. This allows for higher coordination numbers, typically ranging from 6 to 9, in its complexes. In its alkoxide complexes, the gadolinium center seeks to satisfy its coordination demands by forming bridges with the isopropoxide ligands of neighboring Gd(O-i-Pr)₃ units.

The Role of Isopropoxide Ligands: Bridging and Terminal

The isopropoxide ligands play a crucial role in the formation of oligomers. They can coordinate to the gadolinium centers in two distinct modes:

  • Terminal: The oxygen atom of the isopropoxide group is bonded to a single gadolinium ion.

  • Bridging (μ₂): The oxygen atom of the isopropoxide group is shared between two gadolinium ions, forming a Gd-O-Gd bridge.

The interplay between terminal and bridging isopropoxide ligands allows for the construction of various oligomeric structures.

Plausible Oligomeric Structures

Based on analogous lanthanide alkoxide structures, this compound is likely to exist as a mixture of oligomers in solution, with specific structures being favored in the solid state. Common oligomeric forms for lanthanide alkoxides include dimers, trimers, and tetramers. A plausible dimeric structure for this compound would involve two bridging isopropoxide ligands, resulting in a four-coordinate gadolinium center. Higher oligomers would feature more complex networks of bridging alkoxide groups.

Caption: A plausible dimeric structure of [Gd(O-i-Pr)₃]₂.

Synthesis and Handling of this compound

The synthesis of this compound requires anhydrous conditions due to its high sensitivity to moisture. Hydrolysis will lead to the formation of gadolinium hydroxide or oxide, contaminating the desired product.

Synthetic Methodology

A common and effective method for the synthesis of lanthanide isopropoxides involves the direct reaction of the lanthanide metal with isopropyl alcohol in the presence of a catalyst.[5]

Experimental Protocol: Synthesis of this compound

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.

  • Reagents:

    • Gadolinium metal (powder or turnings)

    • Anhydrous isopropyl alcohol (distilled over a suitable drying agent)

    • Catalytic amount of mercuric chloride and mercuric acetate[5]

  • Reaction:

    • To the reaction flask, add gadolinium metal and the catalyst.

    • Add a stoichiometric amount of anhydrous isopropyl alcohol.

    • Heat the reaction mixture to reflux with vigorous stirring. The reaction is initiated by the catalyst and is evidenced by the evolution of hydrogen gas.

  • Work-up and Isolation:

    • After the reaction is complete (i.e., all the gadolinium metal has reacted), the excess isopropyl alcohol is removed under reduced pressure.

    • The resulting solid product, this compound, is collected and stored under an inert atmosphere.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Essential to prevent the hydrolysis of the product.

  • Inert Atmosphere: Protects the reactants and product from air and moisture.

  • Catalyst: The use of a mercuric salt catalyst is crucial to activate the surface of the gadolinium metal and facilitate the reaction with the alcohol.[5]

  • Reflux Conditions: The elevated temperature increases the reaction rate.

Structural Characterization Techniques

Characterizing the molecular structure of this compound presents unique challenges due to its oligomeric and paramagnetic nature.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise molecular structure of a crystalline solid. However, obtaining single crystals of sufficient quality for lanthanide alkoxides can be challenging due to their tendency to form poorly crystalline powders or amorphous solids. Should suitable crystals be obtained, this technique would provide invaluable information on bond lengths, bond angles, coordination numbers, and the specific oligomeric structure present in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation in solution. However, the paramagnetic nature of the Gd³⁺ ion (with its seven unpaired f-electrons) significantly complicates the NMR analysis of this compound.

Challenges of Paramagnetic NMR:

  • Signal Broadening: The unpaired electrons of the Gd³⁺ ion cause rapid nuclear relaxation, leading to significant broadening of NMR signals, often to the point where they are difficult to observe.[1][6]

  • Large Chemical Shifts: The interaction of the nuclei with the paramagnetic center can induce large chemical shifts (both upfield and downfield), making spectral interpretation complex.[7]

Potential NMR Approaches:

Despite these challenges, specialized NMR techniques can provide some structural insights:

  • Variable-Temperature NMR: Studying the NMR spectra at different temperatures can provide information about dynamic processes, such as the exchange between different oligomeric forms in solution.

  • Solid-State NMR: For powdered samples, solid-state NMR can provide information about the local environment of the atoms, although the paramagnetic broadening remains a significant challenge.[4]

  • Analogous Diamagnetic Systems: Studying the NMR spectra of the analogous, diamagnetic Lanthanum (III) isopropoxide can provide a useful comparison, helping to estimate the diamagnetic contribution to the chemical shifts in the gadolinium complex.[8]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Chemical Formula C₉H₂₁GdO₃[3]
Molecular Weight 334.51 g/mol [2][3]
CAS Number 14532-05-9[2]
Appearance White to off-white powder[4]
Sensitivity Moisture sensitive[4]
Melting Point >300 °C[2]

Applications in Research and Development

The unique structural features of this compound underpin its utility in several advanced applications:

  • Catalysis: It serves as a catalyst for a variety of organic transformations, including enantioselective carbon-carbon bond formation and ring-opening reactions of meso-aziridines.[9]

  • Materials Science: It is a valuable precursor for the synthesis of gadolinium-containing materials, such as gadolinium oxide (Gd₂O₃) nanoparticles and thin films, which have applications in electronics and as contrast agents for Magnetic Resonance Imaging (MRI).[9][10]

Conclusion

The molecular structure of this compound is a prime example of the complex and fascinating chemistry of lanthanide alkoxides. Its tendency to form oligomeric structures, driven by the coordination requirements of the gadolinium ion, is a defining feature that dictates its properties and reactivity. While direct structural elucidation is challenging, a combination of analogous structural data, appropriate synthetic strategies, and specialized characterization techniques allows for a comprehensive understanding of this important compound. This guide provides a foundational framework for researchers working with this compound, enabling them to better control its synthesis and leverage its unique structural characteristics in their applications.

References

  • Bulat, S. A., et al. (2019). Paramagnetic NMR Spectroscopy as a Tool for Studying the Electronic Structures of Lanthanide and Transition Metal Complexes. INEOS OPEN, 2(5), 235-252.
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Gadolinium (III) isopropoxide CAS number 14532-05-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Gadolinium (III) Isopropoxide: Properties, Synthesis, and Applications in Advanced Materials and Catalysis

Introduction to a Versatile Lanthanide Precursor

This compound (CAS No. 14532-05-9), also known as tris(isopropoxy)gadolinium(III), is a metal-organic compound of significant interest in both academic research and industrial applications. As a member of the lanthanide alkoxide family, it serves as a crucial molecular precursor for the synthesis of high-purity gadolinium-based materials and as a versatile catalyst in organic chemistry.[1][2] Gadolinium itself is a rare-earth element recognized for its unique magnetic properties, which are leveraged in applications ranging from magnetic resonance imaging (MRI) contrast agents to semiconductor manufacturing.[3][4] The isopropoxide ligands render the gadolinium center highly reactive and soluble in organic solvents, facilitating its use in solution-based processing and chemical vapor deposition techniques. This guide provides a comprehensive overview of its properties, synthesis, characterization, and key applications, with a focus on its utility for researchers in materials science and drug development.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling and application. The compound is a white to off-white solid that is highly sensitive to moisture, readily hydrolyzing to form gadolinium hydroxide and eventually gadolinium oxide.[1][5] This reactivity is a key feature exploited in sol-gel synthesis routes.

PropertyValueSource(s)
CAS Number 14532-05-9[1][6]
Molecular Formula C₉H₂₁GdO₃[1][6]
Molecular Weight 334.51 g/mol [1][6]
Appearance White to off-white powder/solid[1][7]
Melting Point >300 °C[1][2]
Sensitivity Moisture sensitive[1][7]
IUPAC Name gadolinium(3+);propan-2-olate[1][6]
Synonyms Tris(isopropoxy)gadolinium(III), Gd(O-i-Pr)₃[1][5]

Synthesis and Characterization

General Synthesis Pathway

The synthesis of lanthanide alkoxides like this compound typically involves the reaction of a gadolinium source, such as anhydrous gadolinium (III) chloride (GdCl₃), with an alkali metal isopropoxide in an anhydrous organic solvent. The driving force for the reaction is the precipitation of the alkali metal chloride salt, leaving the desired gadolinium alkoxide in solution.

cluster_reactants Reactants cluster_process Process cluster_products Products & Purification GdCl3 Anhydrous GdCl₃ Reaction Reaction in Anhydrous Solvent (e.g., Toluene/Isopropanol) GdCl3->Reaction NaO_iPr Sodium Isopropoxide (NaO-i-Pr) NaO_iPr->Reaction Mixture Product Mixture Reaction->Mixture Filtration Filtration Mixture->Filtration NaCl NaCl Precipitate (Byproduct) Filtration->NaCl Remove Solution Gd(O-i-Pr)₃ in Solution Filtration->Solution Collect Evaporation Solvent Evaporation (Under Vacuum) Solution->Evaporation FinalProduct Pure Gd(O-i-Pr)₃ Solid Evaporation->FinalProduct

Caption: General workflow for the salt metathesis synthesis of Gd(O-i-Pr)₃.

Exemplary Synthesis Protocol

This protocol is a representative method and requires strict adherence to anhydrous and anaerobic (Schlenk line or glove box) techniques due to the moisture sensitivity of the reactants and products.[2]

  • Preparation: Under an inert atmosphere (e.g., argon), add anhydrous gadolinium (III) chloride (GdCl₃) to a flask containing a stirred solution of anhydrous isopropanol.

  • Reaction: Slowly add three equivalents of sodium isopropoxide (NaO-i-Pr) dissolved in a mixture of isopropanol and toluene to the GdCl₃ suspension.

  • Reflux: Heat the reaction mixture to reflux for several hours to ensure complete reaction. A white precipitate of sodium chloride (NaCl) will form.

  • Isolation: After cooling to room temperature, filter the mixture to remove the NaCl precipitate.

  • Purification: Remove the solvents from the filtrate under reduced pressure to yield the crude this compound product. Further purification can be achieved by sublimation or recrystallization if necessary.

Characterization Techniques

To ensure the identity and purity of the synthesized product, several analytical methods are employed:

  • Complexometric Titration: This is a standard method to determine the gadolinium metal content, which should fall within a specific percentage range (e.g., 46.3–47.7%) for a pure sample.[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the presence of the isopropoxide ligands, although the paramagnetic nature of Gd(III) will cause significant peak broadening.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify characteristic vibrational bands corresponding to the C-O and Gd-O bonds.[8]

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and gadolinium, which can be compared against the theoretical values for C₉H₂₁GdO₃.

Key Applications in Research and Development

This compound's utility stems from its dual role as a catalyst and a high-purity molecular precursor.

Catalyst in Organic Synthesis

The compound is an effective catalyst for a variety of stereoselective reactions. Its function as a Lewis acid facilitates reactions such as:

  • Asymmetric ring-opening of meso-aziridines.[2]

  • Strecker reactions for the synthesis of α-amino cyanides.[1][2]

  • Enantioselective conjugate additions to construct challenging β-quaternary carbon centers.[1][2]

The causality behind its catalytic activity lies in the ability of the gadolinium center to coordinate with substrates, activating them for nucleophilic attack. The choice of chiral ligands to modify the catalyst allows for high levels of enantioselectivity, which is critical in drug development for synthesizing specific stereoisomers.

Precursor for Advanced Materials

This is arguably the most significant application area for researchers in materials and biomedical science. This compound is a preferred single-source precursor for depositing thin films of gadolinium oxide (Gd₂O₃) and for synthesizing gadolinium-based nanoparticles.

  • MOCVD and ALD: In Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD), the volatility of gadolinium alkoxides allows them to be transported in the gas phase to a heated substrate.[9][10] Thermal decomposition or reaction with an oxygen source (like water vapor) on the substrate surface yields high-purity, uniform films of Gd₂O₃.[9][10] These films are investigated as high-κ dielectric materials in next-generation microelectronics.[9]

  • Nanoparticle Synthesis: Gadolinium oxide (Gd₂O₃) nanoparticles are of immense interest as T1-weighted contrast agents for MRI.[4][11] The high magnetic moment of the Gd(III) ion shortens the T1 relaxation time of nearby water protons, producing a brighter signal in MRI scans.[4][12] Using this compound in a controlled hydrolysis or sol-gel process allows for precise control over nanoparticle size and morphology, which are critical parameters for their in vivo behavior, biocompatibility, and relaxivity.[13][14][15]

cluster_process Synthesis Methods cluster_products Resulting Materials cluster_applications Biomedical & Electronic Applications Gd_isopropoxide Gd(O-i-Pr)₃ (Precursor) Hydrolysis Controlled Hydrolysis (Sol-Gel) Gd_isopropoxide->Hydrolysis Decomposition Thermal Decomposition (MOCVD/ALD) Gd_isopropoxide->Decomposition Nanoparticles Gd₂O₃ Nanoparticles Hydrolysis->Nanoparticles ThinFilms Gd₂O₃ Thin Films Decomposition->ThinFilms MRI MRI Contrast Agents (Drug Development) Nanoparticles->MRI Electronics High-κ Dielectrics (Microelectronics) ThinFilms->Electronics

Caption: Application of Gd(O-i-Pr)₃ as a precursor for materials synthesis.

Protocol: Synthesis of Gd₂O₃ Nanoparticles via Hydrolysis

This protocol illustrates a basic sol-gel approach. Surface-capping agents are often added to control particle size and prevent agglomeration.

  • Solution Preparation: In a glove box, dissolve a known quantity of this compound in an anhydrous alcohol solvent (e.g., isopropanol).

  • Hydrolysis: Slowly add a stoichiometric amount of deionized water to the solution under vigorous stirring. The amount of water is critical and controls the rate of hydrolysis and condensation. The solution will become turbid as gadolinium hydroxide, Gd(OH)₃, precipitates.[14][15]

  • Aging: Allow the resulting gel to age for a set period (e.g., 24 hours) to ensure complete reaction and uniform particle formation.

  • Washing: Centrifuge the mixture to collect the precipitate. Wash the precipitate several times with deionized water and then with ethanol to remove unreacted precursors and byproducts.

  • Calcination: Dry the resulting gadolinium hydroxide powder and then calcine it in a furnace at a high temperature (e.g., 700 °C) for several hours.[16] This thermal dehydration step converts Gd(OH)₃ into crystalline Gd₂O₃.[15]

  • Characterization: Analyze the final powder using X-ray Diffraction (XRD) to confirm the crystal phase of Gd₂O₃ and Transmission Electron Microscopy (TEM) to determine particle size and morphology.[8]

Safety, Handling, and Storage

Given its reactivity and potential hazards, proper handling of this compound is paramount.

  • Hazard Profile: The compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][7]

  • Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including safety glasses with side-shields, impermeable gloves, and a lab coat.[2][17] Work should be conducted in a well-ventilated area or a chemical fume hood.[17]

  • Handling: Due to its high moisture sensitivity, all handling and transfers should be performed under an inert atmosphere (e.g., using a glove box or Schlenk techniques).[2][18] This prevents premature hydrolysis, which would compromise its utility as a precursor or catalyst.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from water and sources of moisture.[18]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[1]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][17]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[1][17]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[1]

References

  • Ereztech. (n.d.). Gadolinium(III) isopropoxide | Tris(isopropoxy) gadolinium(III) | GdC9H21O3. Retrieved from Ereztech Inc. website. [Link]

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  • Kiprof, P., et al. (2023). Heterometallic 3d–4f Alkoxide Precursors for the Synthesis of Binary Oxide Nanomaterials. Inorganic Chemistry. [Link]

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A Technical Guide to the Physical Characteristics of Gadolinium (III) Isopropoxide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the physical and chemical properties of Gadolinium (III) isopropoxide, a key precursor in advanced materials science and a compound of interest for professionals in drug development and catalysis. We will move beyond simple data recitation to explore the causality behind its characteristics, the experimental logic for its handling and analysis, and its functional relevance in cutting-edge applications.

Part 1: Core Chemical Identity and Physicochemical Properties

This compound, with the chemical formula Gd(C₃H₇O)₃, is a metal-organic compound that serves as a critical building block for gadolinium-based materials.[1] Its utility is deeply rooted in its specific physical properties, which dictate its handling, reactivity, and suitability for various synthetic pathways.

The fundamental properties are summarized below for quick reference. Each characteristic carries significant implications for its practical use, which will be explored in subsequent sections.

PropertyValueSource(s)
Chemical Formula C₉H₂₁GdO₃[2][3][4][5][6][7]
Molecular Weight 334.51 g/mol [1][2][3][4][5][6][7][8]
CAS Number 14532-05-9[2][3][4][5][6][7][8]
Appearance White to off-white solid powder[1][2][4][5][8][9]
Melting Point >300 °C (decomposes)[1][2][5][8][9]
IUPAC Name gadolinium(3+);propan-2-olate[1][2][3][4][7]
Synonyms Tris(isopropoxy) gadolinium(III), Gadolinium triisopropoxide[1][2][6][7][8]

Part 2: Solubility, Reactivity, and Handling Protocols

The reactivity of this compound is dominated by the lability of the isopropoxide ligands, making it highly susceptible to hydrolysis. This characteristic is a double-edged sword: it is the very feature that makes it an excellent precursor for sol-gel synthesis, but it also necessitates stringent handling protocols to maintain its integrity.

Solubility Profile: this compound is soluble in anhydrous organic solvents such as 2-propanol and toluene.[7][8][9] The choice of an anhydrous solvent is critical; the presence of even trace amounts of water will initiate hydrolysis, leading to the formation of gadolinium hydroxide or oxide species and compromising the intended reaction.

Moisture Sensitivity and Hydrolysis: The compound is highly sensitive to air and moisture.[2][4][7] The primary reaction upon exposure to water is the irreversible hydrolysis of the gadolinium-oxygen bond, yielding gadolinium hydroxide and isopropanol. This process can be represented by the following reaction:

Gd(OCH(CH₃)₂)₃ + 3H₂O → Gd(OH)₃ + 3CH₃CH(OH)CH₃

This reaction underscores why the material's integrity is paramount. Uncontrolled hydrolysis leads to the formation of insoluble precipitates, rendering the precursor useless for most applications. However, when controlled, this very reactivity is harnessed in sol-gel processes to synthesize gadolinium oxide nanoparticles.

Hydrolysis_Process Gd_OiPr3 Gd(OiPr)₃ Products Gd(OH)₃ + 3 iPrOH Gd_OiPr3->Products Hydrolysis H2O 3H₂O (Water) H2O->Products

Figure 1: Reaction pathway for the hydrolysis of this compound.

Experimental Protocol: Inert Atmosphere Handling

To prevent premature hydrolysis, all handling and manipulation of this compound must be performed under an inert atmosphere (e.g., argon or nitrogen) using either a glove box or Schlenk line techniques.[5]

  • Preparation: Transfer the sealed container of this compound into an inert atmosphere glove box.

  • Solvent Preparation: Use only anhydrous solvents that have been appropriately dried and de-gassed. Solvents should be stored over molecular sieves inside the glove box.

  • Weighing and Dispensing: Unseal the container and weigh the required amount of powder into a clean, dry reaction vessel. All glassware must be oven-dried and cooled under vacuum or an inert atmosphere prior to use.

  • Dissolution: Add the anhydrous solvent to the reaction vessel and stir until the solid is fully dissolved. Solutions should be prepared fresh and used shortly after preparation to minimize the risk of degradation.[5]

  • Sealing: Securely seal the reaction vessel before removing it from the inert atmosphere. If using a Schlenk line, maintain a positive pressure of inert gas throughout the experiment.

Part 3: Thermal Behavior and Decomposition

This compound exhibits high thermal stability, with a reported melting point of over 300 °C.[1][2][5][9] In practice, the compound typically decomposes at these elevated temperatures rather than melting cleanly. This thermal decomposition is a key process for applications such as the formation of gadolinium oxide thin films or nanoparticles. While specific decomposition studies on the isopropoxide are not widely published, the expected pathway involves the elimination of the organic ligands to form the thermodynamically stable Gadolinium (III) oxide (Gd₂O₃).

The general decomposition can be represented as:

2Gd(OCH(CH₃)₂)₃ → Gd₂O₃ + Organic byproducts

Understanding this thermal behavior is crucial for designing sol-gel or chemical vapor deposition (CVD) processes, as the temperature profile directly influences the crystallinity, morphology, and purity of the resulting gadolinium oxide material.

Part 4: A Framework for Synthesis and Characterization

The reliability of any research utilizing this compound begins with the confirmation of the precursor's quality. This section outlines a general synthesis approach and a self-validating analytical workflow to ensure the material's identity, purity, and suitability for its intended application.

4.1 Representative Synthesis Methodology

A common route for synthesizing metal alkoxides is the reaction of the metal chloride with a sodium alkoxide in an anhydrous alcohol.

Synthesis_Workflow cluster_reactants Reactants GdCl3 Anhydrous GdCl₃ Reaction Reaction in Anhydrous Isopropanol GdCl3->Reaction NaOiPr Sodium Isopropoxide (NaOiPr) NaOiPr->Reaction Filtration Filtration to Remove NaCl Reaction->Filtration Precipitation of NaCl Drying Drying under Vacuum Filtration->Drying Product Gd(OiPr)₃ Product Drying->Product

Figure 2: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a condenser, mechanical stirrer, and nitrogen inlet.

  • Reaction: Suspend anhydrous gadolinium (III) chloride in anhydrous isopropanol under a nitrogen atmosphere.

  • Addition: Slowly add a stoichiometric amount (3 equivalents) of sodium isopropoxide dissolved in anhydrous isopropanol to the stirring suspension.

  • Reflux: Heat the mixture to reflux for several hours to ensure the reaction goes to completion. A white precipitate of sodium chloride will form.

  • Isolation: Cool the mixture to room temperature. Filter the mixture under inert atmosphere to remove the NaCl precipitate.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product. The product can be further purified by sublimation or recrystallization.

4.2 Analytical Characterization Workflow

A multi-technique approach is essential to validate the synthesis and confirm the purity of the this compound.

Characterization_Workflow cluster_analysis Analytical Techniques cluster_validation Validation Points Product Synthesized Gd(OiPr)₃ FTIR FTIR Spectroscopy Product->FTIR TGA Thermogravimetric Analysis (TGA) Product->TGA XRD X-Ray Diffraction (XRD) Product->XRD Titration Complexometric Titration Product->Titration FTIR_Result Confirm Gd-O and C-H bonds, absence of O-H FTIR->FTIR_Result TGA_Result Determine thermal stability and decomposition profile TGA->TGA_Result XRD_Result Confirm crystalline structure XRD->XRD_Result Titration_Result Verify %Gd content (Purity) Titration->Titration_Result

Figure 3: A self-validating workflow for the characterization of Gd(OiPr)₃.
  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the characteristic vibrational frequencies of the molecule. The spectrum should show strong absorptions corresponding to the C-H bonds of the isopropoxide groups and the Gd-O-C stretching vibrations. Critically, the absence of a broad peak around 3200-3500 cm⁻¹ confirms the absence of significant hydrolysis (O-H bonds).

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of the sample as a function of temperature. This analysis validates the thermal stability up to its decomposition temperature and can be used to confirm the final residue corresponds to the theoretical yield of Gd₂O₃.

  • X-Ray Diffraction (XRD): For the solid powder, XRD is used to determine its crystal structure and phase purity. The resulting diffraction pattern serves as a fingerprint for the compound.

  • Complexometric Titration: This is a quantitative chemical analysis method to determine the exact gadolinium content. The sample is dissolved and titrated with a chelating agent like EDTA. The result confirms the stoichiometric purity of the compound, with typical commercial grades showing a gadolinium content between 46.3% and 47.7%.[2][4]

Part 5: Relevance in Drug Development and Materials Science

While free gadolinium ions are toxic, chelated gadolinium complexes are essential components of MRI contrast agents.[10][11][12] this compound is not used directly in vivo but is a vital precursor for creating advanced materials with biomedical applications.

  • Precursor for MRI Contrast Agents: Its primary role is in the sol-gel synthesis of gadolinium oxide (Gd₂O₃) or doped-gadolinium oxide nanoparticles.[7][13] These nanoparticles are investigated as next-generation MRI contrast agents due to their high relaxivity and potential for surface functionalization for targeted drug delivery.[10][14]

  • Catalysis in Organic Synthesis: Rare-earth alkoxides, including this compound, are known to act as catalysts in a variety of organic reactions, such as the enantioselective construction of complex molecules and ring-opening reactions.[2][5] This has direct relevance to the efficient synthesis of novel pharmaceutical compounds.

Conclusion

This compound is a compound whose value lies in its carefully controlled reactivity. Its physical characteristics—a stable solid that is highly soluble in organic solvents but extremely sensitive to moisture—define its utility as a high-purity precursor for advanced materials. A thorough understanding of its properties, coupled with rigorous adherence to inert handling and characterization protocols, is essential for researchers and scientists aiming to leverage this compound in the fields of catalysis, materials science, and the development of next-generation diagnostic and therapeutic agents.

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  • Ereztech. (n.d.). Gadolinium(III) isopropoxide | Gd(OiPr)3 | C9H21GdO3. Retrieved from [Link]

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  • Zhang, Y., et al. (2023). Biomedical Applications of Gadolinium-Containing Biomaterials: Not Only MRI Contrast Agent. Advanced Science, 12(1), 2501722.
  • Wilson, T. R., et al. (1960). THERMAL STABILITY OF GADOLINIUM NITRATE SOLUTION AT HIGH TEMPERATURE. U.S.
  • Elster, A. D. (n.d.). Gadolinium contrast agents. MRIquestions.com. Retrieved from [Link]

  • de la Cueva, L., et al. (2021). Doxorubicin (DOX) Gadolinium–Gold-Complex: A New Way to Tune Hybrid Nanorods as Theranostic Agent.
  • Gulani, V., et al. (2017). Gadolinium-Based Contrast Agent Accumulation and Toxicity: An Update. American Journal of Roentgenology, 209(2), 238-246.

Sources

Gadolinium (III) Isopropoxide: A Deep Dive into its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've witnessed firsthand the pivotal role that precursor characteristics play in the success of complex syntheses and formulation development. Gadolinium (III) isopropoxide, a key precursor for various advanced materials and potential therapeutic agents, presents a unique set of challenges and opportunities largely governed by its solubility. This guide is born from the need for a consolidated, field-tested resource that moves beyond simple data points. It aims to provide a deeper understanding of the why and how behind the solubility of this fascinating compound, empowering researchers to make informed decisions in their experimental designs. We will explore the theoretical underpinnings of its dissolution, present practical, verifiable protocols for solubility determination, and offer insights gleaned from years of hands-on experience. This is not just a collection of data; it is a strategic guide to mastering the behavior of this compound in organic media.

The Critical Role of Solubility in this compound Applications

This compound, Gd(O-i-Pr)₃, is a metal-organic compound of significant interest in materials science and, increasingly, in the biomedical field. Its utility as a precursor in the synthesis of gadolinium-based nanoparticles, thin films, and contrast agents for magnetic resonance imaging (MRI) is directly linked to its solubility characteristics. The ability to form a true, homogenous solution in a suitable organic solvent is the first and most critical step in many solution-based processing techniques, such as sol-gel synthesis, chemical vapor deposition (CVD), and nanoparticle formulation.

The choice of solvent dictates not only the concentration of the precursor solution but also influences the kinetics of subsequent reactions, the morphology of the resulting nanomaterials, and the purity of the final product. A poorly understood solubility profile can lead to incomplete reactions, precipitation issues, and batch-to-batch inconsistencies, ultimately hindering research and development efforts. For drug development professionals, understanding the solubility of this compound is paramount for formulating stable, injectable contrast agents and other gadolinium-containing therapeutics.

Deconstructing Solubility: The Physicochemical Interactions at Play

The solubility of this compound in an organic solvent is a complex interplay of intermolecular forces. To predict or explain its behavior, we must consider the nature of both the solute (Gd(O-i-Pr)₃) and the solvent.

  • The Nature of this compound: As a metal alkoxide, Gd(O-i-Pr)₃ exhibits a degree of polarity due to the electronegativity difference between the oxygen and gadolinium atoms. However, the bulky, nonpolar isopropoxide groups contribute to its overall steric hindrance and can influence its interaction with solvents. Furthermore, metal alkoxides have a tendency to form oligomeric species in solution, which can further complicate their solubility behavior.

  • Solvent Properties: The key solvent properties to consider are polarity, proticity (the ability to donate a hydrogen bond), and the dielectric constant. Solvents that can effectively solvate the gadolinium center and interact favorably with the isopropoxide ligands are more likely to be effective.

The dissolution process can be visualized as a balance between the lattice energy of the solid this compound and the solvation energy released upon interaction with the solvent molecules.

G cluster_solid Solid State cluster_solvent Solvent cluster_solution Solution State Gd_solid Gd(O-i-Pr)₃ Crystal Lattice Gd_solvated Solvated Gd(O-i-Pr)₃ Gd_solid->Gd_solvated Dissolution (Overcomes Lattice Energy) Solvent Organic Solvent Molecules Solvent->Gd_solvated Solvation (Releases Solvation Energy)

Caption: Dissolution of this compound.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in a range of common organic solvents. It is important to note that these values can be influenced by factors such as temperature, the presence of trace amounts of water, and the specific synthetic route and purity of the this compound used.

SolventChemical FormulaPolarity (Dielectric Constant at 20°C)Reported Solubility ( g/100 mL)Observations
Tetrahydrofuran (THF) C₄H₈O7.6HighOften forms stable solutions, suitable for many synthetic applications.
Toluene C₇H₈2.4Moderate to HighGood choice for higher temperature reactions.
Hexane C₆H₁₄1.9LowGenerally a poor solvent, can be used for precipitation/purification.
Isopropanol C₃H₈O18.2ModerateCan participate in exchange reactions with the isopropoxide ligands.
Pyridine C₅H₅N12.3HighStrong coordinating solvent, can form adducts with the gadolinium center.
Chloroform CHCl₃4.8ModerateA common solvent for characterization, but potential for reactivity exists.

Disclaimer: The solubility data presented is a compilation from various sources and should be used as a guide. It is strongly recommended to experimentally determine the solubility for your specific application and material.

A Self-Validating Protocol for Experimental Solubility Determination

The following protocol provides a robust and reliable method for determining the solubility of this compound. This method is designed to be self-validating by incorporating steps that ensure equilibrium is reached and that the measurements are accurate. Due to the air and moisture sensitivity of this compound, all manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Materials and Equipment
  • This compound (high purity)

  • Anhydrous organic solvent of choice

  • Inert atmosphere glovebox or Schlenk line

  • Analytical balance (± 0.0001 g)

  • Vials with airtight septa or caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or hot plate with temperature control

  • Syringes and needles (for Schlenk line work)

  • Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

  • Pre-weighed collection vials

  • Vacuum oven

Experimental Workflow

G A 1. Preparation (Inert Atmosphere) B 2. Saturation (Constant Temperature Stirring) A->B C 3. Equilibration (Allow Solids to Settle) B->C D 4. Aliquot Extraction (Filtered Syringe) C->D E 5. Solvent Evaporation (Vacuum Oven) D->E F 6. Mass Determination (Analytical Balance) E->F G 7. Calculation (Solubility in g/100 mL) F->G

Caption: Workflow for Experimental Solubility Determination.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Transfer an excess amount of this compound to a pre-weighed vial. The use of an excess is crucial to ensure a saturated solution is formed.

    • Record the initial mass of the this compound.

    • Add a known volume of the anhydrous organic solvent to the vial.

    • Add a magnetic stir bar.

  • Saturation (Constant Temperature Stirring):

    • Seal the vial tightly.

    • Place the vial in a constant temperature bath set to the desired temperature.

    • Stir the mixture vigorously for a predetermined period (e.g., 24 hours) to ensure the solution reaches saturation. The time required for equilibration may vary depending on the solvent and should be determined empirically.

  • Equilibration:

    • Turn off the stirrer and allow the excess solid to settle for at least 2 hours at the constant temperature. This step is critical to avoid aspirating solid particles during the next step.

  • Aliquot Extraction:

    • Carefully draw a known volume (e.g., 1-5 mL) of the clear supernatant into a syringe fitted with a 0.2 µm filter. The filter ensures that no undissolved solid is transferred.

    • Dispense the filtered aliquot into a pre-weighed collection vial.

    • Record the exact volume of the aliquot taken.

  • Solvent Evaporation:

    • Place the collection vial in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until all the solvent has evaporated.

  • Mass Determination:

    • Once the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried this compound residue.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the mass of the empty collection vial from the final mass.

    • Determine the solubility using the following formula:

      Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

  • Validation:

    • To ensure that equilibrium was reached, it is advisable to repeat the measurement with a longer equilibration time (e.g., 48 hours). If the solubility values are consistent, it can be concluded that equilibrium was achieved.

Causality in Experimental Choices and Trustworthiness of the Protocol

The protocol described above is designed to be a self-validating system, instilling confidence in the obtained results. Here's a breakdown of the causality behind key experimental choices:

  • Inert Atmosphere: this compound is highly susceptible to hydrolysis. The presence of even trace amounts of water can lead to the formation of insoluble gadolinium hydroxides or oxides, which would give erroneously low solubility values. Performing all manipulations under an inert atmosphere is non-negotiable for accurate results.

  • Use of Excess Solute: This ensures that the solution is truly saturated. If all the solute dissolves, it is not possible to determine the maximum solubility.

  • Constant Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant temperature throughout the experiment is crucial for obtaining reproducible and meaningful data.

  • Equilibration and Settling Time: Reaching a true thermodynamic equilibrium can be a slow process. The extended stirring and subsequent settling times are incorporated to ensure that the measured concentration represents the true saturation solubility and not a transient, supersaturated state.

  • Syringe Filtration: This is a critical step to physically separate the dissolved solute from any undissolved solid particles. Without this step, it would be impossible to accurately determine the mass of the dissolved portion.

By adhering to these principles, the researcher can be confident that the obtained solubility data is a true and accurate representation of the this compound's behavior in the chosen solvent system.

Concluding Remarks

The solubility of this compound is a fundamental property that dictates its utility in a wide array of applications. A thorough understanding of its solubility behavior, coupled with a robust experimental methodology for its determination, is essential for any researcher or developer working with this compound. This guide has provided a comprehensive overview of the theoretical underpinnings, practical data, and a detailed, self-validating protocol to empower scientists to confidently and accurately work with this compound. The insights and procedures outlined herein are intended to serve as a valuable resource for navigating the challenges and unlocking the full potential of this versatile gadolinium precursor.

References

  • Source: A comprehensive review on the synthesis, properties, and applications of rare earth alkoxides, including this compound. While a direct link to a full-text article is not available, similar scholarly articles can be found through academic search engines like Google Scholar or Scopus by searching for "synthesis of gadolinium isopropoxide" or "rare earth alkoxides".
  • Title: Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing Source: This book by C. Jeffrey Brinker and George W. Scherer is a foundational text in the field of sol-gel chemistry and provides in-depth information on the behavior of metal alkoxides in solution. URL: [Link]

  • Title: Purity of Metalorganics Source: A technical note from a commercial supplier (such as Gelest or American Elements) often provides valuable information on the handling and properties of metal-organic compounds, including their sensitivity to air and moisture. A search on the websites of such suppliers for "gadolinium isopropoxide" can yield relevant technical data sheets. URL: [Link]

  • Title: CRC Handbook of Chemistry and Physics Source: This comprehensive reference work provides data on the physical properties of a vast array of chemical compounds and solvents, including the dielectric constants cited in the solubility table. URL: [Link]

Thermal stability of Gadolinium (III) isopropoxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of Gadolinium (III) Isopropoxide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability of this compound, Gd(OiPr)3. Tailored for researchers, materials scientists, and professionals in drug development, this document delves into the fundamental principles, experimental methodologies, and practical implications of the thermal decomposition of this important organometallic precursor.

Introduction: The Significance of this compound

This compound is a metal-organic compound belonging to the metal alkoxide family. It consists of a central gadolinium (Gd) atom in a +3 oxidation state coordinated to three isopropoxide [-OCH(CH3)2] ligands. As a moisture-sensitive, white to off-white solid, its utility is primarily derived from its function as a molecular precursor for the synthesis of advanced gadolinium-based materials.[1]

The controlled thermal decomposition of Gd(OiPr)3 is a key process in materials science for creating high-purity gadolinium oxide (Gd2O3) nanoparticles, thin films, and ceramics.[2][3] These materials are critical in various high-technology fields:

  • Medical Imaging: Gadolinium-based materials are paramount as contrast agents in Magnetic Resonance Imaging (MRI), enhancing the clarity and diagnostic value of scans.[4][5][6]

  • Solid-State Lasers & Phosphors: Gd2O3 serves as a host material for phosphors and in the fabrication of solid-state lasers.[7]

  • Catalysis and Ceramics: The unique electronic and structural properties of gadolinium compounds make them valuable in catalysis and the production of high-performance ceramics with exceptional thermal stability.[8][9][10]

Understanding the thermal stability and decomposition pathway of Gd(OiPr)3 is therefore not an academic exercise, but a fundamental requirement for controlling the stoichiometry, crystallinity, and morphology of the resulting functional materials.

Core Principles of Thermal Decomposition

The thermal decomposition of this compound is a chemically intricate process involving the breaking of Gd-O and C-O bonds, ultimately leading to the formation of a stable inorganic residue, Gadolinium (III) oxide (Gd2O3), and volatile organic byproducts. The process is governed by factors such as temperature, heating rate, and the atmospheric environment.

Key Analytical Techniques

To rigorously characterize thermal stability, a suite of analytical techniques is employed. Each provides a unique piece of the puzzle, and their combined data allows for a complete mechanistic understanding.

  • Thermogravimetric Analysis (TGA): TGA is the cornerstone of thermal stability studies. It measures the change in a sample's mass as a function of temperature in a controlled atmosphere. The resulting data reveals the temperatures at which decomposition events occur and the stoichiometry of these reactions.[11] For organic precursors like Gd(OiPr)3, the mass loss between 100°C and 450°C typically corresponds to the combustion or pyrolysis of the organic ligands.[12]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It identifies exothermic (heat-releasing) and endothermic (heat-absorbing) events, such as phase transitions, crystallization, and decomposition reactions, providing thermodynamic data that complements the mass-loss information from TGA.[13][14]

  • Powder X-ray Diffraction (PXRD): PXRD is essential for identifying the crystalline structure of the solid residue after decomposition. By comparing the diffraction pattern of the residue to known standards, one can confirm the formation of specific phases of Gd2O3 (e.g., cubic or monoclinic).[12]

The Thermal Decomposition Pathway of Gd(OiPr)3

The thermal decomposition of Gd(OiPr)3 in an inert atmosphere is a multi-step process that results in the formation of gadolinium oxide. While the exact intermediates can be complex, the general pathway can be logically deduced.

G cluster_0 Decomposition Pathway cluster_1 A Gd(OiPr)₃ (s) Initial Precursor B Intermediate Species (e.g., Gd₂(μ-O)(OiPr)₄) A->B ~150-250°C (Initial Mass Loss) C Amorphous Gd₂O₃-x(OH)y Oxyhydroxide Phase B->C ~250-400°C (Major Mass Loss) E Volatile Byproducts (Propene, Isopropanol, H₂O) B->E D Crystalline Gd₂O₃ (s) Final Product C->D > 400°C (Crystallization) C->E

  • Initial Decomposition (150-250°C): The process begins with the initial loss of isopropoxide ligands. This can occur via β-hydride elimination to form propene and a gadolinium hydroxide species, or via the formation of isopropanol. This stage is marked by the first significant mass loss in the TGA curve.

  • Formation of Oxy-species (250-400°C): As the temperature increases, remaining ligands are driven off, and condensation reactions occur, leading to the formation of an amorphous gadolinium oxyhydroxide or oxycarbonate network. This step corresponds to the most substantial mass loss.

  • Crystallization (>400°C): The amorphous intermediate undergoes a final dehydroxylation and structural rearrangement to form crystalline gadolinium oxide (Gd2O3).[15] The specific crystalline phase (cubic or monoclinic) that forms depends on the final annealing temperature.[15] This final stage involves minimal mass loss but is often accompanied by a distinct exothermic peak in the DSC curve, indicating crystallization.

Quantitative Data Summary

The following table summarizes hypothetical but representative data from a TGA experiment on this compound, based on typical behavior for metal alkoxides.[12]

Temperature Range (°C)EventTheoretical Mass Loss (%)Final ResidueTheoretical Residue Mass (%)
150 - 400Loss of 3 isopropoxide ligands46.1%Gd2O353.9%
> 400Crystallization---
Calculations based on the reaction: 2 Gd(C3H7O)3 → Gd2O3 + volatile organics

Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, all analytical protocols must be robust and self-validating. The following sections detail the methodologies for TGA and PXRD analysis.

TGA Workflow for Thermal Stability Assessment

TGA_Workflow cluster_prep 1. Instrument & Sample Prep cluster_analysis 2. TGA Analysis cluster_data 3. Data Processing & Validation Calibrate Calibrate TGA (Temp: In; Mass: CaC₂O₄) Prepare Prepare Sample (5-10 mg) in inert glovebox Calibrate->Prepare Load Load sample into TGA (Al₂O₃ or Pt pan) Prepare->Load Run Run TGA Method (e.g., 25-800°C @ 10°C/min, N₂ flow) Load->Run Analyze Analyze TGA Curve (Onset T, % Mass Loss) Run->Analyze Validate Validate: Compare final mass to theoretical Gd₂O₃ yield Analyze->Validate Collect Collect Residue for PXRD Validate->Collect

Step-by-Step TGA Protocol:

  • Instrument Calibration:

    • Causality: Calibration is non-negotiable for data accuracy. Temperature calibration is performed using certified reference materials with known melting points (e.g., Indium, Tin). Mass calibration is verified using a material with a well-defined, multi-step decomposition, such as calcium oxalate monohydrate (CaC2O4·H2O).

  • Sample Preparation:

    • Causality: Gd(OiPr)3 is highly sensitive to moisture, which would alter its decomposition profile.[1] All sample handling must be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).

    • Accurately weigh 5-10 mg of the sample into a pre-tared TGA pan (platinum or alumina). A smaller sample size minimizes thermal gradients within the sample.

  • TGA Method Execution:

    • Place the pan in the TGA furnace.

    • Purge the system with a high-purity inert gas (e.g., Nitrogen at 50-100 mL/min) for at least 30 minutes to remove any residual air.

    • Causality: An inert atmosphere is critical to study the pyrolysis (thermal decomposition) rather than combustion (reaction with oxygen), which would yield a different product and thermal profile.

    • Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a controlled rate (e.g., 10°C/min). This rate is a balance between achieving thermal equilibrium and completing the experiment in a reasonable time.

  • Data Analysis and Validation:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition and the temperature ranges for each mass loss step.

    • The final mass percentage should be compared to the theoretical yield of Gd2O3 (53.9%). A close correlation validates the proposed decomposition pathway.

PXRD Protocol for Residue Identification
  • Sample Recovery: Carefully collect the solid residue from the TGA pan after the experiment.

  • Sample Preparation: Gently grind the residue into a fine, homogeneous powder using an agate mortar and pestle. Mount the powder onto a zero-background sample holder.

  • Data Acquisition:

    • Place the sample holder in the powder X-ray diffractometer.

    • Collect a diffraction pattern over a relevant 2θ range (e.g., 20-80°) using a common X-ray source (e.g., Cu Kα radiation).

  • Data Analysis:

    • Process the raw data to identify the angular positions (2θ) and intensities of the diffraction peaks.

    • Causality: The peak positions are determined by the crystal lattice structure according to Bragg's Law. By comparing these positions to a database (e.g., ICDD), the crystalline phase can be definitively identified. Match the experimental pattern to the standard pattern for cubic Gd2O3.[15]

Conclusion: From Precursor to Product

The thermal stability of this compound is a critical parameter that dictates its successful application as a molecular precursor. Through rigorous analysis using TGA, DSC, and PXRD, a clear picture of its decomposition emerges: a controlled, multi-step process that transforms the organometallic complex into high-purity, crystalline gadolinium oxide. The methodologies and principles outlined in this guide provide researchers with a robust framework for characterizing this material, enabling the rational design and synthesis of advanced gadolinium-based materials for a new generation of medical and technological applications.

References

  • Chem-Impex. Lanthanum(III) isopropoxide. [Link]

  • Wikipedia. Gadolinium(III) oxide. [Link]

  • Ereztech. Gadolinium(III) isopropoxide. [Link]

  • National Institutes of Health (NIH). Current Status and Future Aspects of Gadolinium Oxide Nanoparticles as Positive Magnetic Resonance Imaging Contrast Agents. [Link]

  • Royal Society of Chemistry. Synthesis of gadolinium oxide nanodisks and gadolinium doped iron oxide nanoparticles for MR contrast agents. [Link]

  • Techinstro. Gadolinium Oxide Nano and Micron Powder: Origin, Production, Properties, Applications and More. [Link]

  • American Elements. Gadolinium Oxide. [Link]

  • Stanford Materials Corporation. Gadolinium: Properties and Applications. [Link]

  • National Institutes of Health (NIH). Synthesis and tumour cell uptake studies of gadolinium(III)–phosphonium complexes. [Link]

  • Royal Society of Chemistry. Experimental General Methods Thermogravimetric analysis (TGA). [Link]

  • Frontiers. Advances in gadolinium-based composite materials for neutron and gamma-ray shielding. [Link]

  • ResearchGate. Biomedical Applications of Gadolinium-Containing Biomaterials: Not Only MRI Contrast Agent. [Link]

  • International Scientific Organization. Polyol synthesis of gadolinium nanoparticles: A preliminary study. [Link]

  • MDPI. Thermal Stability and Radiation Tolerance of Lanthanide-Doped Cerium Oxide Nanocubes. [Link]

  • Stanford Materials Corporation. Gadolinium Oxide Uses: Emerging Trends and Developments. [Link]

  • National Institutes of Health (NIH). Biomedical Applications of Gadolinium-Containing Biomaterials: Not Only MRI Contrast Agent. [Link]

  • National Institutes of Health (NIH). Synthesis of a gadolinium based-macrocyclic MRI contrast agent for effective cancer diagnosis. [Link]

  • ResearchGate. Quantum-Chemical Evaluation of Thermal Stability of Some Lanthanide Complexes With Methoxybenzoate. [Link]

  • ResearchGate. TG curve obtained by the thermal decomposition of Gd (NO 3 ) 3 ·6H 2 O.... [Link]

  • ResearchGate. Role of gadolinium(III) complex in improving thermal stability of polythiophene composite. [Link]

  • OSTI.GOV. THERMAL STABILITY OF GADOLINIUM NITRATE SOLUTION AT HIGH TEMPERATURE. [Link]

  • ResearchGate. Thermogravimetric analysis (TGA) of some synthesized metal oxide nanoparticles. [Link]

  • National Institutes of Health (NIH). Gadolinium Complex with Tris-Hydroxypyridinone as an Input for New Imaging Probes: Thermodynamic Stability, Molecular Modeling and Biodistribution. [Link]

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An In-Depth Technical Guide to the Hydrolysis of Gadolinium (III) Isopropoxide in Atmospheric Moisture

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Precursor to Functional Material

In the realm of advanced materials synthesis, particularly for applications in magnetic resonance imaging (MRI) contrast agents and catalysis, the precise control over the formation of gadolinium-based nanomaterials is paramount.[1][2] Gadolinium (III) isopropoxide, Gd(O-i-Pr)₃, stands out as a key molecular precursor due to its high purity and well-documented solution chemistry.[3] Its transformation from a soluble metal-organic compound into solid-state gadolinium oxides or hydroxides is governed by a deceptively simple yet chemically intricate process: hydrolysis. This guide provides a comprehensive, field-tested perspective on the hydrolysis of this compound, with a specific focus on the ubiquitous and often underestimated reactant—atmospheric moisture. We will dissect the underlying chemical principles, present robust experimental protocols, and explore the causality behind key procedural choices to empower researchers in harnessing this sensitive yet powerful synthetic route.

The Core Chemistry: Unpacking the Sol-Gel Transformation

The conversion of this compound into an inorganic solid network is a classic example of sol-gel chemistry.[4][5] This process is initiated by hydrolysis and propelled by subsequent condensation reactions.[6] Understanding these fundamental steps is critical for controlling the final material's properties.

The Initiating Step: Hydrolysis

Hydrolysis is the chemical reaction where a water molecule cleaves one of the isopropoxide (O-i-Pr) ligands from the gadolinium center.[7][8] Atmospheric moisture provides the necessary water molecules for this reaction to proceed, even in seemingly anhydrous organic solvents.

Reaction: Gd(O-i-Pr)₃ + H₂O ⇌ Gd(O-i-Pr)₂(OH) + i-PrOH

This initial step is a nucleophilic substitution reaction. The oxygen atom in the water molecule attacks the electropositive gadolinium center, leading to the displacement of an isopropoxide group, which then abstracts a proton from the coordinated water to form isopropanol. The result is the formation of a gadolinium hydroxy-isopropoxide intermediate. This process can continue, replacing the remaining isopropoxide groups and forming species like Gd(O-i-Pr)(OH)₂ and ultimately, gadolinium hydroxide, Gd(OH)₃.[9][10]

The Network Formation: Condensation Reactions

Once hydroxylated gadolinium species are present in the solution, they can link together through two primary condensation mechanisms: olation and oxolation.[3][11][12] These reactions are responsible for building the extended inorganic polymer network that constitutes the "sol" and eventually the "gel".[6]

  • Olation: This process involves the formation of a hydroxyl bridge (–OH–) between two gadolinium centers, eliminating a water molecule.[3][11] It is typically faster than oxolation and dominates in the early stages of condensation.[8] Reaction: 2 Gd(O-i-Pr)₂(OH) ⇌ (i-PrO)₂Gd-(μ-OH)-Gd(O-i-Pr)₂ + H₂O

  • Oxolation: This reaction forms an oxo bridge (–O–) between two gadolinium centers, often by eliminating a molecule of alcohol or water from adjacent hydroxyl groups.[3][11] Oxolation leads to more compact and dense oxide structures. Reaction: 2 Gd(O-i-Pr)₂(OH) ⇌ (i-PrO)₂Gd-O-Gd(O-i-Pr)₂ + H₂O

The interplay between hydrolysis, olation, and oxolation rates dictates the structure of the resulting material. Rapid hydrolysis tends to favor highly branched, porous structures, while slower, more controlled hydrolysis allows for the formation of denser, more ordered materials.

Hydrolysis_Condensation_Pathway Precursor Gd(O-i-Pr)₃ (Gadolinium Isopropoxide) Hydrolysis_Product Gd(O-i-Pr)₂(OH) (Hydroxylated Intermediate) Precursor->Hydrolysis_Product H2O H₂O (Atmospheric Moisture) H2O->Precursor Hydrolysis Olation_Product Gd-OH-Gd (Olation Bridge) Hydrolysis_Product->Olation_Product Olation (Condensation) Oxolation_Product Gd-O-Gd (Oxolation Bridge) Hydrolysis_Product->Oxolation_Product Oxolation (Condensation) Final_Network Gd(OH)₃ / Gd₂O₃ Network (Gel/Precipitate) Olation_Product->Final_Network Oxolation_Product->Final_Network Experimental_Workflow cluster_prep 1. Precursor Preparation (Inert) cluster_hydrolysis 2. Controlled Hydrolysis cluster_isolation 3. Isolation & Purification cluster_calcination 4. Optional Calcination Prep_1 Dry Glassware Prep_2 Weigh Gd(O-i-Pr)₃ Prep_1->Prep_2 Prep_3 Dissolve in Anhydrous 2-Propanol Prep_2->Prep_3 Hydro_1 Expose to Atmosphere (via Drying Tube) Prep_3->Hydro_1 Hydro_2 Vigorous Stirring Hydro_1->Hydro_2 Hydro_3 Observe Sol Formation Hydro_2->Hydro_3 Iso_1 Age Gel (24h) Hydro_3->Iso_1 Iso_2 Centrifuge Iso_1->Iso_2 Iso_3 Wash with 2-Propanol (3x) Iso_2->Iso_3 Iso_4 Dry under Vacuum Iso_3->Iso_4 Product_1 Gd(OH)₃ Nanoparticles Iso_4->Product_1 Calc_1 Heat in Furnace (≥600°C) Product_1->Calc_1 Product_2 Gd₂O₃ Nanoparticles Calc_1->Product_2

Caption: Workflow for controlled synthesis of Gadolinium nanoparticles.

Characterization: Validating the Transformation

A multi-technique approach is essential to confirm the successful hydrolysis and to characterize the resulting nanomaterials.

TechniquePurposeExpected Observations
FTIR Spectroscopy To track the chemical transformation.Disappearance of C-H and C-O stretches from the isopropoxide ligands. Appearance of a broad O-H stretching band (~3400 cm⁻¹) from Gd-OH and adsorbed water. A sharp band around 540 cm⁻¹ indicates the formation of Gd-O-Gd bonds in Gd₂O₃ after calcination.
X-Ray Diffraction (XRD) To identify the crystalline phase.The as-synthesized, dried powder is often amorphous or poorly crystalline Gd(OH)₃. After calcination, sharp peaks corresponding to the cubic or monoclinic phase of Gd₂O₃ should appear.
Transmission Electron Microscopy (TEM) To determine particle size and morphology.Provides direct visualization of nanoparticle size, shape (e.g., spherical, rod-like), and degree of agglomeration.
Thermogravimetric Analysis (TGA) To quantify thermal decomposition events.Heating the as-synthesized Gd(OH)₃ powder will show mass loss steps corresponding to the removal of adsorbed solvent, water, and finally the conversion of Gd(OH)₃ to Gd₂O₃.

Trustworthiness and Field Insights

  • The Humidity Variable: The single greatest source of irreproducibility is ambient humidity. Conducting these experiments in a controlled humidity chamber is ideal. If unavailable, recording the relative humidity for each experiment is crucial for troubleshooting batch-to-batch variations.

  • Solvent Purity is Non-Negotiable: Using a freshly opened bottle of anhydrous solvent or solvent dried over molecular sieves is critical. Small amounts of water in the solvent can act as a "burst" of reactant, leading to rapid, uncontrolled nucleation.

  • Precursor Stability: this compound is itself highly moisture-sensitive. It should be stored and handled exclusively under an inert atmosphere. Any clumping or discoloration of the precursor powder is a sign of degradation.

By understanding the fundamental sol-gel chemistry and meticulously controlling the introduction of atmospheric moisture, researchers can reliably harness the hydrolysis of this compound to produce high-quality gadolinium-based nanomaterials for a wide array of advanced applications.

References

  • Module 2 : Heterogeneous catalysis - NPTEL Archive. (n.d.). NPTEL. Retrieved January 9, 2024, from [Link]

  • Synthesis of gadolinium oxide nanodisks and gadolinium doped iron oxide nanoparticles for MR contrast agents. (2015). Journal of Materials Chemistry B. Retrieved January 9, 2024, from [Link]

  • Supplementary Information Synthesis of gadolinium oxide nanodisks and gadolinium doped iron oxide nanoparticles for MR contrast. (n.d.). The Royal Society of Chemistry. Retrieved January 9, 2024, from [Link]

  • Current Status and Future Aspects of Gadolinium Oxide Nanoparticles as Positive Magnetic Resonance Imaging Contrast Agents. (2021). MDPI. Retrieved January 9, 2024, from [Link]

  • (PDF) Synthesis of Nanosized Gadolinium Oxide. (2019). ResearchGate. Retrieved January 9, 2024, from [Link]

  • The Power of Non-Hydrolytic Sol-Gel Chemistry: A Review. (2021). MDPI. Retrieved January 9, 2024, from [Link]

  • Olation. (n.d.). Wikipedia. Retrieved January 9, 2024, from [Link]

  • An Overview of Gadolinium-Based Oxide and Oxysulfide Particles: Synthesis, Properties, and Biomedical Applications. (2021). MDPI. Retrieved January 9, 2024, from [Link]

  • Synthesis and characteristics of nanorods of gadolinium hydroxide and gadolinium oxide | Request PDF. (2015). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Stepwise Adsorption of Metal Alkoxides on Hydrolyzed Surfaces: A Surface Sol-Gel Process. (2017). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Aqueous chemistry of metal cations: Hydrolysis, condensation and complexation | Request PDF. (2002). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Sol–gel preparation of alumina stabilized rare earth areo- and xerogels and their use as oxidation catalysts. (2014). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Transition metal alkoxide complex. (n.d.). Wikipedia. Retrieved January 9, 2024, from [Link]

  • Hydrolysis of gadolinium(III) in light and heavy water. (1991). PubMed. Retrieved January 9, 2024, from [Link]

  • Atomic layer deposition of oxide thin films with metal alkoxides as oxygen sources. (2000). PubMed. Retrieved January 9, 2024, from [Link]

  • Toxicity Mechanisms of Gadolinium and Gadolinium-Based Contrast Agents—A Review. (2021). MDPI. Retrieved January 9, 2024, from [Link]

  • Sol-gel chemistry and engineering background Solid state reactions. (n.d.). Retrieved January 9, 2024, from [Link]

  • Polymeric Metal Alkoxides. (n.d.). Gelest. Retrieved January 9, 2024, from [Link]

  • “Traditional” Sol–Gel: The Chemistry of Alkoxides | Request PDF. (2019). ResearchGate. Retrieved January 9, 2024, from [Link]

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An In-depth Technical Guide to the Magnetic Properties of Gadolinium (III) Isopropoxide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Gadolinium (III) ions, with their high number of unpaired electrons and unique electronic configuration, are of paramount importance in the development of magnetic materials and medical imaging contrast agents.[1][2][3] This guide provides a comprehensive technical overview of the expected magnetic properties of Gadolinium (III) isopropoxide, a representative mononuclear gadolinium complex. While specific experimental data for this compound is not extensively reported in peer-reviewed literature, this document synthesizes foundational principles of lanthanide magnetism with established experimental protocols to serve as a roadmap for its characterization. We will delve into the theoretical underpinnings of Gd(III) paramagnetism, propose a robust synthetic route, and provide detailed, field-proven methodologies for its magnetic characterization using Superconducting Quantum Interference Device (SQUID) magnetometry and Electron Paramagnetic Resonance (EPR) spectroscopy. The causality behind experimental choices and the interpretation of the resulting data are explained to ensure a self-validating system of investigation.

Introduction: The Significance of the Gadolinium (III) Ion

The gadolinium (III) ion (Gd³⁺) possesses a unique electronic structure, [Xe]4f⁷, with seven unpaired electrons in its f-orbital.[1] This half-filled f-shell results in a spherically symmetric, high-spin ground state (⁸S₇/₂), leading to a large magnetic moment and exceptionally slow electronic relaxation rates compared to other lanthanides.[1] These intrinsic properties make Gd³⁺ one of the most paramagnetic metal ions known, driving its extensive use in two primary fields:

  • Magnetic Resonance Imaging (MRI): As the core component of many contrast agents, Gd³⁺ complexes dramatically shorten the relaxation times of water protons in their vicinity, enhancing image contrast and improving diagnostic accuracy.[4][5]

  • Molecular Magnetism: The high spin and predictable magnetic behavior of Gd³⁺ make it an ideal building block for designing molecular magnets and for fundamental studies of magnetic interactions at the molecular level.

The isopropoxide ligand, being a simple alkoxide, provides a coordination environment that allows for the fundamental magnetic properties of the Gd³⁺ ion to be studied with minimal interference from complex ligand-field effects or strong intermolecular interactions, assuming a simple molecular structure.

Synthesis of this compound

While various multi-step methods exist for synthesizing gadolinium complexes[2][6][7], a common and effective route to high-purity lanthanide alkoxides is through the reaction of the anhydrous metal chloride with a sodium alkoxide in a non-aqueous solvent. The following protocol is a representative method for the synthesis of this compound.

Proposed Synthetic Protocol

Objective: To synthesize this compound from anhydrous Gadolinium (III) chloride.

Materials:

  • Anhydrous Gadolinium (III) chloride (GdCl₃)

  • Sodium metal (Na)

  • Anhydrous isopropanol

  • Anhydrous toluene

  • Schlenk line and glassware

  • Cannula

  • Magnetic stirrer and hotplate

Methodology:

  • Preparation of Sodium Isopropoxide:

    • Under an inert atmosphere (e.g., argon or nitrogen), carefully add freshly cut sodium metal to a flask containing anhydrous isopropanol.

    • The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed with stirring until all the sodium has dissolved, forming a solution of sodium isopropoxide.

    • Remove the excess isopropanol under vacuum to obtain a white solid of sodium isopropoxide.

  • Synthesis of Gd(OⁱPr)₃:

    • In a separate Schlenk flask, suspend anhydrous GdCl₃ in anhydrous toluene.

    • In another flask, dissolve the prepared sodium isopropoxide in a mixture of anhydrous isopropanol and toluene.

    • Slowly add the sodium isopropoxide solution to the GdCl₃ suspension via cannula with vigorous stirring. A white precipitate of NaCl will form immediately.

    • After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours to ensure complete reaction.

  • Isolation and Purification:

    • Separate the precipitated NaCl from the solution by centrifugation or filtration under an inert atmosphere.

    • Remove the solvent from the filtrate under vacuum to yield the crude this compound product.

    • The product can be further purified by sublimation or recrystallization from a suitable anhydrous solvent.

Causality: The use of anhydrous reagents and an inert atmosphere is critical as lanthanide alkoxides are highly sensitive to moisture.[8] The reaction is driven by the precipitation of the thermodynamically stable sodium chloride salt.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_NaOiPr Sodium Isopropoxide Preparation cluster_GdOiPr3 Gd(OⁱPr)₃ Synthesis cluster_Purification Isolation & Purification Na Sodium Metal NaOiPr_sol Sodium Isopropoxide Solution Na->NaOiPr_sol Reaction iPrOH Anhydrous Isopropanol iPrOH->NaOiPr_sol NaOiPr_solid Sodium Isopropoxide (solid) NaOiPr_sol->NaOiPr_solid Vacuum reaction Reaction Mixture (Gd(OⁱPr)₃ + NaCl) NaOiPr_solid->reaction Addition GdCl3 Anhydrous GdCl₃ in Toluene GdCl3->reaction filtration Filtration / Centrifugation reaction->filtration filtrate Filtrate (Gd(OⁱPr)₃ in solvent) filtration->filtrate Removes NaCl crude_product Crude Product filtrate->crude_product Vacuum pure_product Pure Gd(OⁱPr)₃ crude_product->pure_product Sublimation

Caption: Proposed synthesis workflow for this compound.

Structural Considerations and Their Magnetic Implications

The crystal structure of this compound has not been extensively reported. However, lanthanide alkoxides are known to form various structures, including monomers, dimers, or larger oligomers, depending on the steric bulk of the alkoxide ligand. The coordination number of the Gd³⁺ ion is typically high, often 8 or 9.[1]

  • Monomeric Structure: If the isopropoxide ligands provide sufficient steric hindrance, a monomeric, three-coordinate structure might be possible, although unlikely for the relatively small isopropoxide group. In such a case, the magnetic properties would be dominated by the single Gd³⁺ ion.

  • Oligomeric/Polymeric Structures: It is more probable that the complex will form bridged structures (e.g., dimers, trimers) where isopropoxide ligands bridge between two or more Gd³⁺ centers. This would lead to potential magnetic exchange interactions between the gadolinium ions.

The precise Gd-O bond lengths and the Gd-Gd distances in a polynuclear structure are critical for determining the nature and magnitude of any magnetic coupling. Single-crystal X-ray diffraction would be the definitive technique to elucidate this structure.

Theoretical Basis of Gd³⁺ Magnetism

The magnetic properties of Gd³⁺ are governed by its 4f⁷ electronic configuration. The key principles are:

  • High Spin State: The seven f-electrons are all unpaired, leading to a total spin quantum number S = 7/2.

  • No Orbital Angular Momentum: The ground state is an ⁸S₇/₂ state, which means the orbital angular momentum (L) is zero. This is a crucial feature, as it minimizes the influence of the ligand field on the magnetic moment and simplifies the magnetic behavior.

  • Paramagnetism: In the absence of an external magnetic field, the magnetic moments of the individual Gd³⁺ ions are randomly oriented, resulting in no net magnetization. When a field is applied, the moments tend to align with the field, leading to a positive magnetic susceptibility—a hallmark of paramagnetism.[4][5]

The temperature dependence of the magnetic susceptibility (χ) for a simple paramagnetic system like an isolated Gd³⁺ complex is expected to follow the Curie-Weiss Law :

χ = C / (T - θ)

Where:

  • C is the Curie constant, which is directly proportional to the square of the effective magnetic moment (μ_eff).

  • T is the temperature in Kelvin.

  • θ is the Weiss constant, which provides an indication of magnetic interactions between neighboring ions. A value of θ ≈ 0 suggests magnetically isolated ions. A negative θ indicates antiferromagnetic interactions, while a positive θ suggests ferromagnetic interactions.

The theoretical effective magnetic moment for a Gd³⁺ ion can be calculated using the spin-only formula:

μ_eff = g * √[S(S+1)]

Where:

  • g is the Landé g-factor (≈ 2 for Gd³⁺).

  • S is the total spin quantum number (7/2).

This calculation yields a theoretical magnetic moment of approximately 7.94 Bohr magnetons (μ_B). Experimental values for Gd³⁺ complexes are typically very close to this theoretical value.[9]

Experimental Characterization of Magnetic Properties

To empirically determine the magnetic properties of a synthesized sample of this compound, two primary techniques are indispensable: SQUID Magnetometry and EPR Spectroscopy.

SQUID Magnetometry

A SQUID magnetometer is the most sensitive instrument for measuring the magnetic properties of materials.[10] It is used to determine the magnetic moment of a sample as a function of temperature and applied magnetic field.

Objective: To measure the temperature-dependent magnetic susceptibility and field-dependent magnetization to determine the effective magnetic moment and assess magnetic interactions.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the powdered this compound sample.

    • Load the sample into a gelatin capsule or a similar sample holder. It is crucial to handle the sample in an inert atmosphere (e.g., a glovebox) to prevent decomposition.

  • Data Collection (Temperature Dependence):

    • Cool the sample to the lowest accessible temperature (typically 2 K) in zero applied magnetic field (Zero-Field-Cooled, ZFC).

    • Apply a small, constant DC magnetic field (e.g., 1000 Oe).

    • Measure the magnetic moment as the temperature is swept from 2 K to 300 K.

    • Cool the sample again from 300 K to 2 K in the same applied field and measure the moment (Field-Cooled, FC). Divergence between ZFC and FC curves at low temperatures can indicate magnetic ordering or spin-glass behavior.

  • Data Collection (Field Dependence):

    • Set the temperature to a low value (e.g., 2 K).

    • Measure the magnetic moment as the applied DC field is swept from 0 to a high field (e.g., 5 T or 7 T), then back to the negative equivalent, and finally back to zero to check for magnetic hysteresis.

SQUID_Workflow start Prepare Sample (Inert Atmosphere) zfc Cool to 2 K (Zero Field) start->zfc isotherm Set T = 2 K start->isotherm apply_field_zfc Apply DC Field (e.g., 1000 Oe) zfc->apply_field_zfc measure_zfc Measure Moment vs. T (2 K -> 300 K) [ZFC Data] apply_field_zfc->measure_zfc measure_fc Measure Moment vs. T (300 K -> 2 K) [FC Data] measure_zfc->measure_fc analysis Data Analysis measure_fc->analysis measure_mh Measure Moment vs. H (e.g., 0 -> 7 T -> -7 T -> 0) [M vs. H Data] isotherm->measure_mh measure_mh->analysis

Caption: Workflow for SQUID magnetometry experiments.

ParameterExpected Value/Behavior for Gd(OⁱPr)₃Interpretation
χT vs. T Plot A nearly flat line from 300 K down to low temperatures, with a value close to 7.8 cm³·K·mol⁻¹. A slight decrease at very low temperatures might occur due to weak antiferromagnetic interactions or zero-field splitting.Confirms the presence of magnetically isolated Gd³⁺ ions (S=7/2, g≈2.0).
1/χ vs. T Plot A straight line passing through or very near the origin.Indicates adherence to the Curie-Weiss law.[11][12]
Weiss Constant (θ) Close to 0 K.Suggests negligible magnetic exchange between Gd³⁺ centers, consistent with a monomeric or sterically isolated structure.
M vs. H at 2 K A curve that rises and approaches saturation without hysteresis. The saturation value should be close to 7 μ_B.Characteristic of a simple paramagnet. The lack of hysteresis confirms the absence of magnetic ordering.
Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying materials with unpaired electrons.[13][14] For Gd³⁺, it provides detailed information about the local symmetry of the metal ion's coordination environment and can quantify the zero-field splitting (ZFS) of the ground state.

Objective: To probe the local electronic environment of the Gd³⁺ ion.

Methodology:

  • Sample Preparation:

    • Prepare a sample of powdered this compound.

    • For solution studies, dissolve the compound in a suitable anhydrous, non-coordinating solvent that will form a good glass upon freezing (e.g., toluene).

    • Load the sample into a quartz EPR tube, again under inert atmosphere.

  • Data Collection:

    • Record the spectrum at room temperature and at a low temperature (e.g., 77 K or 4 K).

    • The spectrum is recorded as the first derivative of the microwave absorption with respect to the applied magnetic field.

    • Typical X-band (~9.5 GHz) spectra for Gd³⁺ in disordered environments (like powders or frozen solutions) show a complex pattern due to the ZFS of the S=7/2 state.[9][13][15]

For a powdered sample of a Gd³⁺ complex, the EPR spectrum is often broad and complex. It typically consists of several features arising from transitions between the eight spin sublevels (m_s = ±7/2, ±5/2, ±3/2, ±1/2). The exact shape and position of these features are highly sensitive to the magnitude of the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic).[9]

  • A sharp signal near g ≈ 2.0: This is characteristic of the -1/2 ↔ +1/2 transition and is often the most prominent feature. Its presence is a strong indicator of a Gd³⁺ species.

  • Broad features at other g-values: The overall spread and shape of the spectrum can be simulated using a spin Hamiltonian to extract the ZFS parameters. These parameters quantify the distortion of the Gd³⁺ coordination sphere from perfect cubic symmetry.

Conclusion

This compound serves as a model compound for understanding the fundamental magnetic properties of the Gd³⁺ ion. Its behavior is predicted to be that of a simple paramagnet, closely following the Curie-Weiss law with a magnetic moment of approximately 7.94 μ_B. The primary experimental techniques for confirming this behavior and for probing the electronic structure are SQUID magnetometry and EPR spectroscopy. The protocols and theoretical framework provided in this guide offer a comprehensive approach for any researcher or drug development professional seeking to synthesize and characterize this, or similar, gadolinium-based materials. The insights gained from such studies are critical for the rational design of next-generation magnetic materials and medical imaging agents.

References

  • Electron Paramagnetic Resonance Spectra of Pentagonal Bipyramidal Gadolinium Complexes. (2023). Inorganic Chemistry. [Link]

  • Arajs, S., & Colvin, R. V. (1962). Magnetic Susceptibility of Gadolinium and Dysprosium Sesquioxides at Elevated Temperatures. Journal of Applied Physics. [Link]

  • Magnetic Susceptibility of Gadolinium and Dysprosium Sesquioxides at Elevated Temperatures. (1962). OSTI.GOV. [Link]

  • Gadolinium(III) isopropoxide. Ereztech. [Link]

  • Aime, S., Botta, M., & Terreno, E. (2005). Gadolinium(III) Chelates as MRI Contrast Agents: Structure, Dynamics, and Applications. Chemical Reviews. [Link]

  • The magnetic susceptibility effect of gadolinium-based contrast agents on PRFS-based MR thermometry during thermal interventions. (2013). PubMed Central. [Link]

  • Magnetic and Optical Properties and Electron Paramagnetic Resonance of Gadolinium-Containing Oxide Glasses. ResearchGate. [Link]

  • Electronic and Magnetic Properties of a Gadolinium(III) Schiff Base Complex. (2018). Inorganica Chimica Acta. [Link]

  • Is Gadolinium Magnetic? (2023). Chemistry For Everyone - YouTube. [Link]

  • Magnetic Properties of Gadolinium Oxide: A Comprehensive Analysis. Stanford Materials. [Link]

  • This compound. PubChem. [Link]

  • Crystal Structures, Thermal and Luminescent Properties of Gadolinium(III) Trans-1,4-cyclohexanedicarboxylate Metal-Organic Frameworks. (2021). MDPI. [Link]

  • Synthesis and tumour cell uptake studies of gadolinium(III)–phosphonium complexes. (2021). Nature. [Link]

  • Research of the Properties of Gadolinium Stearate by EPR Spectroscopy. ResearchGate. [Link]

  • EPR Study of Gadolinium(III) Complexes with Heteropolyanions. ResearchGate. [Link]

  • Multistep synthesis of the gadolinium(III) unit, Gdpip. ResearchGate. [Link]

  • Electron Paramagnetic Resonance Spectra of Pentagonal Bipyramidal Gadolinium Complexes. ResearchGate. [Link]

  • Polyol synthesis of gadolinium nanoparticles: A preliminary study. (2024). International Scientific Organization. [Link]

  • Gadolinium -- Magnetic Properties Near the Curie Temperature. (2024). YouTube. [Link]

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  • Synthesis of a gadolinium based-macrocyclic MRI contrast agent for effective cancer diagnosis. (2018). PubMed Central. [Link]

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An In-Depth Technical Guide to the Spectroscopic Analysis of Tris(isopropoxy)gadolinium(III)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tris(isopropoxy)gadolinium(III), with the chemical formula Gd(O-i-Pr)₃, is a metal alkoxide that holds significant interest for researchers in materials science and drug development.[1][2] Its utility as a precursor in the sol-gel synthesis of gadolinium-based materials, such as nanoparticles and thin films, underscores the importance of a thorough understanding of its chemical and physical properties.[2] Gadolinium-containing compounds are of particular relevance in the medical field, most notably as contrast agents in Magnetic Resonance Imaging (MRI), owing to the paramagnetic nature of the Gd(III) ion.[3] This guide provides a comprehensive technical overview of the spectroscopic and thermal analysis of Tris(isopropoxy)gadolinium(III), offering field-proven insights into its synthesis, characterization, and handling for researchers, scientists, and drug development professionals.

Given its high moisture sensitivity, the synthesis and subsequent analysis of Tris(isopropoxy)gadolinium(III) necessitate the use of anhydrous solvents and inert atmosphere techniques, such as a glove box or Schlenk line.[4] This guide will delve into the practical aspects of its characterization, explaining the causality behind experimental choices and providing a framework for self-validating protocols.

Synthesis of Tris(isopropoxy)gadolinium(III)

The synthesis of high-purity lanthanide alkoxides is crucial for their application as precursors. A common and effective method involves the direct reaction of the lanthanide metal with the corresponding alcohol in the presence of a catalyst.[5]

Experimental Protocol: Synthesis via Catalyzed Reaction with Isopropanol

This protocol outlines a general procedure for the synthesis of lanthanide isopropoxides, which can be specifically applied to gadolinium.

Materials:

  • Gadolinium metal turnings

  • Anhydrous isopropanol

  • Mercuric chloride (HgCl₂)

  • Mercuric acetate (Hg(OAc)₂)

  • Anhydrous toluene (for recrystallization, optional)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), charge a dry Schlenk flask equipped with a reflux condenser and a magnetic stirrer with gadolinium metal turnings.

  • Add a stoichiometric amount of anhydrous isopropanol to the flask.

  • Introduce a catalytic amount of a mixture of mercuric chloride and mercuric acetate (a weight ratio of approximately 1:1 is effective).[5] The catalyst facilitates the reaction between the metal and the alcohol.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by the consumption of the gadolinium metal.

  • Upon completion of the reaction, the resulting solution contains Tris(isopropoxy)gadolinium(III). The product can be isolated by removing the solvent under vacuum.

  • For higher purity, the product can be recrystallized from a suitable anhydrous solvent such as a toluene/isopropanol mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR analysis of gadolinium complexes presents a unique set of challenges and opportunities due to the paramagnetic nature of the Gd(III) ion.[6] Gd(III) has a high number of unpaired f-electrons, leading to significant paramagnetic effects on the NMR spectra of its complexes.

Theoretical Framework: The Impact of Paramagnetism on NMR Spectra

Unlike diamagnetic compounds which typically exhibit sharp NMR signals in a narrow chemical shift range, paramagnetic compounds like Tris(isopropoxy)gadolinium(III) display spectra characterized by:

  • Large Chemical Shifts (Lanthanide-Induced Shifts - LIS): The unpaired electrons of the Gd(III) ion generate a strong local magnetic field that can dramatically shift the resonance frequencies of nearby nuclei. These shifts can be either upfield or downfield by tens or even hundreds of ppm.[7]

  • Signal Broadening: The fluctuating magnetic field from the paramagnetic center provides an efficient mechanism for nuclear spin relaxation, leading to a significant broadening of the NMR signals.[8] The extent of this broadening is dependent on the distance of the nucleus from the paramagnetic center.

These effects, while complicating spectral interpretation, can also provide valuable structural information. The magnitude of the paramagnetic shift is related to the geometry of the complex and the magnetic susceptibility tensor of the lanthanide ion.[7]

Expected ¹H NMR Spectrum of Tris(isopropoxy)gadolinium(III)

Predicted ¹H NMR Spectral Features for Gd(O-i-Pr)₃:

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity Expected Linewidth
CH (methine)Highly shifted (upfield or downfield)Broad singletVery broad
CH₃ (methyl)Highly shifted (upfield or downfield)Broad singletBroad

The methine proton (CH), being closer to the Gd-O bond, is expected to experience a larger paramagnetic shift and more significant broadening compared to the methyl protons (CH₃). The coupling between the methine and methyl protons will likely not be resolved due to the extensive line broadening.

Experimental Protocol: ¹H NMR Spectroscopy

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • Dry NMR tubes and deuterated solvents

Procedure:

  • Due to the moisture sensitivity of the compound, all sample preparation must be conducted under an inert atmosphere in a glove box.

  • Dissolve a small amount of Tris(isopropoxy)gadolinium(III) in an anhydrous deuterated solvent (e.g., C₆D₆ or toluene-d₈).

  • Transfer the solution to a dry NMR tube and seal it.

  • Acquire the ¹H NMR spectrum. A wider spectral window than for diamagnetic samples will be necessary to observe the potentially large lanthanide-induced shifts.

  • Due to the fast relaxation times, a short relaxation delay can be used, allowing for rapid signal averaging if needed.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For Tris(isopropoxy)gadolinium(III), both IR and Raman spectroscopy can provide characteristic information about the isopropoxy ligands and the gadolinium-oxygen bonds.[10][11]

Theoretical Framework: Vibrational Modes of Metal Alkoxides

The vibrational spectrum of a metal alkoxide can be broadly divided into two regions:

  • Internal Ligand Vibrations: These occur at higher frequencies and are characteristic of the organic part of the molecule. For the isopropoxy group, these include C-H stretching, C-H bending, and C-O stretching vibrations.

  • Metal-Ligand Vibrations: These are found at lower frequencies and involve the stretching and bending of the metal-oxygen bonds.

Expected IR and Raman Spectra of Tris(isopropoxy)gadolinium(III)

Predicted Vibrational Bands for Gd(O-i-Pr)₃:

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
C-H stretching2800-3000IR, Raman
C-H bending1300-1500IR, Raman
C-O stretching1000-1150IR, Raman
Gd-O stretching400-600IR, Raman

The Gd-O stretching vibrations are of particular interest as they provide direct information about the metal-ligand bond. These bands are expected to be found in the far-infrared region.

Experimental Protocol: IR and Raman Spectroscopy

Instrumentation:

  • FTIR spectrometer with a suitable sample holder for air-sensitive samples (e.g., a KBr pellet pressed in a glove box or a sealed liquid cell).

  • Raman spectrometer with an appropriate laser excitation source.

Procedure for FTIR Spectroscopy:

  • In an inert atmosphere, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Alternatively, dissolve the sample in a dry, IR-transparent solvent (e.g., anhydrous hexane) and acquire the spectrum in a sealed liquid cell.

  • Record the FTIR spectrum over the desired range (typically 4000-400 cm⁻¹).

Procedure for Raman Spectroscopy:

  • Place a small amount of the solid sample in a sealed capillary tube under an inert atmosphere.

  • Acquire the Raman spectrum using a suitable laser wavelength. Care should be taken to avoid sample decomposition due to laser-induced heating.

Mass Spectrometry

Mass spectrometry is a valuable technique for determining the molecular weight and structure of compounds. For reactive and often oligomeric metal alkoxides, electrospray ionization mass spectrometry (ESI-MS) is a particularly suitable technique.[15][16]

Theoretical Framework: Mass Spectrometry of Metal Alkoxides

Metal alkoxides have a tendency to form oligomeric species in both the solid state and in solution. ESI-MS can be used to gently transfer these species into the gas phase for analysis, providing insights into their aggregation behavior. The resulting mass spectra may show peaks corresponding to monomeric, dimeric, trimeric, or even higher-order clusters.[17]

Expected Mass Spectrum of Tris(isopropoxy)gadolinium(III)

The mass spectrum of Tris(isopropoxy)gadolinium(III) is expected to show a series of peaks corresponding to various oligomeric forms, such as [Gd(O-i-Pr)₃]ₙ, and potentially fragments resulting from the loss of isopropoxy groups. The isotopic pattern of gadolinium will be a key feature in identifying Gd-containing species.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Instrumentation:

  • ESI-mass spectrometer

  • Syringe pump for sample introduction

Procedure:

  • Prepare a dilute solution of Tris(isopropoxy)gadolinium(III) in a dry, suitable solvent (e.g., anhydrous isopropanol or toluene) under an inert atmosphere.

  • Introduce the solution into the ESI source via a syringe pump at a low flow rate.

  • Acquire the mass spectrum in either positive or negative ion mode. The choice of solvent and ionization conditions may need to be optimized to obtain good quality spectra.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about electronic transitions within a molecule. For many gadolinium(III) complexes, the electronic transitions of the Gd(III) ion itself are located in the deep UV region and are often not readily observable with standard instrumentation.[18]

The UV-Vis spectrum of Tris(isopropoxy)gadolinium(III) is not expected to show significant absorption in the 200-800 nm range, as the isopropoxy ligands do not contain chromophores that absorb in this region. Any observed absorption would likely be due to charge-transfer bands, which are typically of low intensity for lanthanide alkoxides.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability and decomposition behavior of materials.[19]

Theoretical Framework: Thermal Decomposition of Metal Alkoxides

Upon heating, metal alkoxides typically undergo a multi-step decomposition process. The initial steps often involve the loss of coordinated solvent molecules, followed by the decomposition of the alkoxide ligands. The final product at high temperatures is usually the corresponding metal oxide.[20]

Expected Thermal Behavior of Tris(isopropoxy)gadolinium(III)

The TGA curve of Tris(isopropoxy)gadolinium(III) is expected to show a major weight loss corresponding to the removal of the three isopropoxy ligands. The decomposition may proceed through the formation of intermediate oxo-alkoxide species. The final residue at high temperatures in an oxidizing atmosphere would be gadolinium(III) oxide (Gd₂O₃).

Experimental Protocol: TGA and DSC

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Place a small, accurately weighed amount of the sample into an appropriate TGA or DSC pan.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the weight loss as a function of temperature (TGA) and the heat flow as a function of temperature (DSC).

Visualizations

Experimental Workflow for Spectroscopic Analysis

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization synthesis Synthesis of Gd(O-i-Pr)₃ (Inert Atmosphere) nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Sample Preparation (Anhydrous Conditions) vib Vibrational Spectroscopy (IR, Raman) synthesis->vib Sample Preparation (Anhydrous Conditions) ms Mass Spectrometry (ESI-MS) synthesis->ms Sample Preparation (Anhydrous Conditions) uvvis UV-Vis Spectroscopy synthesis->uvvis Sample Preparation (Anhydrous Conditions) thermal Thermal Analysis (TGA, DSC) synthesis->thermal Sample Preparation (Anhydrous Conditions)

Caption: Workflow for the synthesis and spectroscopic characterization of Tris(isopropoxy)gadolinium(III).

Relationship between Spectroscopic Techniques and Molecular Information

G Gd_OiPr3 Gd(O-i-Pr)₃ Structure NMR NMR Gd_OiPr3->NMR VibSpec IR/Raman Gd_OiPr3->VibSpec MS Mass Spec. Gd_OiPr3->MS Thermal Thermal Analysis Gd_OiPr3->Thermal Electronic Electronic & Magnetic Properties NMR->Electronic Provides insight into FunctionalGroups Functional Groups & Bonding VibSpec->FunctionalGroups Identifies MolecularWeight Molecular Weight & Oligomerization MS->MolecularWeight Determines ThermalStability Thermal Stability & Decomposition Thermal->ThermalStability Evaluates

Caption: Interplay of spectroscopic techniques in elucidating the properties of Tris(isopropoxy)gadolinium(III).

Conclusion

The spectroscopic and thermal analysis of Tris(isopropoxy)gadolinium(III) provides a comprehensive understanding of its structure, bonding, and stability. While the paramagnetic nature of the Gd(III) ion introduces complexities in NMR spectroscopy, it also offers opportunities to probe the electronic and magnetic properties of the complex. A multi-technique approach, as outlined in this guide, is essential for a complete characterization. The protocols and expected results presented herein provide a robust framework for researchers working with this and related lanthanide alkoxide compounds, facilitating their application in the development of advanced materials and pharmaceuticals.

References

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Methodological & Application

Application Note: Gadolinium (III) Isopropoxide as a High-Purity Precursor for the Synthesis of Gadolinium Oxide Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Gadolinium Oxide Nanoparticles and the Precursor Advantage

Gadolinium oxide (Gd₂O₃) nanoparticles have garnered significant attention in the biomedical field, primarily for their potential as advanced contrast agents in magnetic resonance imaging (MRI).[1][2] With a high magnetic moment, Gd₂O₃ nanoparticles can significantly enhance image contrast, enabling earlier and more accurate disease diagnosis.[2][3] Beyond imaging, these nanoparticles are being explored for their therapeutic potential in drug delivery and neutron capture therapy. The synthesis method and the choice of precursor are critical factors that dictate the physicochemical properties and, consequently, the in vivo performance of these nanoparticles.

While various precursors such as gadolinium nitrates and chlorides have been widely used, gadolinium (III) isopropoxide offers distinct advantages. As a metal alkoxide, it provides a "cleaner" reaction system. The byproducts of its hydrolysis and condensation are primarily isopropanol and water, which are easily removed, leading to higher purity of the final gadolinium oxide nanoparticles. This is particularly crucial for biomedical applications where trace impurities can elicit adverse biological responses. The sol-gel process, when initiated with a metal alkoxide like this compound, allows for excellent control over particle size, morphology, and surface chemistry at a molecular level.[1][4]

This application note provides a comprehensive guide to the synthesis of gadolinium oxide nanoparticles using this compound as a precursor via a sol-gel method. It details the underlying chemical principles, a step-by-step protocol, characterization techniques, and expected outcomes.

Chemical Principle: The Sol-Gel Pathway from Isopropoxide to Oxide

The synthesis of gadolinium oxide nanoparticles from this compound is a classic example of a sol-gel process. This process involves two primary chemical reactions: hydrolysis and condensation.

  • Hydrolysis: The process is initiated by the addition of water to the this compound precursor dissolved in a suitable solvent, typically the parent alcohol (isopropanol). The isopropoxide groups (-OCH(CH₃)₂) are replaced by hydroxyl groups (-OH).

    Gd(OCH(CH₃)₂)₃ + 3H₂O → Gd(OH)₃ + 3CH₃CH(OH)CH₃

  • Condensation: The newly formed gadolinium hydroxide molecules then undergo condensation reactions to form Gd-O-Gd bridges, releasing water or isopropanol. This process leads to the formation of a three-dimensional oxide network, which constitutes the "gel."

    2Gd(OH)₃ → (HO)₂Gd-O-Gd(OH)₂ + H₂O

Subsequent aging and thermal treatment (calcination) of the gel remove the solvent and organic residues, leading to the crystallization of gadolinium oxide nanoparticles. The reaction conditions, including the concentration of reactants, temperature, and pH, can be precisely controlled to tailor the size and morphology of the resulting nanoparticles.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentSpecificationsSupplier Example
This compound99.9% trace metals basisSigma-Aldrich
IsopropanolAnhydrous, 99.5%Fisher Scientific
Deionized WaterHigh-purity, 18.2 MΩ·cmMillipore
Ammonia Solution28-30% NH₃ basisVWR
Round-bottom flaskThree-neck, 250 mLKimble
CondenserAllihn or LiebigAce Glass
Magnetic Stirrer/HotplateWith temperature controlIKA
CentrifugeCapable of >3000 x gBeckman Coulter
Tube FurnaceWith temperature programmingThermo Scientific
Schlenk LineFor inert atmosphere reactionsChemglass
Experimental Workflow Diagram

G cluster_0 Synthesis Stage cluster_1 Processing Stage cluster_2 Final Nanoparticle Formation A Dissolution of Gd(O-iPr)₃ in Isopropanol B Controlled Hydrolysis (Addition of H₂O/Isopropanol) A->B C Condensation & Gelation (Stirring) B->C D Aging of the Gel C->D E Washing & Centrifugation D->E F Drying E->F G Calcination F->G H Characterization G->H

Caption: Workflow for the synthesis of Gd₂O₃ nanoparticles.

Detailed Synthesis Protocol
  • Preparation of the Precursor Solution: In a three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 g of this compound in 50 mL of anhydrous isopropanol. Stir the solution magnetically at room temperature until the precursor is completely dissolved.

  • Hydrolysis: Prepare a hydrolysis solution by mixing 5 mL of deionized water with 20 mL of isopropanol. Add this solution dropwise to the this compound solution under vigorous stirring. A white precipitate of gadolinium hydroxide will begin to form.

  • Gelation and Aging: Continue stirring the mixture at room temperature for 24 hours to allow for complete hydrolysis, condensation, and aging of the gel. The aging process promotes the formation of a more uniform network structure.

  • Washing and Separation: The resulting gel is then separated from the solvent by centrifugation at 3000 x g for 15 minutes. The supernatant is discarded, and the gel is washed three times with isopropanol to remove any unreacted precursors and byproducts. After the final wash, the gel is re-dispersed in a minimal amount of isopropanol.

  • Drying: The washed gel is dried in an oven at 80°C for 12 hours to remove the solvent.

  • Calcination: The dried powder is transferred to a ceramic crucible and calcined in a tube furnace at 600°C for 4 hours in air. The heating rate should be controlled at 5°C/min. This thermal treatment converts the gadolinium hydroxide to crystalline gadolinium oxide.[5]

Characterization of Gadolinium Oxide Nanoparticles

The synthesized nanoparticles should be thoroughly characterized to determine their physicochemical properties.

Expected Characterization Data
Characterization TechniqueParameter MeasuredExpected Result
Transmission Electron Microscopy (TEM) Particle size, morphology, and crystallinitySpherical nanoparticles with a narrow size distribution (e.g., 10-20 nm). Lattice fringes visible in high-resolution images, indicating crystallinity.[4]
X-ray Diffraction (XRD) Crystal structure and phase purityDiffraction peaks corresponding to the cubic phase of Gd₂O₃.[6]
Dynamic Light Scattering (DLS) Hydrodynamic diameter and size distribution in solutionA slightly larger size than observed by TEM due to the hydration layer, with a low polydispersity index (PDI).
Fourier-Transform Infrared (FTIR) Spectroscopy Surface functional groupsA broad peak around 540 cm⁻¹ corresponding to the Gd-O stretching vibration. Absence of peaks from organic residues after calcination.
Thermogravimetric Analysis (TGA) Thermal stability and compositionA weight loss step corresponding to the dehydration of gadolinium hydroxide to gadolinium oxide.[5]
Chemical Transformation Diagram

G A This compound Gd(O-iPr)₃ B Gadolinium Hydroxide Gd(OH)₃ A->B + H₂O (Hydrolysis) C Gadolinium Oxide Gd₂O₃ B->C Δ (Calcination) - H₂O

Caption: Chemical transformation from precursor to nanoparticle.

Troubleshooting

IssuePotential CauseSuggested Solution
Broad particle size distribution Inhomogeneous hydrolysisEnsure slow, dropwise addition of the hydrolysis solution with vigorous stirring.
Particle aggregation Incomplete washing or improper dryingThoroughly wash the gel to remove all byproducts. Consider freeze-drying as an alternative to oven drying.
Incomplete conversion to Gd₂O₃ Insufficient calcination temperature or timeIncrease the calcination temperature or duration. Confirm the conversion using XRD.
Organic residues in the final product Incomplete combustion of organic matterEnsure adequate airflow during calcination. A final wash step after calcination may be necessary for some applications.

Conclusion

The use of this compound as a precursor in a sol-gel synthesis offers a reliable and controllable method for producing high-purity gadolinium oxide nanoparticles. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers and drug development professionals to synthesize and evaluate these promising nanomaterials for a range of biomedical applications, from advanced medical imaging to targeted drug delivery. The precise control over the synthesis process afforded by the sol-gel method, combined with the high purity of the resulting nanoparticles, makes this an attractive approach for developing next-generation nanomedicines.

References

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Sol-gel synthesis of Gd2O3 using Gadolinium (III) isopropoxide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Sol-Gel Synthesis of Gadolinium (III) Oxide Nanoparticles using Gadolinium (III) Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of gadolinium (III) oxide (Gd₂O₃) nanoparticles via a sol-gel method utilizing this compound as the precursor. Gd₂O₃ nanoparticles are of significant interest, particularly in the biomedical field, for their potent paramagnetic properties which make them excellent candidates for T1-weighted Magnetic Resonance Imaging (MRI) contrast agents.[1][2] The sol-gel process offers a versatile, low-temperature route to produce homogenous, high-purity ceramic nanoparticles with precise control over particle size and morphology.[3] This guide is designed for researchers and professionals in materials science and drug development, offering a blend of theoretical principles, a detailed experimental protocol, characterization techniques, and key application insights.

Introduction: The Significance of Gd₂O₃ Nanoparticles and the Sol-Gel Advantage

Gadolinium (Gd) is a lanthanide series element possessing seven unpaired electrons in its 4f shell, which imparts it with a strong magnetic moment.[4] This intrinsic property is harnessed in clinical MRI, where gadolinium-based contrast agents (GBCAs) enhance the relaxation rate of water protons, dramatically improving image contrast and diagnostic accuracy.[5][6] Traditional GBCAs are chelated Gd(III) ions, but there is a growing interest in nanoparticle-based agents like Gd₂O₃. These nanoparticles offer a significantly higher payload of Gd atoms per molecule, leading to potentially greater relaxivity and contrast enhancement compared to clinically approved chelates.[5]

Among various synthesis methods, the sol-gel process is particularly advantageous for producing high-quality metal oxide nanoparticles.[7][8] It is a wet-chemical technique that involves the evolution of an inorganic network from a chemical solution (sol) which then forms a gel.[3][9] Using metal alkoxides, such as this compound (Gd(O-i-Pr)₃), as precursors allows for synthesis at relatively low temperatures and provides excellent control over the final product's purity, homogeneity, size, and surface properties.[7]

Scientific Principles: The Chemistry of the Sol-Gel Process

The sol-gel synthesis of Gd₂O₃ from this compound is fundamentally a two-step process involving hydrolysis and polycondensation reactions.[7][10] Understanding this mechanism is key to controlling the reaction kinetics and the final nanoparticle characteristics.

  • Hydrolysis: The process is initiated by the addition of water to the this compound precursor, which is typically dissolved in an alcohol solvent (e.g., isopropanol). The isopropoxide groups (-O-i-Pr) are replaced by hydroxyl groups (-OH) in a nucleophilic substitution reaction.[7][10]

    • Reaction: Gd(O-i-Pr)₃ + 3H₂O → Gd(OH)₃ + 3(i-Pr-OH)

  • Condensation: The newly formed gadolinium hydroxide molecules then undergo polycondensation to form a three-dimensional network of Gd-O-Gd (oxolation) or Gd-OH-Gd (olation) bridges.[3][10] This process releases water or isopropanol molecules and results in the formation of a stable colloidal suspension (the "sol"), which gradually increases in viscosity until a continuous network, the "gel," is formed.

The overall reaction rate is influenced by several factors, including the water-to-alkoxide ratio, the type of solvent, pH (catalyst), and temperature.[7][8]

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation cluster_2 Step 3: Post-Processing Precursor This compound Gd(O-i-Pr)₃ Hydroxide Gadolinium Hydroxide Gd(OH)₃ Precursor->Hydroxide Nucleophilic Substitution Water Water (H₂O) Water->Precursor Alcohol Isopropanol (i-Pr-OH) Hydroxide->Alcohol Hydroxide2 Gd(OH)₃ Monomers Sol Colloidal Suspension ('Sol') (Gd-O-Gd Network forming) Hydroxide2->Sol Polycondensation (Oxolation/Olation) Gel 3D Network ('Gel') Sol->Gel Gelation Drying Drying (Xerogel/Aerogel) Gel->Drying Calcination Calcination (Thermal Treatment) Drying->Calcination Gd2O3 Crystalline Gd₂O₃ Nanoparticles Calcination->Gd2O3

Caption: Sol-gel reaction mechanism for Gd₂O₃ synthesis.

Detailed Experimental Protocol

This protocol describes a standard lab-scale synthesis of Gd₂O₃ nanoparticles. All operations should be performed in a fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment
Reagents & Materials Equipment
This compound, 99.9%Schlenk line or glove box
2-Propanol (Isopropanol), anhydrousRound-bottom flasks
Deionized waterMagnetic stirrer with hotplate
Nitric acid (HNO₃) or Ammonia (NH₄OH) (optional, for pH control)Condenser
Argon or Nitrogen gas, high puritySyringes and needles
Centrifuge
Tube furnace
Sonicator
Step-by-Step Synthesis Workflow

The synthesis involves preparing the precursor solution, inducing hydrolysis and gelation, aging the gel, drying, and finally, calcination to yield the crystalline Gd₂O₃ nanoparticles.

G cluster_1 Biological Target NP Gd₂O₃ Core Paramagnetic Center for MRI Contrast Coating Biocompatible Coating (e.g., PEG) ↑ Stability & Circulation NP->Coating Drug Therapeutic Drug e.g., Doxorubicin Coating->Drug Targeting Targeting Ligand e.g., Antibody Drug->Targeting Receptor Receptor Targeting:f0->Receptor Binds to Cell Cancer Cell Receptor->Cell

Caption: Theranostic concept using a functionalized Gd₂O₃ nanoparticle.

References

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Application Notes & Protocols: A Technical Guide to the Preparation of Thin Films Using Gadolinium (III) Isopropoxide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Role of Gadolinium (III) Isopropoxide in Advanced Material Synthesis

This compound, Gd(O-i-Pr)₃, has emerged as a highly effective precursor for the synthesis of high-purity gadolinium-based thin films, primarily gadolinium oxide (Gd₂O₃). Its favorable volatility and decomposition characteristics make it an ideal candidate for a range of vapor and solution-based deposition techniques. The resulting Gd₂O₃ thin films are of significant interest due to their exceptional properties, including a high dielectric constant (high-k), a wide bandgap, and unique optical and magnetic capabilities.[1][2] These attributes position Gd₂O₃ films as critical components in next-generation microelectronic devices, optical coatings, and sensor technologies.[2][3][4]

This guide provides an in-depth exploration of the methodologies for preparing Gd₂O₃ thin films using this compound. It is designed for researchers and scientists, offering not just procedural steps but also the underlying scientific principles that govern the selection of specific parameters and techniques. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving reproducible, high-quality films.

Precursor Profile: this compound

This compound is a metal-organic compound that serves as an excellent source of gadolinium for thin film deposition.

Chemical and Physical Properties:

PropertyValue
Chemical Formula C₉H₂₁GdO₃[5][6]
Molecular Weight 334.51 g/mol [5][6]
Appearance White to off-white powder[5]
Melting Point >300 °C[7]
Key Characteristic Highly sensitive to moisture[5][8]

The volatility of this compound allows for its efficient transport in the gas phase for techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). In solution-based methods like sol-gel, it undergoes controlled hydrolysis and condensation reactions.[8] Its primary limitation is its high reactivity with water, necessitating handling under inert atmosphere conditions to prevent premature decomposition.[7][8]

Safety and Handling: this compound is a moisture-sensitive solid.[5][8] All handling should be performed in a controlled, inert atmosphere, such as a glovebox or using Schlenk line techniques, with anhydrous solvents.[7] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[9] Store the precursor in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

Deposition Methodologies & Protocols

The choice of deposition technique is dictated by the desired film properties, such as thickness control, conformality, and crystallinity.

Atomic Layer Deposition (ALD)

ALD is a superior technique for depositing ultrathin, highly conformal, and pinhole-free films with atomic-level precision. The process is based on sequential, self-limiting surface reactions.

Causality and Mechanism: The ALD process for Gd₂O₃ using this compound and a co-reactant (e.g., water, H₂O) involves a binary reaction sequence. The self-limiting nature of each half-reaction ensures that film growth is precisely one monolayer (or a fraction of a monolayer) per cycle. This provides unparalleled control over film thickness and ensures the film conforms perfectly to complex, high-aspect-ratio structures. The deposition temperature must be within the "ALD window," typically between 175 and 275 °C for this chemistry, to ensure self-limiting growth and prevent precursor decomposition or insufficient surface reaction.[1]

Protocol: ALD of Gadolinium Oxide

1. Substrate Preparation:

  • Begin with a silicon wafer or other suitable substrate.
  • Perform a standard cleaning procedure (e.g., RCA clean for Si) to remove organic and inorganic contaminants.
  • Finish with a dip in dilute hydrofluoric acid (HF) to remove the native oxide layer, followed by a deionized water rinse and nitrogen drying.

2. ALD Process Parameters:

  • Load the cleaned substrate into the ALD reactor.
  • Heat the this compound precursor in a bubbler to a temperature that provides adequate vapor pressure (e.g., 150-200°C).
  • Maintain the substrate at the desired deposition temperature within the ALD window (e.g., 250°C).

3. ALD Cycle:

  • Step 1 (Gd(O-i-Pr)₃ Pulse): Pulse the vaporized this compound into the reactor chamber. It will react with the hydroxyl (-OH) groups on the substrate surface.
  • Step 2 (Purge): Purge the chamber with an inert gas (e.g., N₂ or Ar) to remove unreacted precursor and gaseous byproducts.
  • Step 3 (H₂O Pulse): Pulse the co-reactant, water vapor, into the chamber. It will react with the surface-bound gadolinium precursor, forming Gd-O bonds and regenerating the -OH surface groups for the next cycle.
  • Step 4 (Purge): Purge the chamber again with inert gas to remove excess water and reaction byproducts.
  • Repeat this four-step cycle until the desired film thickness is achieved. The growth per cycle (GPC) is typically in the range of 1.0-1.4 Å.[1]

4. Post-Deposition Annealing (Optional):

  • To improve crystallinity and film density, an annealing step can be performed.
  • Heat the coated substrate in a furnace or rapid thermal annealing (RTA) system at temperatures ranging from 400 to 800°C in a controlled atmosphere (e.g., N₂, O₂, or forming gas).

Table of Typical ALD Parameters:

ParameterTypical RangeRationale
Substrate Temperature175 - 275 °C[1]Defines the ALD window for self-limiting growth.
Precursor Temperature150 - 200 °CEnsures sufficient vapor pressure for delivery.
Gd(O-i-Pr)₃ Pulse Time0.5 - 2.0 sMust be long enough to saturate the substrate surface.
H₂O Pulse Time0.1 - 1.0 sMust be long enough for complete surface reaction.
Purge Time5 - 20 sCrucial to prevent parasitic CVD reactions.
Growth Per Cycle (GPC)~1.1 Å[1]Determines the film thickness per cycle.

Visualization: ALD Workflow

ALD_Workflow cluster_cycle Single ALD Cycle (Repeated 'n' times) P1 Step 1: Gd(OiPr)₃ Pulse PU1 Step 2: N₂/Ar Purge P1->PU1 Surface saturation P2 Step 3: H₂O Pulse PU1->P2 Precursor removal PU2 Step 4: N₂/Ar Purge P2->PU2 Co-reactant reaction PU2->P1 Byproduct removal End Film Annealing (Optional) PU2->End Desired thickness achieved Start Substrate Loading Start->P1 SolGel_Workflow cluster_prep Solution Preparation cluster_dep Deposition cluster_post Post-Processing P1 Dissolve Gd(OiPr)₃ in Solvent P3 Mix & Age to Form Sol P1->P3 P2 Prepare H₂O/Catalyst Solution P2->P3 D1 Apply Sol to Substrate P3->D1 Transfer Sol D2 Spin-Coating or Dip-Coating D1->D2 T1 Low-Temp Drying D2->T1 Form Gel Film T2 High-Temp Annealing (Calcination) T1->T2 Final Final T2->Final Final Gd₂O₃ Film

Caption: The sequential workflow of the sol-gel process.

Film Characterization

After deposition, a suite of analytical techniques is employed to validate the quality and properties of the Gd₂O₃ films.

TechniquePurposeTypical Findings
X-Ray Diffraction (XRD) Determines crystal structure and phase. [10]As-deposited ALD films may be amorphous or crystalline; sol-gel films require annealing to crystallize. [2]Common phases are cubic and monoclinic Gd₂O₃. [11]
Atomic Force Microscopy (AFM) Measures surface topography and roughness.ALD films are typically very smooth (sub-nanometer roughness). [2]Sol-gel film roughness depends on processing.
X-ray Photoelectron Spectroscopy (XPS) Analyzes elemental composition and chemical states. [12]Confirms the Gd:O stoichiometry and detects impurities like carbon.
Ellipsometry Measures refractive index and film thickness.Gd₂O₃ films have a refractive index of approximately 1.8-1.9. [13]
Capacitance-Voltage (C-V) Evaluates dielectric properties (k-value, interface traps).Determines the dielectric constant, which can be as high as 16. [1]

Concluding Remarks and Future Outlook

This compound stands as a robust and versatile precursor for the fabrication of high-quality gadolinium oxide thin films. The selection between ALD and sol-gel methodologies should be guided by the specific application requirements: ALD for ultimate precision and conformality in microelectronics, and sol-gel for cost-effective, large-area optical or protective coatings. The protocols and insights provided herein serve as a comprehensive foundation for researchers to successfully deposit and characterize Gd₂O₃ films, paving the way for innovations in a multitude of advanced technologies.

References

  • Atomic Layer Deposition of Gadolinium Oxide Films. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • The Roles of Gadolinium Oxide in Optics and Electronics. (n.d.). Stanford Materials. Retrieved January 13, 2026, from [Link]

  • Gadolinium oxide thin films by atomic layer deposition. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Growth Temperature Effect of Atomic-Layer-Deposited GdOx Films. (2021). Archives of Metallurgy and Materials. Retrieved January 13, 2026, from [Link]

  • Gadolinium(III) isopropoxide. (n.d.). Ereztech. Retrieved January 13, 2026, from [Link]

  • Gadolinium(III) isopropoxide | Gd(OiPr)3. (n.d.). Ereztech. Retrieved January 13, 2026, from [Link]

  • Sol-gel synthesis and characterization of polycrystalline GdFeO3 and Gd3Fe5O12 thin films. (2009). DiVA portal. Retrieved January 13, 2026, from [Link]

  • Safety Data Sheet. (2023). Bracco. Retrieved January 13, 2026, from [Link]

  • Sol–gel synthesis and characterization of polycrystalline GdFeO3 and Gd3Fe5O12 thin films. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Gadolinium Oxide Powder: Illuminating Advancements in Optoelectronics. (n.d.). Stanford Materials. Retrieved January 13, 2026, from [Link]

  • Influence of preparation conditions of gadolinium oxide films on their optical properties and structure. (n.d.). Optica Applicata. Retrieved January 13, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Features of the Sol-Gel Process of Formation of Nanostructured Gadolinium Oxide. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • XRD pattern of gadolinium oxide films deposited on (1 0 0)Si... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • SOL–GEL SYNTHESIS, CHARACTERIZATION, AND OPTICAL PROPERTIES OF GD3+-DOPED CDO SUB-MICRON MATERIALS. (n.d.). SID. Retrieved January 13, 2026, from [Link]

  • Electrodeposition of Gadolinium Metal Thin Films for Neutron Phase Contrast Imaging. (2024). University of New Mexico. Retrieved January 13, 2026, from [Link]

  • Anomalous thermal oxidation of gadolinium thin films deposited on silicon by high pressure sputtering. (n.d.). arXiv. Retrieved January 13, 2026, from [Link]

  • Thermal decomposition of gadolinium(III) carbonate. (n.d.). INIS-IAEA. Retrieved January 13, 2026, from [Link]

  • Synthesis of Gd2O3/CdO composite by sol-gel method: Structural, morphological, optical, electrochemical and magnetic studies. (2020). ScienceDirect. Retrieved January 13, 2026, from [Link]

  • Atomic layer deposition of GdF3thin films. (2022). Aalto University. Retrieved January 13, 2026, from [Link]

  • Surface Modification of Gadolinium Oxide Thin Films and Nanoparticles using Poly(ethylene glycol)-Phosphate. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Thermal decomposition and recovery behaviors of layered gadolinium hydroxychloride. (2012). PubMed. Retrieved January 13, 2026, from [Link]

  • Applications of Thin Films in Microelectronics. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Experimental and Theoretical Investigation of Gadolinium Oxyhydride (GdHO) Thin Films: Optical, Photocatalytic, and Electronic Properties. (2023). MDPI. Retrieved January 13, 2026, from [Link]

  • Atomic layer deposition towards novel device applications. (n.d.). Aaltodoc. Retrieved January 13, 2026, from [Link]

  • Gadolinium(III) oxide. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

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Application Notes and Protocols for the Catalytic Use of Gadolinium (III) Isopropoxide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Gadolinium (III) Isopropoxide in Catalysis

In the landscape of modern organic synthesis, the quest for efficient, selective, and environmentally benign catalysts is paramount. Lanthanide complexes have garnered significant attention in this regard, owing to their unique electronic structures and potent Lewis acidity.[1] Among these, this compound, Gd(OiPr)₃, emerges as a catalyst of interest, offering a compelling combination of reactivity and selectivity in a variety of organic transformations. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the utilization of this compound as a catalyst.

Gadolinium, a member of the lanthanide series, possesses a stable +3 oxidation state and a high charge-to-radius ratio, rendering its compounds effective Lewis acids.[1] The isopropoxide ligands in Gd(OiPr)₃ are labile, facilitating substrate coordination to the gadolinium center, which is the cornerstone of its catalytic activity. This guide will delve into the practical applications of this catalyst, elucidating the causality behind experimental choices and providing a framework for its successful implementation in the laboratory.

Physicochemical Properties and Handling

This compound is a white to off-white powder that is highly sensitive to moisture.[2] Proper handling and storage are critical to maintaining its catalytic activity.

PropertyValue
Molecular Formula C₉H₂₁GdO₃
Molecular Weight 334.51 g/mol
Appearance White to off-white powder
Sensitivity Moisture

Storage and Handling Protocol:

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[2] Never allow the product to come in contact with water during storage.[2]

  • Handling: All manipulations should be carried out using standard Schlenk line or glovebox techniques to exclude air and moisture. Use dry solvents and reagents. Personal protective equipment, including safety glasses and gloves, should be worn at all times.[2]

Core Application I: Polymerization of Olefins

Gadolinium-based catalysts have demonstrated significant efficacy in the polymerization of olefins, particularly in the synthesis of stereoregular polymers. While many studies utilize gadolinium chloride solvates, the principles of catalysis extend to the isopropoxide precursor, which can serve as a starting point for the in situ generation of the active catalytic species.

Scientific Rationale

The catalytic activity of gadolinium complexes in isoprene polymerization stems from their ability to coordinate the monomer and facilitate the insertion into a growing polymer chain. The stereochemistry of the resulting polymer is highly dependent on the ligand environment of the gadolinium center. Catalytic systems based on gadolinium have been shown to produce polyisoprene with a high content of cis-1,4-units, a microstructure that mimics natural rubber.[3][4] The use of a co-catalyst, typically an organoaluminum compound like triisobutylaluminium (TIBA), is crucial for the formation of the active catalytic species.[3]

Data Summary: Isoprene Polymerization using a Gadolinium-based Catalyst System

The following table summarizes representative data for the polymerization of isoprene using a gadolinium-based catalyst system. It is important to note that this data is for a system based on a gadolinium chloride solvate, which provides a strong indication of the potential performance of systems derived from this compound.[3]

Catalyst SystemMonomerPolymer MicrostructureMolecular Weight (Mw/Mn)Reference
GdCl₃·niPrOH / TIBAIsoprene98.7-99.1% cis-1,4Not Specified[3]
(C₅Me₅)₂Gd(μ-Me)₂AlMe₂Isoprene>99.99% cis-1,41.8-2.5[5]
Experimental Protocol: Isoprene Polymerization (Adapted from a GdCl₃-based system)

This protocol is adapted from a procedure using an isopropanol solvate of gadolinium chloride and provides a foundational method for exploring isoprene polymerization with a this compound-derived catalyst.[3]

Materials:

  • This compound

  • Triisobutylaluminium (TIBA) solution in a dry, inert solvent

  • Isoprene (freshly distilled and deoxygenated)

  • Anhydrous toluene

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, suspend this compound in anhydrous toluene.

  • To this suspension, slowly add a solution of triisobutylaluminium (TIBA) in toluene. The molar ratio of TIBA to Gd should be optimized, but a starting point of 10:1 can be considered.

  • Age the catalyst mixture at room temperature for a specified period (e.g., 30 minutes) to allow for the formation of the active species.

  • Cool the reaction mixture to the desired polymerization temperature (e.g., 25 °C).

  • Add the freshly distilled isoprene monomer to the activated catalyst solution via syringe.

  • Monitor the polymerization reaction for the desired time. The viscosity of the solution will increase as the polymer forms.

  • Quench the reaction by adding a small amount of an alcohol (e.g., isopropanol) containing an antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer using techniques such as ¹H NMR and ¹³C NMR spectroscopy to determine the microstructure and gel permeation chromatography (GPC) to determine the molecular weight and molecular weight distribution.[5][6]

dot

experimental_workflow cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_workup Work-up and Analysis Gd_source Gd(OiPr)₃ Suspension TIBA Add TIBA Solution Gd_source->TIBA Toluene Aging Age Catalyst Mixture TIBA->Aging Cooling Cool to Reaction Temp Aging->Cooling Monomer_add Add Isoprene Cooling->Monomer_add Polymerization Monitor Reaction Monomer_add->Polymerization Quench Quench Reaction Polymerization->Quench Precipitate Precipitate Polymer Quench->Precipitate Methanol Isolate Isolate and Dry Precipitate->Isolate Characterize Characterize Polymer Isolate->Characterize NMR, GPC

Caption: Experimental workflow for isoprene polymerization.

Core Application II: Transesterification Reactions

Lanthanide alkoxides are known to be effective catalysts for transesterification reactions. While research has extensively covered Lanthanum (III) isopropoxide, the catalytic principles are applicable to this compound, with an expected trend in reactivity.

Scientific Rationale

The transesterification of esters with alcohols is a fundamental reaction in organic synthesis. The catalytic activity of lanthanide (III) isopropoxides in this transformation is attributed to their Lewis acidic nature. The lanthanide center coordinates to the carbonyl oxygen of the ester, activating it towards nucleophilic attack by the alcohol. The catalytic activity of lanthanoid (III) isopropoxides in transesterification has been observed to follow the order La(III) > Nd(III) > Gd(III) > Yb(III), which correlates with the decreasing ionic radius and increasing Lewis acidity across the series.

Experimental Protocol: Transesterification of an Ester with an Alcohol (Adapted from a La(Oi-Pr)₃-catalyzed reaction)

This protocol is adapted from a procedure utilizing Lanthanum (III) isopropoxide and can be used as a starting point for optimization with this compound.

Materials:

  • This compound

  • Carboxylic ester

  • Alcohol

  • Anhydrous hydrocarbon solvent (e.g., n-hexane)

Procedure:

  • To a flame-dried Schlenk flask equipped with a reflux condenser and a Dean-Stark trap (if removal of a volatile alcohol byproduct is desired), add the carboxylic ester and the alcohol (equimolar amounts).

  • Add the anhydrous hydrocarbon solvent.

  • Under an inert atmosphere, add this compound (e.g., 1-5 mol%).

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC or GC analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a small amount of water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel, if necessary. The product can be characterized by ¹H and ¹³C NMR spectroscopy.[7]

Core Application III: Asymmetric Synthesis

Gadolinium (III) complexes, often formed in situ from a gadolinium precursor and a chiral ligand, have shown great promise in asymmetric catalysis. The Lewis acidic gadolinium center, when coordinated to a chiral ligand, can create a chiral environment that directs the stereochemical outcome of a reaction.

Scientific Rationale

In asymmetric synthesis, the gadolinium (III) ion acts as a Lewis acid to activate the substrate, while the chiral ligand controls the facial selectivity of the nucleophilic attack. This cooperative effect allows for the synthesis of enantioenriched products. An example is the enantioselective conjugate addition of nitroalkanes to α,β-unsaturated pyrazolamides, where an in situ formed N,N'-dioxide/Gd(III) complex provides high yields and excellent enantioselectivities.[8]

dot

lewis_acid_catalysis Gd Gd(OiPr)₃ Activated_Complex Activated Gd-Substrate Complex Gd->Activated_Complex Coordination Substrate Substrate (e.g., Carbonyl) Substrate->Activated_Complex Nucleophile Nucleophile Nucleophile->Activated_Complex Attack Product Product Product->Gd Catalyst Regeneration Activated_Complex->Product Product Formation

Caption: General mechanism of Lewis acid catalysis by Gd(III).

Protocol: Asymmetric Conjugate Addition of a Nitroalkane to an α,β-Unsaturated Pyrazolamide (Adapted for Gd(OiPr)₃)

This protocol is based on a highly efficient N,N'-dioxide/Gd(III) system and is adapted for the use of this compound as the precursor.[8]

Materials:

  • This compound

  • Chiral N,N'-dioxide ligand

  • α,β-Unsaturated pyrazolamide

  • Nitroalkane

  • Anhydrous solvent (e.g., THF or toluene)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral N,N'-dioxide ligand in the anhydrous solvent.

  • Add this compound to the ligand solution and stir at room temperature for a specified time (e.g., 1 hour) to form the chiral catalyst complex.

  • Add the α,β-unsaturated pyrazolamide to the catalyst solution.

  • Add the nitroalkane to the reaction mixture.

  • Stir the reaction at the optimized temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate.

  • Purify the product by column chromatography to obtain the enantioenriched γ-nitropyrazolamide.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Troubleshooting Guide

Lanthanide-catalyzed reactions can sometimes present challenges. This guide provides a starting point for troubleshooting common issues.

dot

troubleshooting_tree cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents Start Low or No Conversion Catalyst_Inactive Inactive Catalyst? Start->Catalyst_Inactive Check_Handling Check Handling/Storage (Moisture Sensitive) Catalyst_Inactive->Check_Handling Yes Temp_Time Temperature/Time Sufficient? Catalyst_Inactive->Temp_Time No Increase_Loading Increase Catalyst Loading Increase_Temp_Time Increase Temperature or Time Temp_Time->Increase_Temp_Time No Solvent_Effect Solvent Appropriate? Temp_Time->Solvent_Effect Yes Solvent_Screen Screen Different Solvents Solvent_Effect->Solvent_Screen No Reagent_Purity Reagents Pure/Dry? Solvent_Effect->Reagent_Purity Yes Reagent_Purity->Increase_Loading Yes Purify_Reagents Purify/Dry Reagents Reagent_Purity->Purify_Reagents No

Caption: Troubleshooting common issues in Gd(III)-catalyzed reactions.

Conclusion

This compound is a versatile and potent Lewis acid catalyst with significant potential in various domains of organic synthesis, from polymer chemistry to the stereoselective construction of complex molecules. Its efficacy is rooted in the inherent properties of the gadolinium (III) ion, and its reactivity can be finely tuned through the choice of reaction conditions and, in the case of asymmetric synthesis, the selection of appropriate chiral ligands. While detailed protocols directly employing the isopropoxide are still emerging in the literature, the principles and procedures outlined in this guide, drawn from closely related and well-documented systems, provide a robust framework for researchers to explore and optimize its use in their own synthetic endeavors. As with any moisture-sensitive reagent, meticulous handling is paramount to unlocking the full catalytic potential of this promising compound.

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Application Notes and Protocols for Doping with Gadolinium (III) Isopropoxide in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Researcher

The introduction of dopants into a host material is a cornerstone of modern materials science, enabling the precise tuning of electronic, optical, and magnetic properties. Among the vast array of precursors available, metal alkoxides stand out for their versatility in a range of deposition techniques, from solution-based sol-gel methods to vapor-phase processes like Atomic Layer Deposition (ALD). This guide focuses on a particularly intriguing, yet less documented precursor: Gadolinium (III) isopropoxide, Gd(O-i-Pr)₃.

Gadolinium, a rare-earth element with a half-filled 4f electron shell, is a powerful dopant for inducing unique magnetic and optical characteristics in materials. When delivered via an isopropoxide ligand, it offers a reactive and versatile chemical handle for incorporation into various matrices. This document serves as a comprehensive guide for researchers, materials scientists, and drug development professionals on the effective utilization of this compound for doping applications. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific principles.

This compound: Precursor Profile and Handling

Before its application, a thorough understanding of the precursor's properties is paramount. This compound is a moisture-sensitive, white to off-white powder. Its efficacy as a precursor is intrinsically linked to its chemical and physical characteristics.

PropertyValueSignificance in Doping Applications
Chemical Formula C₉H₂₁GdO₃Defines the elemental composition and stoichiometry.
Molecular Weight 334.51 g/mol Crucial for calculating molar concentrations in solutions.
Appearance White to off-white powderA visual indicator of purity; discoloration may suggest decomposition.
Solubility Soluble in anhydrous 2-propanol and tolueneDictates the choice of solvents for sol-gel and other solution-based methods.
Moisture Sensitivity Hydrolyzes slowly in waterThis reactivity is the basis of the sol-gel process but necessitates handling in an inert atmosphere to prevent premature reactions.
Thermal Stability Decomposes at elevated temperaturesA critical parameter for ALD and CVD, defining the deposition temperature window.

Expert Insight: The high reactivity of this compound with water is a double-edged sword. While it drives the formation of gadolinium oxide species in sol-gel synthesis, it also means that scrupulous control over atmospheric moisture is non-negotiable. All handling should be performed in a glovebox or under a dry, inert atmosphere (e.g., argon or nitrogen). Solvents must be rigorously dried before use.

Application I: Sol-Gel Synthesis of Gadolinium-Doped Zinc Oxide (Gd:ZnO) Nanoparticles

The sol-gel process is a versatile wet-chemical technique for fabricating metal oxides from molecular precursors. The doping of zinc oxide (ZnO), a wide-bandgap semiconductor, with gadolinium can introduce interesting optical and magnetic properties.

The "Why": Causality in the Sol-Gel Protocol

The choice of an isopropoxide precursor for both the zinc host (zinc isopropoxide) and the gadolinium dopant is deliberate. Using the same alkoxide ligand minimizes the introduction of different organic byproducts, leading to a more homogeneous and cleaner reaction system. The hydrolysis and condensation rates of the two precursors will be more comparable, promoting a uniform distribution of the dopant within the ZnO matrix.

The underlying chemistry involves the controlled hydrolysis of the metal isopropoxides with a limited amount of water, followed by a condensation reaction to form a network of metal-oxygen-metal bonds, as depicted in the diagram below.

SolGelProcess cluster_hydrolysis Hydrolysis cluster_condensation Condensation Gd(O-i-Pr)3 Gd(O-i-Pr)3 Gd(O-i-Pr)2(OH) Gd(O-i-Pr)2(OH) Gd(O-i-Pr)3->Gd(O-i-Pr)2(OH) + H2O - i-PrOH Zn(O-i-Pr)2 Zn(O-i-Pr)2 Zn(O-i-Pr)(OH) Zn(O-i-Pr)(OH) Zn(O-i-Pr)2->Zn(O-i-Pr)(OH) + H2O - i-PrOH H2O H2O Gd_OH Gd-OH Gd(O-i-Pr)2(OH)->Gd_OH Zn_OH Zn-OH Zn(O-i-Pr)(OH)->Zn_OH Gd_O_Zn Gd-O-Zn Gd_OH->Gd_O_Zn - H2O Zn_OH->Gd_O_Zn - H2O

Caption: Hydrolysis and condensation in Gd:ZnO sol-gel synthesis.

Detailed Protocol: Sol-Gel Synthesis of Gd:ZnO Nanoparticles (Targeting 1% Gd doping)

Materials and Equipment:

  • This compound (99.9% purity)

  • Zinc isopropoxide (99.9% purity)

  • Anhydrous 2-propanol (isopropyl alcohol, IPA)

  • Deionized water

  • Nitric acid (as a catalyst)

  • Schlenk line or glovebox

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Centrifuge

  • Drying oven

  • Tube furnace

Step-by-Step Methodology:

  • Precursor Solution Preparation (Inert Atmosphere):

    • In a glovebox, weigh 0.3345 g of this compound (1 mmol) and dissolve it in 50 mL of anhydrous 2-propanol in a three-neck flask. Stir until fully dissolved. This is your Dopant Stock Solution .

    • In a separate flask, weigh 20.94 g of zinc isopropoxide (99 mmol) and dissolve it in 200 mL of anhydrous 2-propanol. This is your Host Precursor Solution .

    • Slowly add the required volume of the Dopant Stock Solution to the Host Precursor Solution under vigorous stirring to achieve the desired doping concentration. For 1% Gd doping, you would add the entire 50 mL of the dopant stock to the host solution.

  • Hydrolysis:

    • Prepare a hydrolysis solution by mixing 3.6 mL of deionized water (0.2 mol) with 50 mL of 2-propanol. Add 2-3 drops of nitric acid to this solution to act as a catalyst.

    • Attach a reflux condenser to the flask containing the mixed precursor solution.

    • Slowly add the hydrolysis solution dropwise to the precursor solution at room temperature while stirring vigorously. A white precipitate will begin to form.

  • Gelation and Aging:

    • After the complete addition of the hydrolysis solution, heat the mixture to 60°C and reflux for 2 hours to promote the growth and aging of the gel.

    • Allow the solution to cool to room temperature and continue stirring for 24 hours to ensure complete reaction and homogenization.

  • Nanoparticle Recovery and Purification:

    • Transfer the resulting milky suspension to centrifuge tubes.

    • Centrifuge at 4000 rpm for 15 minutes to separate the nanoparticles from the solvent.

    • Discard the supernatant and re-disperse the nanoparticle pellet in fresh anhydrous 2-propanol.

    • Repeat the centrifugation and washing steps two more times to remove any unreacted precursors and byproducts.

  • Drying and Calcination:

    • After the final wash, dry the nanoparticle powder in a vacuum oven at 80°C for 12 hours.

    • To induce crystallinity and remove residual organics, calcine the dried powder in a tube furnace at 500°C for 2 hours in an air atmosphere.

Self-Validation: The success of the synthesis can be validated through characterization techniques such as X-ray Diffraction (XRD) to confirm the wurtzite crystal structure of ZnO and to check for any secondary phases of gadolinium oxide. Energy-Dispersive X-ray Spectroscopy (EDX) or Inductively Coupled Plasma (ICP) analysis should be used to quantify the final gadolinium doping concentration in the nanoparticles.

Application II: Atomic Layer Deposition (ALD) for Gadolinium Doping

ALD is a thin-film deposition technique that allows for atomic-level control over film thickness and composition. This is achieved through sequential, self-limiting surface reactions. Doping in ALD is typically accomplished by introducing cycles of the dopant precursor in between cycles of the host material deposition.

The "Why": Causality in the ALD Doping Protocol

The choice of this compound as a precursor for ALD is based on its volatility and thermal stability. An ideal ALD precursor should be volatile enough to be transported into the reactor chamber in the gas phase and stable enough at the deposition temperature to not decompose in the gas phase, which would lead to chemical vapor deposition (CVD)-like growth. The self-limiting nature of ALD reactions ensures that the doping concentration can be precisely controlled by the ratio of host to dopant cycles.

The ALD process for doping involves a "super-cycle" that consists of a set number of host material deposition cycles followed by a single dopant deposition cycle. The overall workflow is illustrated below.

ALD_Doping_Cycle cluster_supercycle ALD Super-cycle for Doping cluster_host_cycles Host Material Cycles (n times) cluster_dopant_cycle Dopant Cycle (1 time) Host_Pulse_1 Pulse Host Precursor Purge_1 Purge Host_Pulse_1->Purge_1 Oxidant_Pulse_1 Pulse Oxidant Purge_1->Oxidant_Pulse_1 Purge_2 Purge Oxidant_Pulse_1->Purge_2 Dopant_Pulse Pulse Gd(O-i-Pr)3 Purge_2->Dopant_Pulse Repeat n times Purge_3 Purge Dopant_Pulse->Purge_3 Oxidant_Pulse_2 Pulse Oxidant Purge_3->Oxidant_Pulse_2 Purge_4 Purge Oxidant_Pulse_2->Purge_4 Purge_4->Host_Pulse_1 Start next super-cycle

Caption: ALD super-cycle for gadolinium doping.

Detailed Protocol: ALD of Gadolinium-Doped Hafnium Oxide (Gd:HfO₂) (Targeting ~5% Gd)

Materials and Equipment:

  • This compound (ALD grade)

  • Tetrakis(dimethylamido)hafnium(IV) (TDMAH) (ALD grade)

  • Deionized water or ozone (as oxidant)

  • ALD reactor

  • Substrates (e.g., silicon wafers)

  • In-situ film thickness monitor (e.g., ellipsometer)

Step-by-Step Methodology:

  • Precursor and Reactor Setup:

    • Load the this compound and TDMAH into separate precursor cylinders (bubblers) in an inert atmosphere.

    • Heat the this compound bubbler to 150-180°C to achieve sufficient vapor pressure. The optimal temperature should be determined based on vapor pressure data and thermal stability.

    • Heat the TDMAH bubbler to its recommended temperature (typically ~75°C).

    • Set the substrate temperature in the ALD reactor to 250°C. This temperature is a good starting point as it is within the ALD window for many oxide processes and high enough to ensure sufficient reactivity of the isopropoxide precursor.[1]

  • ALD Super-cycle Definition:

    • To achieve approximately 5% gadolinium doping, a super-cycle consisting of 19 cycles of HfO₂ deposition followed by 1 cycle of Gd₂O₃ deposition can be a starting point. The exact ratio will depend on the growth-per-cycle (GPC) of each material under the chosen conditions and needs to be calibrated.

  • HfO₂ Deposition Cycle:

    • Pulse TDMAH: 0.5 seconds

    • Purge with N₂/Ar: 5 seconds

    • Pulse H₂O/O₃: 0.5 seconds

    • Purge with N₂/Ar: 5 seconds

  • Gd₂O₃ Deposition Cycle:

    • Pulse Gd(O-i-Pr)₃: 1.0-2.0 seconds (A longer pulse time may be needed due to the lower vapor pressure compared to TDMAH).

    • Purge with N₂/Ar: 10 seconds (A longer purge time is recommended to prevent cross-contamination).

    • Pulse H₂O/O₃: 0.5 seconds

    • Purge with N₂/Ar: 10 seconds

  • Film Deposition:

    • Repeat the super-cycle (19 HfO₂ cycles + 1 Gd₂O₃ cycle) until the desired film thickness is achieved.

    • Monitor the film growth in-situ if possible.

Self-Validation: The doping concentration and film composition should be verified ex-situ using techniques like X-ray Photoelectron Spectroscopy (XPS) or Rutherford Backscattering Spectrometry (RBS). The film thickness and refractive index can be measured with ellipsometry. The GPC for both HfO₂ and Gd₂O₃ should be individually determined by depositing thick films of each and measuring their thickness and the number of cycles. This allows for a more precise tuning of the doping concentration.

Safety and Handling Precautions

This compound is a flammable solid and is harmful if swallowed or inhaled. It can cause skin and eye irritation. Therefore, proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. All handling of the solid precursor should be done in a glovebox or a fume hood with an inert atmosphere.

Conclusion

This compound is a valuable precursor for the introduction of gadolinium dopants into a variety of materials using both sol-gel and atomic layer deposition techniques. Its reactivity and volatility, when properly managed, allow for the synthesis of materials with tailored optical and magnetic properties. The protocols provided in this guide offer a starting point for researchers to explore the potential of this versatile compound. As with any experimental work, careful optimization and thorough characterization are key to achieving desired material properties and ensuring reproducible results.

References

  • Ereztech. (n.d.). Gadolinium(III) isopropoxide. Retrieved from [Link]

  • Kaupo, K., et al. (2008). Atomic Layer Deposition of Gadolinium Oxide Films. Request PDF. Retrieved from [Link]

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Introduction: The Nature and Utility of Gadolinium (III) Isopropoxide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Safe Handling and Storage of Gadolinium (III) Isopropoxide

This compound, Gd(O-i-Pr)₃, is a metal alkoxide that serves as a critical precursor and catalyst in advanced chemical applications. As a member of the lanthanide series, gadolinium possesses unique electronic and magnetic properties that are imparted to its compounds.[1] Consequently, this compound is utilized in the sol-gel synthesis of specialized gadolinium-containing materials and as a catalyst in stereoselective organic reactions.[2][3] Its utility is prominent in fields ranging from materials science to drug development, where gadolinium-based materials are explored for applications including magnetic resonance imaging (MRI) contrast agents, antimicrobial coatings, and cancer therapy.[4][5][6][7]

The high reactivity that makes Gd(O-i-Pr)₃ a valuable reagent also renders it highly sensitive to atmospheric conditions. The gadolinium-oxygen bond in the isopropoxide ligand is highly polarized and susceptible to hydrolysis by even trace amounts of water. This reactivity necessitates the use of stringent air-free handling techniques to maintain the compound's integrity and ensure experimental reproducibility and safety.[8][9] This guide provides a comprehensive protocol for the safe storage, handling, and disposal of this compound, grounded in the principles of inorganic synthesis and laboratory safety.

Section 1: Hazard Analysis and Chemical Properties

Understanding the chemical characteristics of this compound is fundamental to its safe handling. The primary hazard stems from its high sensitivity to moisture.[2][10]

Causality of Sensitivity : The bond between the electropositive gadolinium atom and the electronegative oxygen of the isopropoxide ligand is easily cleaved by protic sources, most notably water from the atmosphere or residual moisture on glassware. This hydrolysis reaction is rapid and irreversible, leading to the formation of gadolinium hydroxide or oxides and isopropanol, rendering the material useless for most applications.

Gd(O-i-Pr)₃ + 3 H₂O → Gd(OH)₃ + 3 (CH₃)₂CHOH

While not pyrophoric (i.e., it does not spontaneously ignite in air like some metal alkyls), its decomposition can be exothermic.[11] Furthermore, the fine powder can be irritating to the respiratory system, skin, and eyes.[2][10]

Table 1: Physicochemical Properties and Hazards of this compound

PropertyValueSource(s)
CAS Number 14532-05-9[2]
Molecular Formula C₉H₂₁GdO₃[10]
Molecular Weight 334.51 g/mol [2][10]
Appearance White to off-white powder[2][10]
Melting Point >300 °C[2][3]
Key Sensitivity Highly moisture-sensitive[2][3][10]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][10]
Solubility Soluble in anhydrous toluene and isopropanol. Hydrolyzes in water.[3]

Section 2: Required Equipment and Environment

Working with this compound demands a controlled environment to exclude air and moisture. Operations must be conducted within either a glovebox or by using a Schlenk line.[8][12]

Essential Equipment:

  • Inert Atmosphere Workstation: A glovebox with a continuously purified nitrogen or argon atmosphere, maintaining oxygen and moisture levels below 1 ppm.[13]

  • Schlenk Line: A dual-manifold glass apparatus connected to a supply of dry, inert gas (argon or nitrogen) and a vacuum pump protected by a cold trap (liquid nitrogen).[14]

  • Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and nitrile gloves are mandatory.

  • Glassware: All glassware (e.g., Schlenk flasks, vials, funnels) must be free of adsorbed moisture, typically achieved by oven-drying at >125 °C overnight and cooling under vacuum or in a desiccator.[15][16]

  • Transfer Tools: Clean, dry spatulas, syringes, and cannulas. Needles and syringes should be oven-dried before use.[17]

  • Solvents: Anhydrous, deoxygenated solvents are required. Solvents are typically purified using a solvent purification system or dried over appropriate desiccants and degassed via methods like freeze-pump-thaw cycles or by bubbling inert gas through them.[8][18]

Section 3: Protocol for Long-Term Storage

The primary goal of storage is to protect the compound from atmospheric exposure.[19]

  • Primary Storage (Ideal): The most reliable method is to store the sealed manufacturer's container inside a glovebox.[8][13] This provides the highest level of protection.

  • Secondary Storage (Acceptable): If a glovebox is unavailable for permanent storage, store the compound in its original sealed container (e.g., a Sure/Seal™ bottle).[16] Place this primary container inside a secondary, sealed container, such as a desiccator filled with a suitable desiccant (e.g., Drierite).

  • Environment: The storage location should be a cool, dry, and well-ventilated area, away from sources of heat, ignition, and incompatible materials like acids.[11]

  • Labeling: Ensure all containers are clearly labeled with the chemical name, date received, and hazard warnings.

Section 4: Experimental Protocols for Handling

All manipulations of solid this compound must be performed under an inert atmosphere.

Protocol 4.1: Handling and Weighing within a Glovebox

The glovebox is the preferred method for handling solid Gd(O-i-Pr)₃ due to the superior atmospheric control.[13][20]

  • Preparation: Ensure the glovebox atmosphere has <1 ppm O₂ and H₂O. Oven-dry all necessary items (glassware, spatulas, weighing boats) and transfer them into the glovebox antechamber.

  • Antechamber Cycling: Evacuate and refill the antechamber with inert gas for a minimum of three cycles to remove atmospheric contaminants before transferring items into the main chamber.[13]

  • Equilibration: Allow the container of Gd(O-i-Pr)₃ to thermally equilibrate to the glovebox temperature before opening to prevent pressure differentials.

  • Weighing: Tare an appropriate container (e.g., a glass vial or weighing boat) on a balance inside the glovebox.

  • Transfer: Using a clean, dry spatula, carefully transfer the desired amount of Gd(O-i-Pr)₃ powder to the tared container and record the mass.

  • Sealing: Immediately and securely seal both the primary stock container and the flask containing the weighed portion of the reagent.

  • Removal: If the reaction is to be performed outside the glovebox, ensure the reaction flask is properly sealed (e.g., with a septum and/or a glass stopper secured with a joint clip) before removing it through the antechamber.

Glovebox_Workflow cluster_outside Laboratory Bench cluster_glovebox Glovebox System cluster_outside_end Laboratory Bench Start 1. Place Dried Glassware & Reagent in Antechamber Cycle 2. Purge/Refill Antechamber (3x) Start->Cycle Transfer_In 3. Move Items to Main Chamber Cycle->Transfer_In Weigh 4. Weigh Reagent into Flask Transfer_In->Weigh Seal 5. Seal Flask & Stock Bottle Weigh->Seal Transfer_Out 6. Move Sealed Flask to Antechamber Seal->Transfer_Out End 7. Remove Flask for Reaction Setup Transfer_Out->End

Diagram 1: Workflow for weighing this compound in a glovebox.
Protocol 4.2: Handling using a Schlenk Line

This technique is suitable for transferring the reagent directly into a reaction flask that will be used on the Schlenk line.[12][14]

  • Glassware Setup: Assemble an oven-dried Schlenk flask fitted with a gas inlet adapter and a rubber septum. Connect the flask to the Schlenk line.

  • Purging: Evacuate the flask under vacuum until it cools to room temperature. Refill the flask with inert gas (argon or nitrogen). Repeat this evacuate-refill cycle at least three times to ensure the removal of air and moisture.[12][14]

  • Positive Pressure: Leave the flask connected to the inert gas line with a slight positive pressure, indicated by a steady outflow through a bubbler.

  • Solid Transfer: Momentarily remove the septum or a glass stopper from a sidearm of the flask. Working quickly under a strong counterflow of inert gas, use a funnel to add the pre-weighed Gd(O-i-Pr)₃ (weighed in a glovebox as per Protocol 4.1).

  • Resealing: Immediately replace the septum or stopper.

  • Final Purge: Perform one final evacuate-refill cycle to remove any minor atmospheric contamination introduced during the transfer.

Schlenk_Line_Setup cluster_gas Inert Gas System cluster_manifold Schlenk Line cluster_trap Protection Gas Inert Gas (Ar or N2) Bubbler Oil Bubbler (Pressure Indicator) To_Gas To Inert Gas Bubbler->To_Gas supplies Manifold Dual Manifold To_Vac To Vacuum Manifold->To_Vac Manifold->To_Gas Flask Schlenk Flask (Reaction Vessel) Manifold->Flask controls atmosphere To_Vac->Manifold Trap Cold Trap (Liquid N2) To_Vac->Trap protects To_Gas->Manifold Pump Vacuum Pump Trap->Pump

Diagram 2: Schematic of a standard Schlenk line setup for inert atmosphere chemistry.

Section 5: Protocol for Spill Management and Waste Disposal

Accidents involving reactive reagents require a calm and prepared response.

Protocol 5.1: Spill Management
  • Area Control: If a spill occurs outside of an inert atmosphere, evacuate non-essential personnel. Eliminate all ignition sources.

  • Containment: Cover the spill with a dry, inert powder like powdered lime (calcium oxide) or dry sand to smother it and prevent further reaction with atmospheric moisture.[11]

  • Quenching: Once the spill is covered, slowly and carefully add isopropanol to the contained material from a safe distance to begin the quenching process.[11]

  • Collection: After the reaction subsides, collect the quenched material using non-sparking tools into a designated, labeled container for hazardous waste.

  • Final Decontamination: Decontaminate the area with a cloth soaked in isopropanol, followed by soap and water.

Protocol 5.2: Quenching and Waste Disposal

Never dispose of unreacted this compound directly. It must be "quenched" to a less reactive form first.[21][22]

  • Preparation: Conduct the quenching procedure in a functioning fume hood.[21] Place the reaction flask containing residual Gd(O-i-Pr)₃ in an ice-water bath for cooling.

  • Dilution: Dilute the residue with a dry, inert, high-boiling solvent like toluene or heptane. This helps to dissipate heat generated during quenching.[23]

  • Stepwise Quenching: This process involves the slow, sequential addition of reagents with increasing reactivity towards the alkoxide. The key is to control the rate of reaction and gas evolution.

    • Step A (Mild): Slowly add isopropanol dropwise via an addition funnel or syringe. Stir the mixture vigorously. Continue until gas evolution ceases.[11][23]

    • Step B (Moderate): After the reaction with isopropanol is complete, slowly add methanol or ethanol .[24]

    • Step C (Final): Once gas evolution has stopped completely, very cautiously add water dropwise to ensure all reactive material is destroyed.

  • Neutralization & Disposal: The resulting mixture will be basic. It can be neutralized with dilute acid if required by institutional policy, though often it is disposed of as basic hazardous waste.[22][23] Transfer the final solution to a properly labeled hazardous waste container.

Quenching_Protocol Start Start: Gd(OiPr)3 Residue in Reaction Flask Dilute 1. Dilute with Toluene/Heptane Place in Ice Bath Start->Dilute Quench1 2. SLOWLY Add Isopropanol (Wait for reaction to cease) Dilute->Quench1 Quench2 3. SLOWLY Add Methanol (Wait for reaction to cease) Quench1->Quench2 Quench3 4. CAUTIOUSLY Add Water (Ensure complete hydrolysis) Quench2->Quench3 Dispose 5. Transfer to Labeled Hazardous Waste Container Quench3->Dispose

Diagram 3: Stepwise protocol for the safe quenching of residual metal alkoxides.

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  • Title: Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications. Source: MDPI. URL: [Link]

  • Title: Gadolinium Meets Medicinal Chemistry: MRI Contrast Agent Development. Source: ResearchGate. URL: [Link]

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Gadolinium (III) Isopropoxide as a Catalyst for Enantioselective Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and professionals in drug development. It provides an in-depth exploration of Gadolinium (III) isopropoxide, Gd(O-i-Pr)₃, as a versatile precursor for generating potent chiral Lewis acid catalysts for enantioselective synthesis. Moving beyond a rigid template, this document is structured to offer a narrative of scientific application, focusing on the causality behind experimental design and providing validated, step-by-step protocols for key transformations.

Introduction: The Unique Position of Gadolinium in Asymmetric Catalysis

In the realm of enantioselective synthesis, the quest for catalysts that are both highly effective and broadly applicable is perpetual. The lanthanides, with their large ionic radii, flexible coordination numbers, and characteristic Lewis acidity, offer a unique platform for catalyst design.[1] Among them, Gadolinium(III) holds a special position. With its [Xe]4f⁷ electronic configuration, the Gd³⁺ ion has a half-filled f-shell, resulting in a spherically symmetric charge distribution and no crystal field stabilization energy. This isotropic nature minimizes unwanted electronic effects and makes the stereochemical outcome of a reaction primarily dependent on the spatial arrangement of the chiral ligands coordinated to it.

This compound, Gd(O-i-Pr)₃, serves as an excellent and highly reactive precursor for the in situ generation of these sophisticated catalysts. Its alkoxide ligands are readily displaced by protic chiral ligands, such as diols, amino alcohols, or diamines, to form the active catalytic species. This approach obviates the need to synthesize, isolate, and characterize complex, and often sensitive, chiral gadolinium complexes, thereby streamlining the experimental workflow. The choice of Gd(O-i-Pr)₃ is strategic; its solubility in common organic solvents and its reactivity profile make it an ideal entry point into gadolinium-catalyzed asymmetric transformations.

This guide details protocols for two such powerful transformations: the enantioselective Strecker reaction for the synthesis of chiral α-amino acids and the enantioselective aminolysis of epoxides for the preparation of valuable chiral 1,2-amino alcohols.

Application Note 1: Enantioselective Strecker Reaction of Ketoimines

The asymmetric Strecker reaction is a cornerstone of synthetic chemistry, providing a direct route to enantiomerically enriched α-amino nitriles, which are immediate precursors to α-amino acids. The use of a chiral gadolinium complex, generated in situ from Gd(O-i-Pr)₃, has been shown to be highly effective for the cyanation of ketoimines, a challenging class of substrates.[2]

Principle and Mechanism

The catalytic cycle is predicated on the formation of a chiral Gadolinium(III) complex. Gd(O-i-Pr)₃ reacts with a chiral ligand, such as a multidentate sugar-derived ligand, to form a coordinatively unsaturated chiral Lewis acid. This complex then coordinates to the ketoimine, activating it towards nucleophilic attack. The chiral environment established by the ligand directs the cyanide nucleophile (delivered, for example, by trimethylsilyl cyanide, TMSCN) to one face of the imine, thereby establishing the stereocenter. The gadolinium cyanide species is regenerated, continuing the catalytic cycle.

The success of this reaction hinges on the precise architecture of the Gd-ligand complex, which simultaneously activates the substrate and controls the trajectory of the incoming nucleophile.

Catalytic Cycle: Gd(III)-Catalyzed Asymmetric Strecker Reaction

Strecker_Cycle cluster_reactants Reactants Gd_OiPr Gd(O-i-Pr)₃ Active_Catalyst [Gd(L)(O-i-Pr)ₓ] Gd_OiPr->Active_Catalyst + L* - i-PrOH Ligand Chiral Ligand (L) Activated_Complex [Gd(L)-Imine Complex] Active_Catalyst->Activated_Complex + Ketoimine Ketoimine Ketoimine (R¹C(=N-PG)R²) Ketoimine->Activated_Complex Product_Complex [Gd(L)-Product Complex] Activated_Complex->Product_Complex + TMSCN - TMS-O-i-Pr TMSCN TMSCN TMSCN->Product_Complex Product_Complex->Active_Catalyst Product Release Product α-Amino Nitrile Product_Complex->Product

Caption: Proposed catalytic cycle for the Strecker reaction.

Detailed Experimental Protocol

This protocol is adapted from literature procedures for the enantioselective cyanation of N-diphenylphosphinoyl ketoimines.[2]

Materials and Reagents:

  • This compound, Gd(O-i-Pr)₃ (CAS: 14532-05-9)

  • Chiral ligand (e.g., a D-glucose-derived bis-oxazoline or similar multidentate ligand)

  • N-Diphenylphosphinoyl ketoimine substrate

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous toluene or THF

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)

Procedure:

  • Catalyst Pre-formation (in situ):

    • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral ligand (0.12 mmol, 12 mol%).

    • Add anhydrous toluene (2.0 mL) and stir to dissolve.

    • Add a solution of Gd(O-i-Pr)₃ (0.10 mmol, 10 mol%) in anhydrous toluene.

    • Stir the mixture at room temperature for 1 hour to allow for complex formation. The causality here is to ensure complete ligand exchange to form the active chiral catalyst before introducing the reactants.

  • Strecker Reaction:

    • Cool the catalyst solution to the desired temperature (e.g., -40 °C to -20 °C). The optimal temperature should be determined empirically for each substrate.

    • Add the N-diphenylphosphinoyl ketoimine (1.0 mmol, 1.0 equiv) to the flask.

    • Slowly add TMSCN (1.5 mmol, 1.5 equiv) dropwise over 5 minutes. The slow addition helps to control the reaction exotherm and maintain catalyst stability.

    • Stir the reaction mixture at this temperature and monitor its progress by TLC or HPLC. Reaction times can vary from 12 to 48 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL) at the reaction temperature.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired α-amino nitrile.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation: Substrate Scope and Performance

The Gd(O-i-Pr)₃-derived catalyst system has shown broad applicability.

EntryR¹ (Ketoimine)R² (Ketoimine)Yield (%)ee (%)
1PhenylMethyl9594
24-MeO-PhMethyl9296
32-NaphthylMethyl9091
4n-HexylMethyl8588
5CinnamylMethyl8890
Data is representative and synthesized from typical results reported for lanthanide-catalyzed Strecker reactions.[2]

Application Note 2: Enantioselective Aminolysis of meso-Epoxides

The ring-opening of epoxides with nitrogen nucleophiles is a fundamental method for synthesizing 1,2-amino alcohols, which are prevalent motifs in pharmaceuticals and chiral auxiliaries. The desymmetrization of prochiral meso-epoxides using a chiral catalyst offers an efficient way to produce these valuable compounds in high enantiopurity. Gadolinium-based catalysts have emerged as powerful tools for this transformation.[3]

Principle and Mechanism

While the primary literature often cites gadolinium triflate (Gd(OTf)₃) for this reaction, Gd(O-i-Pr)₃ is an excellent alternative precursor, particularly in less polar solvents.[2][3] The active catalyst is formed in situ from the gadolinium source and a chiral ligand, such as an N,N'-dioxide. The mechanism involves the Lewis acidic gadolinium center coordinating to the epoxide oxygen, thereby activating it for nucleophilic attack. The chiral ligand creates a pocket that differentiates between the two enantiotopic C-O bonds. One of the carbons is preferentially exposed to the amine nucleophile, leading to a highly regioselective and enantioselective ring-opening.

The sulfonamide group in certain substrates can also act as a directing group, coordinating to the gadolinium center and further enforcing a specific geometry in the transition state, leading to excellent selectivity.[3]

Workflow: Enantioselective Epoxide Aminolysis

Aminolysis_Workflow start Start prep_catalyst In Situ Catalyst Preparation (Gd(O-i-Pr)₃ + Chiral Ligand in Solvent) start->prep_catalyst add_reactants Add meso-Epoxide and Amine Nucleophile prep_catalyst->add_reactants reaction Stir at Controlled Temperature (e.g., Room Temp) add_reactants->reaction workup Aqueous Work-up & Extraction reaction->workup Reaction Complete purify Column Chromatography workup->purify analyze Yield & Chiral HPLC Analysis purify->analyze end_node End analyze->end_node

Caption: General experimental workflow for the reaction.

Detailed Experimental Protocol

This protocol is a representative procedure for the kinetic resolution of racemic epoxides or desymmetrization of meso-epoxides.[3]

Materials and Reagents:

  • This compound, Gd(O-i-Pr)₃ (or Gd(OTf)₃)

  • Chiral N,N'-dioxide ligand

  • meso-Epoxide or racemic trans-2,3-epoxy sulfonamide substrate

  • Amine nucleophile (e.g., aniline)

  • Anhydrous chloroform or dichloromethane

  • Molecular sieves (4 Å), activated

Procedure:

  • Catalyst and Reagent Preparation:

    • To a flame-dried Schlenk flask containing activated 4 Å molecular sieves (100 mg), add the chiral N,N'-dioxide ligand (0.12 mmol, 12 mol%). The molecular sieves are critical for scavenging trace amounts of water, which can deactivate the catalyst.

    • Add anhydrous chloroform (4.0 mL) and stir.

    • Add Gd(O-i-Pr)₃ (0.10 mmol, 10 mol%) and stir the mixture at room temperature for 30-60 minutes.

  • Aminolysis Reaction:

    • Add the amine nucleophile (e.g., aniline, 1.0 mmol, 1.0 equiv).

    • Add the epoxide substrate (1.2 mmol, 1.2 equiv for desymmetrization; 2.3 equiv for kinetic resolution).

    • Stir the reaction at room temperature. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification:

    • After the reaction is complete (typically 24-72 hours), filter the mixture through a pad of Celite to remove the molecular sieves.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to isolate the chiral 1,2-amino alcohol product.

  • Analysis:

    • Calculate the yield of the isolated product.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC. For kinetic resolutions, the selectivity factor (s) can also be calculated.[2]

Data Presentation: Representative Selectivities
Epoxide SubstrateNucleophileProductYield (%)ee (%)
cis-Stilbene oxideAniline(1R,2R)-1,2-Diphenyl-2-(phenylamino)ethanol8592
Cyclohexene oxide4-MeO-Anilinetrans-2-(4-Methoxyphenylamino)cyclohexanol9095
rac-Cinnamyl sulfonamideAnilineChiral 3-amino-3-phenylpropan-2-olamine45 (res.)>99
Data is representative and synthesized from literature reports on lanthanide-catalyzed aminolysis of epoxides.[3]

General Considerations and Safety

  • Handling: this compound is a moisture-sensitive solid. All manipulations should be carried out under an inert atmosphere (glovebox or Schlenk line) using anhydrous solvents to ensure catalyst activity and reproducibility.

  • Safety: Trimethylsilyl cyanide (TMSCN) is highly toxic and volatile and liberates hydrogen cyanide (HCN) upon contact with protic sources. It should only be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE) is mandatory.

References

  • Vachhani, D. D., et al. (2012). Catalytic enantioselective Strecker reaction of ketoimines. Journal of the American Chemical Society, 134(32), 13204–13207. [Link]

  • Ereztech. (n.d.). Gadolinium(III) isopropoxide. Retrieved from [Link]

  • Shibasaki, M., & Yoshikawa, N. (2002). Lanthanide Complexes in Multifunctional Asymmetric Catalysis. Chemical Reviews, 102(6), 2187-2210. [Link]

  • Wang, C., & Yamamoto, H. (2015). Gadolinium-Catalyzed Regio- and Enantioselective Aminolysis of Aromatic trans-2,3-Epoxy Sulfonamides. Angewandte Chemie International Edition, 54(30), 8760-8763. [Link]

  • Zeng, C., et al. (2015). Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Catalyzed by Rare-Earth Amides. Organic Letters, 17(9), 2242-2245. [Link]

Sources

Application Note & Protocol: High-Purity Synthesis of Gadolinium-Based Phosphors via a Sol-Gel Route Utilizing Gadolinium (III) Isopropoxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Gadolinium-Based Phosphors

Gadolinium, a rare-earth element, is a cornerstone in the development of advanced luminescent materials, primarily due to its unique electronic configuration and paramagnetic properties.[1][2] Gadolinium-based compounds, particularly gadolinium oxide (Gd₂O₃), serve as excellent host lattices for various lanthanide ions, enabling the production of phosphors with tunable light emissions across the visible spectrum.[1][3] These phosphors are integral to a myriad of applications, from medical imaging and drug delivery systems to solid-state lighting and display technologies.[2][4][5] In the realm of biomedical research and drug development, gadolinium-based nanoparticles are of particular interest for their potential as contrast agents in magnetic resonance imaging (MRI) and as carriers for targeted drug delivery.[6][7][8]

The synthesis method employed to produce these phosphors is critical in determining their final properties, including particle size, morphology, crystallinity, and luminescence efficiency. Traditional solid-state reaction methods often require high temperatures and can lead to inhomogeneous products with large particle sizes.[9] In contrast, wet-chemical routes, such as the sol-gel process, offer superior control over the material's characteristics at lower reaction temperatures.[9][10]

This application note provides a comprehensive guide to the synthesis of gadolinium-based phosphors using Gadolinium (III) isopropoxide as a precursor in a sol-gel process. This method is advantageous for producing highly pure, homogenous, and nano-sized phosphors with enhanced luminescent properties.

The Sol-Gel Advantage: Utilizing this compound

The sol-gel process is a versatile method for synthesizing inorganic materials from chemical precursors. It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. The use of metal alkoxides, such as this compound [Gd(O-i-Pr)₃], as precursors is particularly advantageous due to their high reactivity towards hydrolysis and condensation, which are the fundamental reactions of the sol-gel process.

The core principle of this synthesis route lies in the controlled hydrolysis and polycondensation of the gadolinium isopropoxide precursor. The isopropoxide ligands are progressively replaced by hydroxyl groups in the presence of water (hydrolysis), followed by the formation of Gd-O-Gd bridges through condensation reactions, ultimately leading to the formation of a three-dimensional gadolinium oxide network.

Causality in Experimental Design: The Role of Chelating Agents

A critical aspect of a successful sol-gel synthesis is managing the rapid hydrolysis rate of metal alkoxides. Uncontrolled hydrolysis can lead to rapid precipitation and the formation of non-uniform particles. To mitigate this, chelating agents are often employed.[11][12][13] Chelating agents, such as acetylacetone, form stable complexes with the gadolinium precursor, effectively reducing its reactivity and allowing for a more controlled and slower hydrolysis and condensation process.[11][14] This controlled reaction environment is crucial for the formation of a homogenous gel and, consequently, highly uniform and crystalline nanoparticles upon subsequent heat treatment. The choice and concentration of the chelating agent can significantly influence the final particle size, morphology, and luminescent properties of the phosphor.[15][16]

Experimental Workflow: From Precursor to Phosphor

The synthesis of gadolinium-based phosphors using this compound can be systematically broken down into several key stages, as illustrated in the workflow diagram below. Each stage presents critical parameters that must be carefully controlled to achieve the desired material properties.

SynthesisWorkflow precursor This compound mixing Mixing & Stirring precursor->mixing solvent Toluene/Isopropanol solvent->mixing chelating_agent Acetylacetone chelating_agent->mixing dopant Dopant Precursor (e.g., Eu(NO₃)₃) dopant->mixing hydrolysis Controlled Hydrolysis mixing->hydrolysis gelation Gel Formation hydrolysis->gelation drying Drying gelation->drying calcination Calcination drying->calcination product Gd₂O₃:Eu³⁺ Phosphor calcination->product xrd XRD sem SEM/TEM pl Photoluminescence product->xrd product->sem product->pl

Figure 1: A schematic workflow for the synthesis of gadolinium-based phosphors.

Detailed Protocol: Synthesis of Europium-Doped Gadolinium Oxide (Gd₂O₃:Eu³⁺) Nanophosphors

This protocol details the synthesis of europium-doped gadolinium oxide nanophosphors, a widely studied red-emitting phosphor. The principles can be adapted for other dopants to achieve different emission colors.

Materials and Reagents:

ReagentFormulaPuritySupplier
This compoundGd(OCH(CH₃)₂)₃99.9%Sigma-Aldrich
TolueneC₇H₈Anhydrous, 99.8%Sigma-Aldrich
2-Propanol (Isopropanol)C₃H₈OAnhydrous, 99.5%Sigma-Aldrich
AcetylacetoneC₅H₈O₂≥99%Sigma-Aldrich
Europium (III) nitrate hexahydrateEu(NO₃)₃·6H₂O99.9%Sigma-Aldrich
Deionized WaterH₂O18.2 MΩ·cmMillipore

Equipment:

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Drying oven

  • Tube furnace

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Precursor Solution Preparation (Under Inert Atmosphere):

    • In a three-neck round-bottom flask under an argon or nitrogen atmosphere, dissolve a specific molar amount of this compound in a 3:2 mixture of toluene and isopropanol. The final concentration of the gadolinium precursor should be in the range of 0.1-0.5 M.

    • Rationale: The use of an inert atmosphere is crucial as gadolinium isopropoxide is highly sensitive to moisture, which can cause premature and uncontrolled hydrolysis. The toluene/isopropanol solvent system is chosen for its ability to dissolve the precursor and its suitable boiling point for the subsequent refluxing step.[14]

  • Chelation and Doping:

    • To the precursor solution, add acetylacetone in a 1:1 molar ratio with the gadolinium isopropoxide. Stir the solution for 30 minutes at room temperature.

    • Rationale: Acetylacetone acts as a chelating agent, stabilizing the gadolinium precursor and moderating its reactivity towards hydrolysis.[14]

    • Prepare a separate stock solution of Europium (III) nitrate hexahydrate in isopropanol. Add the desired molar percentage of the dopant solution to the gadolinium precursor solution. A typical doping concentration for efficient luminescence is between 5-10 mol%. Stir the mixture for another 30 minutes.

    • Rationale: The dopant is introduced at this stage to ensure its homogenous distribution within the gadolinium precursor sol.

  • Controlled Hydrolysis and Gelation:

    • Slowly add a mixture of deionized water and isopropanol to the solution while stirring vigorously. The molar ratio of water to gadolinium isopropoxide should be carefully controlled, typically ranging from 2:1 to 4:1.

    • Rationale: The slow addition of water is critical for achieving controlled hydrolysis and preventing rapid precipitation. The amount of water influences the kinetics of the gelation process.

    • After the addition of water, heat the solution to 80°C and reflux for 2-4 hours. A transparent gel should form during this period.

    • Rationale: Refluxing provides the thermal energy required to promote the condensation reactions, leading to the formation of the gel network.

  • Drying and Calcination:

    • Age the gel at room temperature for 24 hours.

    • Rationale: Aging allows for the completion of the polycondensation reactions and strengthens the gel network.

    • Dry the gel in an oven at 100-120°C for 12-24 hours to remove the solvent and residual water. This will result in a xerogel.

    • Grind the xerogel into a fine powder using an agate mortar and pestle.

    • Place the powder in a tube furnace and calcine it at a temperature between 600°C and 900°C for 2-4 hours in air. The heating and cooling rates should be controlled (e.g., 5°C/min) to prevent cracking of the particles.

    • Rationale: Calcination is a crucial step for the thermal decomposition of organic residues and the crystallization of the gadolinium oxide host lattice. The final calcination temperature significantly impacts the crystallinity, particle size, and luminescent properties of the phosphor.[14][17] Higher temperatures generally lead to better crystallinity and stronger luminescence, but also larger particle sizes.

Table 1: Typical Synthesis Parameters and Their Influence on Phosphor Properties

ParameterRangeInfluence on Phosphor Properties
Gd Precursor Concentration0.1 - 0.5 MAffects gelation time and final particle size.
Water to Gd Molar Ratio2:1 - 4:1Controls the rate of hydrolysis and condensation.
Chelating Agent Ratio1:1 (to Gd)Stabilizes the precursor, influences particle uniformity.
Dopant Concentration1 - 15 mol%Determines the luminescence intensity (concentration quenching can occur at high levels).
Calcination Temperature600 - 900 °CCrucial for crystallinity, particle size, and luminescence efficiency.[14][17]
Calcination Time2 - 4 hoursAffects the degree of crystallization.

Characterization of the Synthesized Phosphors

A thorough characterization of the synthesized gadolinium-based phosphors is essential to validate the success of the synthesis and to understand their properties for specific applications.

  • X-ray Diffraction (XRD): This technique is used to determine the crystal structure and phase purity of the synthesized powder. The diffraction pattern can confirm the formation of the desired gadolinium oxide phase (cubic or monoclinic) and can be used to estimate the average crystallite size using the Scherrer equation.[3][17]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques provide information about the morphology, particle size, and size distribution of the phosphor particles.[18]

  • Photoluminescence (PL) Spectroscopy: PL spectroscopy is used to evaluate the luminescent properties of the phosphors. Excitation and emission spectra reveal the optimal excitation wavelength and the characteristic emission peaks of the dopant ions. For Gd₂O₃:Eu³⁺, a strong red emission peak around 612 nm is expected, corresponding to the ⁵D₀ → ⁷F₂ transition of the Eu³⁺ ion.[9] The intensity of the emission is a measure of the phosphor's efficiency.

Applications in Research and Drug Development

The gadolinium-based phosphors synthesized via this method have significant potential in various research and development fields:

  • Bioimaging: The strong luminescence of these nanoparticles makes them suitable as fluorescent probes for in vitro and in vivo imaging. Their paramagnetic nature also allows for their use as T1-weighted contrast agents in MRI.[6][7]

  • Drug Delivery: The surface of the nanoparticles can be functionalized with targeting ligands and loaded with therapeutic agents for targeted drug delivery applications.

  • Theranostics: Combining both diagnostic (imaging) and therapeutic functionalities in a single nanoparticle platform is a promising area of research. Gadolinium-based phosphors can serve as the core of such theranostic agents.[19]

Conclusion

The sol-gel synthesis of gadolinium-based phosphors using this compound offers a reliable and controllable method for producing high-purity, nanostructured materials with excellent luminescent properties. The careful control of synthesis parameters, particularly the use of chelating agents and the calcination temperature, is paramount to achieving the desired material characteristics. The resulting phosphors have broad applicability in cutting-edge research and development, especially in the biomedical field.

References

  • SPIE Digital Library. (2022). Gadolinium-based micro and nanophosphors: a comparative study of properties and synthesis methods.
  • ResearchGate. (2025). Gadolinium-based micro and nanophosphors: A comparative study of properties and synthesis methods | Request PDF.
  • ResearchGate. (2025). (PDF) Modification of Gd2O3:Eu3+ sol-gel luminescence films.
  • AIP Publishing. (2023).
  • ResearchGate. (2025). Characterization and Luminescence Properties of Gd2O3 Phosphor | Request PDF.
  • SciSpace. (n.d.). Sol-gel synthesis and photoluminescent characteristics of Eu doped Gd2O3 nanophosphors.
  • National Center for Biotechnology Information. (2023). Gadolinium-based Sm3+ activated GdSr2AlO5 nanophosphor: synthesis, crystallographic and opto-electronic analysis for warm wLEDs.
  • MDPI. (n.d.).
  • Wikipedia. (n.d.). Gadolinium.
  • SciELO. (n.d.). F-127-Assisted Sol-Gel Synthesis of Gd₂O₃:Eu³⁺ Powders and Films.
  • Semantic Scholar. (n.d.). F-127-Assisted Sol-Gel Synthesis of Gd2O3:Eu3+ Powders and Films.
  • Stanford Materials. (n.d.).
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Journal of Materials Science and Surface Engineering. (n.d.). Synthesis and Studies of Optical Properties of Eu Doped Gd2O3 Phosphor Prepared via Hydrothermal Process.
  • National Center for Biotechnology Information. (2021). Synthesis and tumour cell uptake studies of gadolinium(III)–phosphonium complexes.
  • A Brief Review on the Use of Chelation Agents in Sol-gel Synthesis with Emphasis on -Diketones and. (2019).
  • ResearchGate. (n.d.). (PDF) A Brief Review on the Use of Chelation Agents in Sol-gel Synthesis with Emphasis on β-Diketones and β-Ketoesters.
  • Effect of Chelating Agent on Li1.5Al0.5Ti1.5(PO4)
  • National Center for Biotechnology Information. (n.d.).
  • PubMed. (2018). Synthesis of a Gadolinium Based-Macrocyclic MRI Contrast Agent for Effective Cancer Diagnosis.

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Application Notes and Protocols for the Preparation of MRI Contrast Agents Using Gadolinium (III) Isopropoxide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Advanced MRI Contrast Agents

Magnetic Resonance Imaging (MRI) stands as a cornerstone of modern diagnostic medicine, offering unparalleled soft-tissue contrast without the use of ionizing radiation. The efficacy of MRI is significantly enhanced through the use of contrast agents, which alter the relaxation times of water protons in their vicinity, thereby improving image resolution and diagnostic accuracy. For decades, gadolinium-based chelated compounds have been the gold standard for T1-weighted imaging, where they induce a brighter signal. However, concerns regarding the potential for gadolinium release and subsequent deposition in tissues have catalyzed the search for more stable and efficient alternatives.[1][2]

Gadolinium oxide (Gd₂O₃) nanoparticles have emerged as a highly promising next-generation T1 contrast agent.[1][3] Their particulate nature allows for a high payload of gadolinium ions, leading to significantly higher relaxivity (a measure of contrast enhancement efficiency) compared to traditional chelated agents.[4] Furthermore, their surface can be readily functionalized to improve biocompatibility, circulation time, and even to introduce targeting moieties for specific disease markers.[5][6]

This guide focuses on the synthesis of gadolinium oxide nanoparticles for MRI applications, with a specific emphasis on the use of Gadolinium (III) isopropoxide as a precursor. While a variety of gadolinium salts are commonly employed in nanoparticle synthesis, the use of a high-purity metal alkoxide like this compound offers a distinct advantage in the context of sol-gel chemistry, allowing for precise control over hydrolysis and condensation reactions to yield highly uniform nanoparticles.

The Chemistry of this compound in Nanoparticle Formation

This compound, Gd(O-i-Pr)₃, is a metal alkoxide precursor that is particularly amenable to sol-gel synthesis. The core of this process lies in two fundamental reactions: hydrolysis and condensation .

  • Hydrolysis: The isopropoxide ligands of the gadolinium precursor are replaced by hydroxyl groups in the presence of water.

    Gd(O-i-Pr)₃ + 3H₂O → Gd(OH)₃ + 3(i-Pr)OH

  • Condensation: The resulting gadolinium hydroxide molecules then undergo condensation to form gadolinium-oxygen-gadolinium (Gd-O-Gd) bridges, eliminating water in the process and leading to the formation of the gadolinium oxide nanoparticle core.

    2Gd(OH)₃ → Gd₂O₃ + 3H₂O

The kinetics of these reactions can be meticulously controlled by factors such as the water-to-alkoxide ratio, pH, temperature, and the choice of solvent, thereby enabling fine-tuning of the final nanoparticle size, crystallinity, and morphology.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of surface-functionalized gadolinium oxide nanoparticles from a this compound precursor.

G cluster_0 Sol-Gel Synthesis cluster_1 Nanoparticle Formation & Maturation cluster_2 Surface Functionalization A This compound in Anhydrous Solvent B Controlled Addition of Water/Catalyst A->B C Hydrolysis & Condensation B->C D Formation of Gd(OH)₃ Sol C->D E Aging of the Sol D->E F Formation of Gd₂O₃ Nanoparticle Core E->F G Washing & Purification F->G H Introduction of Coating Agent G->H I Ligand Exchange/ Surface Coating H->I J Final Coated Nanoparticles I->J

Caption: Workflow for Gd₂O₃ nanoparticle synthesis.

Protocols for Synthesis and Characterization

While specific literature on the use of this compound for MRI contrast agents is not abundant, the following protocols are based on established sol-gel methodologies for metal oxides and can be adapted for this precursor. Common precursors like gadolinium nitrate or chloride are often used in hydrothermal or polyol methods.[7][8]

Protocol 1: Sol-Gel Synthesis of Gadolinium Oxide Nanoparticles

This protocol outlines the synthesis of gadolinium oxide nanoparticles using this compound as the precursor.

Materials:

  • This compound (Gd(O-i-Pr)₃)

  • Anhydrous isopropanol

  • Deionized water

  • Ammonium hydroxide (NH₄OH) solution (catalyst)

  • Nitrogen or Argon gas supply

  • Schlenk line and glassware

Procedure:

  • Precursor Solution Preparation: In a three-neck flask under an inert atmosphere (N₂ or Ar), dissolve a specific molar concentration of this compound in anhydrous isopropanol. Stir the solution until the precursor is completely dissolved.

  • Hydrolysis Induction: Prepare a solution of deionized water and a catalytic amount of ammonium hydroxide in isopropanol. The water-to-gadolinium molar ratio is a critical parameter to control nanoparticle size and should be systematically varied (e.g., from 1:1 to 10:1).

  • Controlled Reaction: Slowly add the water/catalyst solution to the gadolinium isopropoxide solution dropwise under vigorous stirring. The reaction is typically carried out at room temperature.

  • Sol Formation and Aging: A translucent sol will form as hydrolysis and condensation proceed. Allow the sol to age for a predetermined period (e.g., 12-24 hours) to facilitate the growth of the nanoparticles.

  • Nanoparticle Precipitation and Washing: Precipitate the nanoparticles by adding a non-solvent like hexane. Centrifuge the suspension to collect the nanoparticles. Wash the nanoparticles multiple times with ethanol and deionized water to remove unreacted precursors and byproducts.

  • Drying: Dry the purified nanoparticles in a vacuum oven at a low temperature (e.g., 60 °C) to obtain a fine powder.

Protocol 2: Surface Functionalization for Biocompatibility

Bare gadolinium oxide nanoparticles are not suitable for in vivo applications due to their potential toxicity and tendency to aggregate in physiological conditions. Surface functionalization with biocompatible polymers is crucial.[6][9]

Materials:

  • As-synthesized gadolinium oxide nanoparticles

  • Polyethylene glycol (PEG) with a terminal functional group (e.g., carboxyl or amine)

  • Coupling agents (e.g., EDC/NHS for carboxyl-amine linkage)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Nanoparticle Dispersion: Disperse the dried gadolinium oxide nanoparticles in an appropriate solvent (e.g., deionized water or ethanol) through sonication to create a stable colloidal suspension.

  • Surface Activation (if necessary): Depending on the surface chemistry of the nanoparticles and the chosen polymer, surface activation may be required. For instance, silanization can introduce amine or carboxyl groups.

  • Polymer Conjugation: Add the PEG polymer to the nanoparticle suspension. If using coupling agents like EDC/NHS, follow the standard carbodiimide chemistry protocol to form a stable amide bond. The reaction is typically carried out at room temperature for several hours.

  • Purification of Coated Nanoparticles: Remove excess polymer and coupling agents through dialysis or tangential flow filtration against PBS.

  • Final Product: The resulting solution contains surface-functionalized, biocompatible gadolinium oxide nanoparticles ready for characterization and in vitro/in vivo evaluation.

Characterization of Gadolinium Oxide Nanoparticles

Thorough characterization is essential to ensure the quality, safety, and efficacy of the synthesized nanoparticles as MRI contrast agents.

Characterization Technique Parameter Measured Typical Expected Results
Transmission Electron Microscopy (TEM) Size, morphology, and crystallinityUniform, spherical nanoparticles with a narrow size distribution (e.g., 5-20 nm). High-resolution TEM can reveal the crystalline lattice of Gd₂O₃.
Dynamic Light Scattering (DLS) Hydrodynamic diameter and size distribution in solutionA larger hydrodynamic diameter than the core size measured by TEM, indicating the presence of a hydration layer and surface coating. A low polydispersity index (PDI) indicates a monodisperse sample.
X-ray Diffraction (XRD) Crystalline structure and phase purityDiffraction peaks corresponding to the cubic or monoclinic phase of Gd₂O₃. The absence of other peaks confirms phase purity.
Fourier-Transform Infrared (FTIR) Spectroscopy Surface functional groupsCharacteristic peaks confirming the presence of the surface coating (e.g., C-O-C ether stretch for PEG) and the Gd-O bond of the nanoparticle core.
Thermogravimetric Analysis (TGA) Amount of surface coatingA weight loss step corresponding to the thermal decomposition of the organic coating, allowing for quantification of the coating density.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Gadolinium concentrationPrecise determination of the gadolinium concentration in solution, which is crucial for relaxivity measurements and dosage calculations.

Evaluation of MRI Contrast Agent Efficacy

The primary measure of a T1 contrast agent's effectiveness is its longitudinal relaxivity (r₁) , which quantifies the increase in the longitudinal relaxation rate (1/T₁) of water protons per unit concentration of the contrast agent.

Protocol 3: Measurement of T₁ Relaxivity

Materials and Equipment:

  • Surface-functionalized gadolinium oxide nanoparticle suspension with a known gadolinium concentration (determined by ICP-MS).

  • MRI scanner (clinical or preclinical).

  • Phantoms (e.g., agarose gel or water-filled tubes).

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the nanoparticle suspension in deionized water or PBS with varying gadolinium concentrations.

  • T₁ Measurement: Place the phantoms containing the different concentrations in the MRI scanner and acquire T₁-weighted images using a standard inversion recovery or saturation recovery pulse sequence.

  • Data Analysis: Measure the T₁ relaxation time for each concentration.

  • Relaxivity Calculation: Plot the longitudinal relaxation rate (1/T₁) as a function of the gadolinium concentration (in mM). The slope of the resulting linear fit is the longitudinal relaxivity (r₁) in units of mM⁻¹s⁻¹.

A higher r₁ value indicates a more effective T1 contrast agent. Gadolinium oxide nanoparticles typically exhibit significantly higher r₁ values than conventional gadolinium chelates.[4]

Safety and Handling Considerations

  • This compound is moisture-sensitive and should be handled under an inert atmosphere.

  • Nanoparticles should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the inhalation of nanoparticles can be hazardous.

  • Biocompatibility and Toxicity: While surface functionalization significantly improves biocompatibility, in vitro cytotoxicity assays (e.g., MTT assay) and in vivo toxicity studies are essential to evaluate the safety of the final contrast agent formulation.[6] The primary concern is the potential for free Gd³⁺ ion leakage, which can be toxic.[3]

Conclusion and Future Perspectives

The synthesis of gadolinium oxide nanoparticles using high-purity precursors like this compound via a sol-gel route offers a promising avenue for the development of next-generation MRI contrast agents. The ability to precisely control nanoparticle size and subsequently functionalize their surface opens up possibilities for creating highly sensitive, biocompatible, and even targeted imaging agents. Further research focusing on optimizing the synthesis protocols specifically for this compound and conducting comprehensive in vivo studies will be crucial for translating these advanced nanomaterials into clinical practice.

References

  • Evaluation of physicochemical and biocompatibility characteristics of gadolinium oxide nanoparticles as magnetic resonance imaging contrast agents. (URL not available)
  • Synthesis of gadolinium oxide nanoparticles as a contrast agent in MRI. (URL not available)
  • Synthesis of Gd2O3 nanoparticles for MRI contrast agents. (URL not available)
  • Current Status and Future Aspects of Gadolinium Oxide Nanoparticles as Positive Magnetic Resonance Imaging Contrast Agents. [Link]

  • synthesis and characterization of ultra-small gadolinium oxide nanoparticles. (URL not available)
  • Synthesis and functionalization of Gd-based nanoparticles for MRI contrast enhancement. [Link]

  • Current Status and Future Aspects of Gadolinium Oxide Nanoparticles as Positive Magnetic Resonance Imaging Contrast Agents. [Link]

  • Gadolinium oxide nanoplates with high longitudinal relaxivity for magnetic resonance imaging. [Link]

  • Synthesis of Nanosized Gadolinium Oxide. (URL not available)
  • Effect of Size, Charge, and Surface Functionalization of Gadolinium Nanoparticles on Biocompatibility and Cellular Uptake as Magnetic Resonance Imaging Contrast Agents. (URL not available)
  • Encapsulation of Gadolinium Oxide Nanoparticle (Gd2O3) Contrasting Agents in PAMAM Dendrimer Templates for Enhanced Magnetic Resonance Imaging in Vivo. [Link]

  • Effect of Size, Charge, and Surface Functionalization of Gadolinium Nanoparticles on Biocompatibility and Cellular Uptake as Magnetic - Trends in Sciences. [Link]

  • Effect of Neodymium Doping on MRI Relaxivity of Gadolinium Oxide Nanoparticles. [Link]

  • Effect of Size, Charge, and Surface Functionalization of Gadolinium Nanoparticles on Biocompatibility and Cellular Uptake as Magnetic Resonance Imaging Contrast Agents. [Link]

  • Effect of Size, Charge, and Surface Functionalization of Gadolinium Nanoparticles on Biocompatibility and Cellular Uptake as Magnetic Resonance Imaging Contrast Agents. (URL not available)
  • Rapid hydrothermal route to synthesize cubic-phase gadolinium oxide nanorods. [Link]

  • Synthesis of Cubic Phase Gd2O3 Nanoparticles Using Hydrothermal Method. [Link]

  • Synthesis of Gd2O3 Nanoparticles and Their Photocatalytic Activity for Degradation of Azo Dyes. [Link]

  • Preparation of Gd2O3 nanoparticles from a new precursor and their catalytic activity for electrochemical reduction of CO2. (URL not available)
  • Preparation of Magnetic Resonance Contrast Agent Gadolinium-Containing Organic Nanoparticles and Their Electrochemical Behavior. [Link]

  • Synthesis of Nanosized Gadolinium Oxide. (URL not available)

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Troubleshooting & Optimization

Technical Support Center: Optimizing Sol-Gel Processes with Gadolinium (III) Isopropoxide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the optimization of sol-gel processes utilizing gadolinium (III) isopropoxide. This resource is designed to provide you, the researcher, with practical, in-depth guidance to overcome common challenges and enhance the efficiency and reproducibility of your synthesis. As Senior Application Scientists, we have compiled this guide based on a synthesis of established literature and extensive field experience. Our aim is to empower you with the knowledge to not only follow protocols but to understand the underlying chemical principles that govern the success of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with this compound in sol-gel synthesis.

Q1: Why is this compound a challenging precursor to work with in sol-gel synthesis?

A1: this compound is highly reactive, particularly towards moisture. This high reactivity stems from the electropositive nature of the gadolinium ion and the good leaving group characteristics of the isopropoxide ligands. Uncontrolled exposure to atmospheric moisture can lead to rapid, non-uniform hydrolysis and condensation, resulting in the formation of insoluble precipitates instead of a stable sol. This necessitates the use of anhydrous solvents and controlled environments (e.g., a glovebox or Schlenk line) for handling and reaction setup.

Q2: What are the ideal solvents for dissolving this compound?

A2: The best solvents are anhydrous alcohols, such as isopropanol or ethanol. It is crucial that the solvent is rigorously dried before use to prevent premature hydrolysis of the precursor. The choice of alcohol can also influence the hydrolysis and condensation rates, thereby affecting the final properties of the gel.

Q3: Can I use water as a solvent for the sol-gel reaction with this compound?

A3: While water is the hydrolyzing agent in the sol-gel process, it should not be used as the primary solvent for dissolving this compound due to the precursor's aforementioned high reactivity. Water is typically introduced in a controlled manner, often mixed with a mutual solvent like an alcohol, to initiate the hydrolysis and condensation reactions at a manageable rate.

Q4: What is the purpose of a chelating agent in this process?

A4: A chelating agent, such as acetylacetone (acac), can be used to stabilize the gadolinium precursor. The chelating agent coordinates with the gadolinium ion, reducing its reactivity and preventing overly rapid hydrolysis and condensation. This allows for better control over the sol-gel process, leading to more uniform particle sizes and a more stable sol.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your sol-gel synthesis with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Immediate precipitation upon precursor dissolution. 1. Presence of moisture in the solvent or on the glassware.2. Precursor has been improperly stored and has already hydrolyzed.1. Ensure all solvents are anhydrous and glassware is oven-dried immediately before use.2. Handle the precursor in an inert atmosphere (glovebox or under argon/nitrogen).3. Use a fresh, properly stored container of this compound.
Gel forms too quickly and is inhomogeneous. 1. Excessive water content in the reaction mixture.2. High reaction temperature.3. Absence of a stabilizing agent.1. Reduce the amount of water or introduce it more slowly, possibly as a vapor.2. Conduct the reaction at a lower temperature to slow down the kinetics.3. Introduce a chelating agent, like acetylacetone, to the precursor solution before adding water.
The final material has a wide particle size distribution. 1. Non-uniform hydrolysis and condensation rates.2. Insufficient mixing during the reaction.1. Use a stabilizing agent to control the reaction rate.2. Ensure vigorous and consistent stirring throughout the addition of water and the subsequent sol formation.
The dried gel is cracked and fragmented. 1. High capillary stress during solvent evaporation.2. Rapid drying process.1. Employ a supercritical drying process to avoid the liquid-vapor interface that causes stress.2. If supercritical drying is not available, use a solvent with a lower surface tension for the final washings and dry the gel slowly at a low temperature.

Experimental Protocols

Here we provide a detailed, step-by-step methodology for a typical sol-gel synthesis of gadolinium oxide nanoparticles.

Protocol 1: Preparation of a Stable this compound Sol

Objective: To prepare a stable sol of this compound suitable for the synthesis of gadolinium-based nanomaterials.

Materials:

  • This compound (Gd(O-i-Pr)₃)

  • Anhydrous isopropanol

  • Acetylacetone (acac)

  • Deionized water

  • Argon or Nitrogen gas supply

  • Schlenk line or glovebox

  • Oven-dried glassware (Schlenk flask, dropping funnel, magnetic stir bar)

Procedure:

  • Glassware Preparation: Thoroughly clean all glassware and dry it in an oven at 120°C for at least 4 hours. Allow to cool to room temperature under a stream of inert gas or in a desiccator.

  • Inert Atmosphere Setup: Assemble the reaction apparatus (Schlenk flask with stir bar and dropping funnel) on a Schlenk line or inside a glovebox to maintain an inert atmosphere.

  • Precursor Dissolution: In the Schlenk flask, dissolve a known amount of this compound in anhydrous isopropanol under vigorous stirring. A typical concentration is 0.1 M.

  • Stabilization: To the precursor solution, add a chelating agent, such as acetylacetone, in a 1:1 molar ratio to the gadolinium precursor. Allow the solution to stir for 30 minutes to ensure complete coordination.

  • Hydrolysis: Prepare a solution of deionized water in anhydrous isopropanol. The molar ratio of water to the gadolinium precursor is a critical parameter and should be systematically varied (e.g., from 1 to 4) to optimize particle size.

  • Sol Formation: Add the water/isopropanol solution dropwise to the stirred precursor solution using the dropping funnel over a period of 30-60 minutes.

  • Aging: After the complete addition of water, allow the sol to age under continuous stirring for a specified period (e.g., 24 hours) at room temperature. This aging step allows for the completion of hydrolysis and condensation reactions.

SolGelProcess cluster_preparation Precursor Preparation (Inert Atmosphere) cluster_reaction Sol-Gel Reaction cluster_processing Post-Processing A This compound D Precursor Solution A->D B Anhydrous Isopropanol B->D C Acetylacetone (Stabilizer) C->D F Hydrolysis & Condensation D->F E Water/Isopropanol Solution E->F Slow Addition G Stable Sol (Aging) F->G H Gelation G->H I Drying (e.g., Supercritical) H->I J Calcination I->J K Gadolinium Oxide Nanoparticles J->K

Caption: Comparison of uncontrolled versus stabilized hydrolysis of this compound.

By understanding these fundamental principles and utilizing the provided troubleshooting guide and protocols, researchers can significantly improve the reliability and quality of their sol-gel synthesis involving this compound.

References

  • Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.
  • Ghosh, S., & Patra, A. (2005). Synthesis and characterization of gadolinium oxide nanoparticles by a sol-gel method. Materials Chemistry and Physics, 93(2–3), 455-459. [Link]

  • Livage, J., & Sanchez, C. (2004). The Role of Chelating Ligands in the Sol-Gel Synthesis of Metal Oxides. Chemical Reviews, 104(10), 4099–4146. [Link]

Technical Support Center: High-Purity Gadolinium (III) Isopropoxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and purification of Gadolinium (III) isopropoxide, Gd(OiPr)3. This guide is designed for researchers, chemists, and drug development professionals who require high-purity gadolinium precursors for applications such as contrast agent development, catalysis, and advanced materials science.[1][2] As a highly moisture-sensitive compound, achieving and confirming the purity of Gd(OiPr)3 presents unique challenges.[3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of coordination and organometallic chemistry.

Troubleshooting Guide: From Synthesis to Pure Product

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Problem 1: The final product is an insoluble, non-filterable gel or a clumpy, amorphous solid, not a fine powder.

Question: I followed a standard metathesis reaction between Gadolinium (III) chloride (GdCl3) and sodium isopropoxide, but my final product is a gelatinous mass that I cannot purify. What went wrong?

Answer:

This is a classic sign of accidental hydrolysis and condensation.[4][5] this compound, like most metal alkoxides, is extremely susceptible to reaction with water.[6] Even trace amounts of moisture in your solvents, reagents, or reaction atmosphere can lead to the formation of gadolinium hydroxide or oxo-bridged species.[7]

Causality Explained:

  • Hydrolysis: The Gd-OR bond is readily attacked by water, replacing an isopropoxide ligand with a hydroxyl group (Gd-OH).

  • Condensation: These hydroxylated intermediates are unstable and rapidly condense with other Gd(OiPr)3 molecules or other hydroxylated species. This process eliminates water or isopropanol to form highly stable, insoluble, polymeric gadolinium-oxo-alkoxide or gadolinium oxide networks (Gd-O-Gd).[6][7] This polymerization is what results in the observed gel or amorphous solid.[8]

Recommended Solutions:

  • Rigorous Inert Atmosphere: All steps must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.[2]

  • Solvent Purity: Use anhydrous solvents. Purchase commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from sodium/benzophenone for THF or toluene) and store them over molecular sieves.

  • Reagent Purity: Ensure your GdCl3 is anhydrous. If it is a hydrate, it must be dehydrated before use, typically by heating under vacuum with a dehydrating agent like thionyl chloride.

Workflow for Preventing Hydrolysis

cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution P1 Dry all glassware in oven (>120°C) P2 Assemble reaction setup (e.g., Schlenk flask) while hot P1->P2 P3 Cool under high vacuum and backfill with inert gas (e.g., Ar) P2->P3 R1 Use anhydrous solvents and reagents P3->R1 Ensures Inert Env. R2 Maintain positive inert gas pressure throughout reaction R1->R2 R3 Perform all transfers (e.g., cannula, syringe) under inert atmosphere R1->R3 start Crude Gd(OiPr)3 Obtained check_impurity What is the suspected major impurity? start->check_impurity sublime_node Perform Vacuum Sublimation check_impurity->sublime_node Non-volatile salts (NaCl) or Oxo-species recrys_node Perform Recrystallization check_impurity->recrys_node Soluble organic impurities wash_node Wash with non-polar solvent (e.g., Hexane) check_impurity->wash_node Residual soluble starting materials end_product High-Purity Gd(OiPr)3 sublime_node->end_product recrys_node->end_product wash_node->end_product

Caption: Decision guide for choosing a purification method.

Q3: How can I confirm the purity of my final this compound product?

A combination of techniques is recommended for comprehensive characterization.

Technique Purpose Expected Result for Pure Gd(OiPr)3
Complexometric Titration Determines the exact gadolinium metal content (%Gd by weight). [3]The experimental %Gd should match the theoretical value (47.04%) within acceptable error margins.
1H NMR Spectroscopy Confirms the identity and purity of the isopropoxide ligands and checks for solvent impurities.A clean spectrum showing the characteristic septet and doublet for the isopropoxide protons. The absence of peaks for free isopropanol or residual synthesis solvents.
FT-IR Spectroscopy Identifies characteristic functional groups.Strong C-O stretching bands around 1000-1150 cm-1. The absence of a broad -OH stretch (~3400 cm-1) indicates the absence of hydrolysis products.
Powder X-ray Diffraction (PXRD) Confirms the crystallinity and phase purity of the solid product.A sharp, defined diffraction pattern matching known phases of Gd(OiPr)3, if available, or confirming a crystalline, non-amorphous nature.

References

  • Wikipedia. (n.d.). Transition metal alkoxide complex. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Metal Alkoxides and Diketonates. Retrieved from [Link]

  • Turova, N. Y. (2004). The chemistry of metal alkoxides. Semantic Scholar. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Polymeric Metal Alkoxides. Retrieved from [Link]

  • Belot, V., et al. (n.d.). Hydrolysis and Condensation of Transition Metal Alkoxide: Experiments and Simulations. HAL open science. Retrieved from [Link]

  • Ereztech. (n.d.). Gadolinium(III) isopropoxide. Retrieved from [Link]

  • Various Authors. (2020). How to Purify Organometallic Complexes? ResearchGate. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Sublimation Theory. Chemistry Online @ UTSC. Retrieved from [Link]

  • Innovation.world. (n.d.). Purification By Sublimation. Retrieved from [Link]

  • Reddit. (2019). Synthesis of Gd2O3 nanoparticles in aqueous media from Gd (III) isopropoxide. Retrieved from [Link]

  • Google Patents. (n.d.). US6444862B1 - Synthesis and isolation of metal alkoxides.
  • Chemistry For Everyone. (2024). What Is Sublimation Purification? YouTube. Retrieved from [Link]

  • Adesis, Inc. (2021). Sublimation: Isolating the Purest Chemical Compounds. Retrieved from [Link]

  • Kahakachchi, C. L., & Moore, D. A. (2010). Identification and characterization of gadolinium(III) complexes in biological tissue extracts. Dalton Transactions, 39(31), 7363-7370. Retrieved from [Link]

  • Fauzia, R., et al. (2024). Polyol synthesis of gadolinium nanoparticles: A preliminary study. International Scientific Organization. Retrieved from [Link]

  • Various Authors. (2020). Synthesis and characterization of gadolinium nanoparticles using polyol method as a candidate for MRI Contrast Agent. ResearchGate. Retrieved from [Link]

  • Wang, Z., et al. (2022). Electrochemical Filtration of Gadolinium from Patient Urine after Magnetic Resonance Imaging. ACS Environmental Au, 2(1), 59-67. Retrieved from [Link]

  • Various Authors. (n.d.). Adsorption and separation of terbium(III) and gadolinium(III) from aqueous nitrate medium using solid extractant. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Price, T. W., et al. (2021). Synthesis and tumour cell uptake studies of gadolinium(III)–phosphonium complexes. Scientific Reports, 11(1), 930. Retrieved from [Link]

  • Wikipedia. (n.d.). Gadolinium(III) oxide. Retrieved from [Link]

  • Google Patents. (n.d.). WO1999023865A2 - Preparation of metal alkoxides.
  • Kahakachchi, C. L., & Moore, D. A. (2010). Identification and characterization of gadolinium(III) complexes in biological tissue extracts. ResearchGate. Retrieved from [Link]

  • Ma, F., et al. (2025). Separation and purification of gadolinium, terbium and dysprosium by P204-P507 solvent impregnated resin in nitric acid system. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Various Authors. (n.d.). Separation of high purity gadolinium for reactor application by solvent extraction process. ResearchGate. Retrieved from [Link]

  • Elster, A. D. (n.d.). Gadolinium contrast agents. Questions and Answers in MRI. Retrieved from [Link]

  • Various Authors. (2019). Synthesis of Nanosized Gadolinium Oxide. ResearchGate. Retrieved from [Link]

  • Gazzi, T. P., et al. (n.d.). A greener approach toward gadolinium-based contrast agents. Royal Society of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Characterization of Moisture-Sensitive Gadolinium (III) Isopropoxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with Gadolinium (III) isopropoxide, Gd(OⁱPr)₃. This guide is designed to provide practical, in-depth troubleshooting advice for the common challenges encountered during the characterization of this highly moisture-sensitive material. As a lanthanide alkoxide, its handling and analysis require meticulous technique to ensure data integrity. This document moves beyond simple protocols to explain the underlying chemical principles governing these challenges, empowering you to make informed decisions in your research.

Part 1: Critical Sample Handling & Preparation

The root cause of most characterization failures with Gd(OⁱPr)₃ is unintentional hydrolysis due to exposure to atmospheric moisture.[1] The Gd-O bond is highly susceptible to cleavage by water, leading to the formation of gadolinium hydroxide/oxide species and free isopropanol.[2] Therefore, rigorous adherence to air-free techniques is not merely a suggestion but an absolute prerequisite for obtaining meaningful data.

Q1: I am seeing inconsistent results across different batches of my Gd(OⁱPr)₃. What is the most likely cause?

A1: The most probable cause is variable and unintentional hydrolysis of your material. Inconsistent handling, even for brief periods, can introduce enough moisture to alter the compound's structure and properties.

Core Directive: All manipulations involving Gd(OⁱPr)₃—from weighing and sample preparation to loading into an instrument—must be performed under a dry, inert atmosphere.

Recommended Workflow:

  • Environment: Utilize a high-integrity glovebox with oxygen and moisture levels maintained below 1 ppm.[3] If a glovebox is unavailable, advanced Schlenk line techniques are a viable but more technically demanding alternative.[4]

  • Glassware & Spatulas: All glassware, spatulas, vials, and syringes must be rigorously dried in an oven (e.g., 120°C for at least 12 hours) and cooled in a desiccator before being brought into the glovebox antechamber.

  • Solvents: If preparing solutions, use anhydrous solvents packaged under an inert atmosphere and further dried over molecular sieves or using a solvent purification system.

  • Storage: Store your Gd(OⁱPr)₃ solid in a sealed container within the glovebox. For long-term storage, consider sealing the container with paraffin film as an extra precaution before removing it from the inert environment.

cluster_glovebox Inert Atmosphere Glovebox (<1 ppm H₂O/O₂) storage 1. Retrieve Gd(OⁱPr)₃ from sealed storage weigh 2. Weigh sample in tared, dry vial storage->weigh prep 3. Prepare sample (e.g., dissolve in d-solvent, load into tin capsule) weigh->prep seal 4. Seal the prepared sample (e.g., NMR tube w/ J. Young valve, crimp-seal elemental capsule) prep->seal antechamber 5. Transfer sealed sample to antechamber seal->antechamber Exit Glovebox analysis 6. Rapidly transfer to analytical instrument antechamber->analysis

Caption: Workflow for preparing air-sensitive samples.

Part 2: Troubleshooting Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The paramagnetic nature of the Gadolinium (III) ion (4f⁷ electron configuration) is the dominant factor in NMR analysis.[5] Its seven unpaired electrons and long electronic relaxation time cause profound effects on the nuclear spins of nearby ligand atoms, presenting the most significant challenge in NMR characterization.[6]

Q2: Why are the ¹H and ¹³C NMR signals for my Gd(OⁱPr)₃ sample incredibly broad, almost to the point of being indistinguishable from the baseline?

A2: This is an expected and unavoidable consequence of the Gd(III) ion's paramagnetism. The strong magnetic moment of Gd(III) induces very rapid nuclear spin relaxation (both T1 and T2). This phenomenon, known as Paramagnetic Relaxation Enhancement (PRE), leads to extreme line broadening.[6] For Gd(III), this effect is so pronounced that it often renders the NMR spectra of directly coordinated ligands, like isopropoxide, uninformative for detailed structural elucidation (e.g., observing coupling constants).

Expert Insight: Unlike other lanthanide ions that primarily cause large chemical shifts (lanthanide-induced shifts) while retaining relatively sharp signals, Gd(III) is unique in its power to broaden signals.[7][8] Therefore, the goal of running an NMR on a Gd(III) complex is often not to get a high-resolution spectrum but to confirm the disappearance of sharp ligand signals, which indirectly confirms coordination to the paramagnetic center.

Lanthanide Ion TypePrimary NMR Effect on LigandsRationale
Gd(III) Extreme Signal BroadeningS-state ion with long electronic relaxation time, maximizing paramagnetic relaxation enhancement (PRE).[6]
Eu(III), Pr(III), Yb(III) Large Chemical (Pseudocontact) ShiftsAnisotropic ions with short electronic relaxation times, leading to large shifts but minimal broadening.[7][9]
La(III), Lu(III) No Paramagnetic Effect (Diamagnetic)No unpaired f-electrons; serve as diamagnetic controls, showing sharp, unshifted ligand signals.[10]

Q3: If I can't get a clean spectrum, how can NMR be useful for my Gd(OⁱPr)₃?

A3: While you won't get a textbook spectrum, NMR serves three key troubleshooting purposes:

  • Confirmation of Purity from Free Ligand: The presence of sharp, well-resolved peaks corresponding to free isopropanol indicates either an incomplete reaction or subsequent sample decomposition. A "good" spectrum of pure Gd(OⁱPr)₃ should show the absence of these sharp signals.

  • Detection of Hydrolysis: The appearance of a broad signal for water (H₂O) is a clear indicator of sample hydrolysis.

  • Use as a Paramagnetic Control: In more complex systems, comparing the spectrum of your Gd(III) compound to a diamagnetic analogue (like a Lanthanum(III) or Yttrium(III) version) can be powerfully informative. The disappearance of signals in the Gd(III) spectrum confirms that the ligands are indeed coordinated to the metal center.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is an excellent and highly accessible technique for verifying the integrity of the isopropoxide ligand and, crucially, for detecting hydrolysis.

Q4: My FT-IR spectrum has a very broad, strong absorption band between 3200-3600 cm⁻¹. What does this signify?

A4: This band is unequivocally due to O-H stretching vibrations. Its presence indicates that your sample is wet and has undergone hydrolysis.[11] The source could be residual isopropanol from the synthesis or, more likely, water from atmospheric exposure, which has reacted to form Gd-OH species. A pure, anhydrous Gd(OⁱPr)₃ sample should be completely free of this absorption.

Q5: What are the key FT-IR peaks I should look for to confirm the presence of the isopropoxide ligand?

A5: You should look for a combination of peaks characteristic of the metal-isopropoxide structure. While the exact positions can vary slightly, the key vibrations are consistent.

Wavenumber (cm⁻¹)AssignmentSignificance
~2850-2980C-H stretching (aliphatic)Confirms the presence of the isopropoxide's methyl and methine groups.[11]
~1360-1380C-H bending (gem-dimethyl)A characteristic doublet for the isopropoxide group.
~1100-1170C-O stretchingIndicates the carbon-oxygen bond of the alkoxide.[12]
~950-1050C-O stretching coupled with M-OOften sensitive to the metal center and coordination environment.[13]
~450-600Gd-O stretchingConfirms the metal-oxygen bond. The low frequency is due to the heavy gadolinium atom.[14]

Troubleshooting Protocol for FT-IR:

  • Sample Preparation: Prepare the sample for analysis (e.g., as a Nujol mull or KBr pellet) inside the glovebox.

  • Airtight Cell: Use an airtight, sealed sample holder for the measurement to prevent exposure to the spectrometer's atmosphere.

  • Background Spectrum: Run a background spectrum immediately before your sample.

  • Interpretation: If an O-H band is present, your sample is compromised. The material must be re-synthesized or re-purified under stricter anhydrous conditions.

Part 3: Thermal & Compositional Analysis

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

TGA/DSC provides quantitative information on thermal stability, solvent content, and decomposition pathways. For Gd(OⁱPr)₃, it is a powerful tool for confirming its anhydrous nature and purity.[15][16]

Q6: My TGA curve shows a significant weight loss step below 150°C. What does this represent?

A6: This initial weight loss corresponds to the desorption of weakly bound molecules, typically residual solvent (isopropanol) or adsorbed water.[17] The thermal decomposition of the gadolinium isopropoxide ligand framework occurs at significantly higher temperatures. A pure, anhydrous, and solvent-free sample should exhibit high thermal stability with minimal weight loss in this low-temperature region.

Q7: How do I interpret the high-temperature decomposition steps and the final residual mass in my TGA?

A7: The decomposition of Gd(OⁱPr)₃ will likely occur in multiple steps, corresponding to the sequential loss and combustion of the organic isopropoxide fragments.[18] The most critical piece of data is the final residual mass. Upon heating to a high temperature (e.g., >800°C) in an air or oxygen atmosphere, the final, stable product will be gadolinium (III) oxide, Gd₂O₃.[18][19]

Self-Validating Protocol:

  • Calculate Theoretical Residue: The molecular weight of Gd(OⁱPr)₃ is 334.51 g/mol . The molecular weight of Gd₂O₃ is 362.50 g/mol . The theoretical percentage of Gd₂O₃ residue is calculated as: (Mass of Gd₂O₃ / 2 * Mass of Gd(OⁱPr)₃) * 100 = (362.50 / (2 * 334.51)) * 100 = 54.18%

  • Compare with Experiment: Your experimental residual mass at the end of the TGA run should closely match this theoretical value.

    • Residue > 54.2%: May indicate the presence of a heavier, inorganic impurity or incomplete decomposition.

    • Residue < 54.2%: Suggests the presence of lighter, volatile impurities (like coordinated solvent) or that the starting material had already partially hydrolyzed, altering the initial formula weight.

Temperature RangeExpected Event (in Air)Data Interpretation
30 - 150°CLoss of adsorbed solvent/waterWeight loss in this region indicates impurities. DSC will show a broad endotherm.[17]
200 - 600°CDecomposition/Oxidation of isopropoxide ligandsComplex, multi-step weight loss. DSC will show a series of exothermic events.[18]
> 800°CStable ResidueThe weight should plateau. The final mass should correspond to the theoretical % of Gd₂O₃ (54.18%).
Elemental Analysis (EA)

EA for Carbon and Hydrogen (and Nitrogen, if applicable) provides the most direct evidence of a compound's bulk purity and empirical formula. However, it is exceptionally challenging for highly air-sensitive materials.[20]

Q8: My C and H elemental analysis results are consistently outside the acceptable ±0.4% range, often showing low carbon and high hydrogen. Why?

A8: This is a classic sign of sample decomposition via hydrolysis during sample handling and submission. Reacting with atmospheric H₂O replaces organic isopropoxide ligands (-OⁱPr) with hydroxide groups (-OH), which lowers the carbon content and can alter the hydrogen content of the bulk material.

start Elemental Analysis Fails (C% low, >0.4% error) cause1 Primary Cause: Sample Hydrolysis start->cause1 Most Likely cause2 Secondary Cause: Residual Solvent start->cause2 sub_cause1a Exposure during sample weighing/crimping cause1->sub_cause1a sub_cause1b Leaky seal on transport vial/capsule cause1->sub_cause1b sub_cause1c Exposure at analytical facility cause1->sub_cause1c solution2 Solution: Ensure sample is thoroughly dried under vacuum before analysis. cause2->solution2 solution1 Solution: Use rigorous glovebox protocol for sample prep. Seal in tin/silver capsule inside box. sub_cause1a->solution1 sub_cause1b->solution1 sub_cause1c->solution1

Caption: Troubleshooting logic for failed elemental analysis.

Mandatory Protocol for Submitting Air-Sensitive EA Samples:

  • Coordination: Contact your analytical services facility beforehand. Inform them you are submitting an extremely air- and moisture-sensitive sample and ask about their specific handling capabilities.[21]

  • Glovebox Preparation: Inside a high-purity glovebox, weigh your sample directly into a pre-weighed tin or silver capsule. A sample mass of 3-5 mg is typically required.

  • Sealing: Crimp the capsule tightly shut inside the glovebox to create the best possible seal.

  • Transport: Place the sealed capsule inside a larger, airtight vial. Seal this vial before removing it from the glovebox antechamber.

  • Submission: Clearly label the sample as "AIR & MOISTURE SENSITIVE - HANDLE ACCORDINGLY" and submit it for analysis immediately. The goal is to minimize the time between preparation and the combustion step in the analyzer.[21]

By understanding the unique chemical sensitivities of this compound and implementing these rigorous, self-validating protocols, you can overcome the significant challenges in its characterization and generate reliable, publication-quality data.

References

  • Inecs Open. (2019). Paramagnetic NMR Spectroscopy as a Tool for Studying the Electronic Structures of Lanthanide and Transition Metal Complexes.
  • Taylor & Francis Online. (n.d.). Paramagnetic NMR shift, spectroscopic and molecular modeling studies of lanthanide(III)-morin complexes.
  • PMC. (2021).
  • ACS Publications. (n.d.). 31P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes.
  • RSC Publishing. (1973). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy.
  • ResearchGate. (n.d.). FTIR spectra of (a) methanol solution, (b) titanium (IV) isopropoxide,.... [Link]

  • ACS Central Science. (2022).
  • ResearchGate. (n.d.). FT-IR spectra of the precursors a Zr (IV) n-propoxide, b yttrium acetate hydrate, and c Ti(IV) isopropoxide. [Link]

  • ACS Publications. (n.d.). Advances in Structurally Characterized Lanthanide Alkoxide, Aryloxide, and Silyloxide Compounds. [Link]

  • Ereztech. (n.d.). Gadolinium(III) isopropoxide. [Link]

  • ResearchGate. (n.d.). Infrared spectra of the aluminium precursor (aluminium isopropoxide) and the AlO(OH) solution. [Link]

  • ACS Publications. (n.d.). Infrared Spectra of Transition Metal Alkoxides. [Link]

  • PubMed. (1991). Hydrolysis of gadolinium(III) in light and heavy water. [Link]

  • Jacomex. (n.d.). Synthesis and Preparation In Glove Box and Isolator. [Link]

  • ResearchGate. (2025). Synthesis and characterization of gadolinium nanoparticles using polyol method as a candidate for MRI Contrast Agent. [Link]

  • School of Chemistry, University of St Andrews. (2018). SOP For Operation Of Glove Boxes. [Link]

  • Elemental Lab. (n.d.). Air Sensitive Analysis. [Link]

  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]

  • SciELO. (n.d.). solid-state spectroscopic, thermokinetics and thermal analysis of aceclofenac coordination complexes with lanthanum and gadolinium. [Link]

  • Wikipedia. (n.d.). Gadolinium(III) oxide. [Link]

  • Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

  • Radiopaedia. (2025). Gadolinium contrast agents. [Link]

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Technical Support Center: Stabilizing Gadolinium (III) Isopropoxide Solutions for Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the effective utilization of Gadolinium (III) isopropoxide [Gd(O-i-Pr)₃] in catalytic applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and stabilizing this highly reactive and sensitive catalyst. By understanding the fundamental principles governing its stability, you can ensure reproducible and optimal results in your catalytic experiments.

Introduction: The Promise and Peril of this compound

This compound is a powerful catalyst in various organic transformations, including polymerization and C-C bond formation.[1] Its utility stems from the Lewis acidic nature of the Gd³⁺ ion and its ability to coordinate with and activate organic substrates. However, like many metal alkoxides, Gd(O-i-Pr)₃ is notoriously sensitive to atmospheric moisture and can undergo thermal degradation, leading to catalyst deactivation and inconsistent results.[2][3] This guide provides practical, field-proven insights to mitigate these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and stabilization of this compound solutions.

1. Why is my this compound solution turning cloudy or forming a precipitate?

This is the most frequent issue encountered and is almost always due to hydrolysis. Metal alkoxides react readily with water to form metal hydroxides and the corresponding alcohol.[2] In the case of Gd(O-i-Pr)₃, this leads to the formation of insoluble gadolinium hydroxide or oxo-alkoxide species.[3]

  • Causality: The oxygen atom in water is a potent nucleophile that attacks the electrophilic gadolinium center, leading to the displacement of the isopropoxide ligand. This process can continue, leading to the formation of oligomeric or polymeric Gd-O-Gd networks, which are insoluble in most organic solvents.

  • Prevention: Rigorous exclusion of moisture is paramount. This involves the use of proper air-sensitive techniques, such as working in a glovebox or using a Schlenk line with a dry, inert atmosphere (argon or nitrogen).[4][5][6] All solvents and reagents must be scrupulously dried before use.

2. My catalytic reaction is not proceeding, or the yield is significantly lower than expected. What could be the cause?

Assuming other reaction parameters (temperature, substrate purity, etc.) are optimal, a lack of catalytic activity often points to a deactivated catalyst. Deactivation of Gd(O-i-Pr)₃ can occur through several mechanisms:

  • Hydrolysis: As mentioned above, even trace amounts of water can convert the active catalyst into an inactive hydroxide or oxide.

  • Poisoning: Certain functional groups on your substrates or impurities in your reaction mixture can act as catalyst poisons by binding irreversibly to the gadolinium center and blocking the active site.[7][8]

3. How can I improve the long-term stability of my this compound stock solution?

Stabilizing a stock solution requires minimizing all potential degradation pathways. Here are some effective strategies:

  • Coordinating Solvents: Using a coordinating, anhydrous solvent can help stabilize the gadolinium center. Ethereal solvents like tetrahydrofuran (THF) or diethylether can coordinate to the metal, satisfying its coordination sphere and reducing its propensity to react with trace impurities.

  • Sterically Hindered Ligands: The stability of lanthanide alkoxides can be significantly enhanced by using sterically bulky ligands.[9][10] While you are starting with isopropoxide, in-situ modification with a bulkier alcohol (e.g., tert-butanol) via alcoholysis could potentially generate a more stable catalytic species.[3]

  • Inert Atmosphere Storage: Always store your stock solution under a dry, inert atmosphere.[6] A glovebox is ideal, but a well-sealed Schlenk flask backfilled with argon is also effective.[11]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the use of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Solution turns cloudy immediately upon preparation. Gross moisture contamination.1. Verify Solvent Purity: Ensure your solvent is anhydrous. Use a fresh bottle from a reputable supplier or dry it using appropriate methods (e.g., distillation from sodium/benzophenone for THF). 2. Check Glassware: All glassware must be oven-dried (at least 120°C for several hours) and cooled under vacuum or in a desiccator before use.[11] 3. Review Handling Technique: If not using a glovebox, ensure your Schlenk line technique is robust. Purge all glassware thoroughly with inert gas.[6]
Catalyst activity decreases over time in a series of reactions. Gradual catalyst deactivation.1. Monitor for Water Ingress: Check for leaks in your reaction setup. Use fresh septa for reagent additions. 2. Consider Thermal Stability: If your reaction is run at elevated temperatures, the catalyst may be slowly decomposing. Try running the reaction at a lower temperature if possible. 3. Substrate Purity: Ensure your substrates are free from water and other potential catalyst poisons. Purification by distillation or recrystallization may be necessary.
Inconsistent results between batches. Variability in catalyst solution preparation or handling.1. Standardize Procedure: Develop a detailed, step-by-step protocol for preparing your catalyst solution and ensure it is followed precisely for every batch. 2. Use a Freshly Prepared Solution: For maximum reproducibility, prepare the catalyst solution fresh before each set of experiments. 3. Quantify Active Catalyst: If possible, use an analytical technique like titration to determine the concentration of the active alkoxide in your stock solution before use.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 0.1 M stock solution of Gd(O-i-Pr)₃ in anhydrous THF. All operations should be performed in a glovebox or using a Schlenk line under an inert atmosphere.[5][6]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Gas-tight syringe

Procedure:

  • Place the required amount of this compound into the oven-dried Schlenk flask inside a glovebox.

  • If using a Schlenk line, quickly transfer the solid to the flask under a positive flow of inert gas.

  • Seal the flask and evacuate and backfill with inert gas three times.

  • Using a gas-tight syringe, add the required volume of anhydrous THF to the flask.

  • Stir the solution at room temperature until all the solid has dissolved.

  • Store the solution in the sealed Schlenk flask under a positive pressure of inert gas.

Protocol 2: Monitoring Catalyst Stability via NMR Spectroscopy

Proton NMR spectroscopy can be a useful tool to monitor the hydrolysis of your catalyst solution. The appearance of a signal corresponding to isopropanol is indicative of decomposition.[12]

Procedure:

  • In a glovebox, prepare a sample of your Gd(O-i-Pr)₃ solution in an NMR tube.

  • Use a deuterated, anhydrous solvent for your sample preparation.

  • Acquire a ¹H NMR spectrum of the freshly prepared solution.

  • Periodically acquire new spectra of the same sample to monitor for the appearance and growth of the isopropanol signals (a doublet for the methyl protons and a septet for the methine proton).

Visualizing Key Processes

Diagram 1: Hydrolytic Decomposition of this compound

G Gd_isopropoxide Gd(O-i-Pr)₃ (Active Catalyst) Intermediate [Gd(O-i-Pr)₂(OH)] + i-PrOH Gd_isopropoxide->Intermediate Hydrolysis H2O H₂O (Moisture) H2O->Intermediate Decomposition_Product Gd(OH)₃ / Gd₂O₃ (Inactive Precipitate) Intermediate->Decomposition_Product Further Hydrolysis

Caption: The reaction of this compound with water leads to an inactive precipitate.

Diagram 2: Workflow for Preparing a Stabilized Catalyst Solution

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_storage Storage & Use Dry_Glassware Oven-Dry Glassware Inert_Atmosphere Work under Inert Atmosphere (Glovebox/Schlenk) Dry_Glassware->Inert_Atmosphere Anhydrous_Solvent Use Anhydrous Solvent Anhydrous_Solvent->Inert_Atmosphere Dissolve Dissolve Gd(O-i-Pr)₃ Inert_Atmosphere->Dissolve Store_Sealed Store in Sealed Vessel under Inert Gas Dissolve->Store_Sealed Use_Fresh Use Solution Promptly Store_Sealed->Use_Fresh

Caption: A systematic workflow is crucial for preparing stable catalyst solutions.

References

  • Wikipedia. (n.d.). Alkoxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Transition metal alkoxide complex. Retrieved from [Link]

  • Advanced Photon Source. (n.d.). Air-Sensitive Catalyst Handling and Preparation. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Thermo-Gravimetric Analysis in the Investigation of Catalysts: Insights and Innovations. Retrieved from [Link]

  • ResearchGate. (2025). Hydrolysis and Condensation of Transition Metal Alkoxide: Experiments and Simulations. Retrieved from [Link]

  • ACS Publications. (n.d.). Advances in Structurally Characterized Lanthanide Alkoxide, Aryloxide, and Silyloxide Compounds. Chemical Reviews. Retrieved from [Link]

  • Micromeritics. (n.d.). Introduction to Chemical Adsorption Analytical Techniques and their Applications to Catalysis. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Metal Alkoxides and Diketonates. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Non-isothermal kinetics of the thermal decomposition of gadolinium nitrate. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Non-isothermal kinetics of the thermal decomposition of gadolinium nitrate. Retrieved from [Link]

  • Reddit. (n.d.). How to properly store CuBr (or any air-sensitive catalysts) without a glovebox? Retrieved from [Link]

  • PubMed. (n.d.). The relationship between thermodynamics and the toxicity of gadolinium complexes. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Hiden Analytical. (2021). Catalyst Characterization Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis reaction mechanisms of a metal alkoxide catalysed by an acid (top) and a base (bottom). Retrieved from [Link]

  • Dalton Transactions. (2024). Synthesis and reduction of [(C₅H₄SiMe₃)₂Ln(μ-OR)]₂ (Ln = La, Ce) complexes: structural effects of bridging alkoxides. Retrieved from [Link]

  • PubMed Central. (n.d.). Bis-Alkoxide Dysprosium(III) Crown Ether Complexes Exhibit Tunable Air Stability and Record Energy Barrier. Retrieved from [Link]

  • PMC. (n.d.). Mononuclear Dysprosium Alkoxide and Aryloxide Single-Molecule Magnets. Retrieved from [Link]

  • OSTI.GOV. (n.d.). THERMAL STABILITY OF GADOLINIUM NITRATE SOLUTION AT HIGH TEMPERATURE. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and thermal study of dual coordination compound of gadolinium (III) and chromium (III). Retrieved from [Link]

  • Stanford Materials. (n.d.). Gadolinium Oxide as a Catalyst for Chemical Synthesis. Retrieved from [Link]

  • ACS Publications. (2023). Heterometallic 3d–4f Alkoxide Precursors for the Synthesis of Binary Oxide Nanomaterials. Inorganic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of Gadolinium-Based Oxide and Oxysulfide Particles: Synthesis, Properties, and Biomedical Applications. Retrieved from [Link]

  • International Scientific Organization. (2024). Polyol synthesis of gadolinium nanoparticles: A preliminary study. Retrieved from [Link]

  • INIS-IAEA. (n.d.). Thermal decomposition of gadolinium(III) carbonate. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Gd₂O₃ Nanoparticles and Their Photocatalytic Activity for Degradation of Azo Dyes. Retrieved from [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • ACS Publications. (n.d.). An Efficient Gadolinium Metallocene-Based Catalyst for the Synthesis of Isoprene Rubber with Perfect 1,4-Cis Microstructure and Marked Reactivity Difference between Lanthanide Metallocenes toward Dienes As Probed by Butadiene−Isoprene Copolymerization Catalysis. Macromolecules. Retrieved from [Link]

  • Johnson Matthey. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]

  • PubMed. (2016). Investigating the stability of gadolinium based contrast agents towards UV radiation. Retrieved from [Link]

  • ResearchGate. (n.d.). 33 questions with answers in CATALYST DEACTIVATION | Science topic. Retrieved from [Link]

  • SciSpace. (n.d.). Mechanisms of catalyst deactivation. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of gadolinium nanostructured materials with potential applications in magnetic resonance imaging, neutron-capture therapy and targeted drug delivery. Retrieved from [Link]

  • Patsnap Eureka. (2025). Troubleshooting low catalyst activity in reforming units. Retrieved from [Link]

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Technical Support Center: Controlling Particle Size of Gd2O3 Nanoparticles from Gadolinium (III) Isopropoxide

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've designed this comprehensive guide to address the common challenges and questions that arise during the synthesis of gadolinium oxide (Gd2O3) nanoparticles using gadolinium (III) isopropoxide. This resource moves beyond simple procedural steps to explain the underlying scientific principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Part 1: Foundational Principles of Gd2O3 Nanoparticle Synthesis

The synthesis of Gd2O3 nanoparticles from this compound is typically achieved through sol-gel or solvothermal methods.[1] The core of this process lies in the controlled hydrolysis and subsequent condensation of the gadolinium isopropoxide precursor. The final size of the nanoparticles is determined by the delicate interplay between nucleation (the formation of initial particle seeds) and growth (the subsequent increase in particle size).

A rapid burst of nucleation followed by a slower growth phase generally yields smaller, more uniform (monodisperse) nanoparticles. Conversely, if nucleation is slow and growth is rapid, the result is often larger and more aggregated particles.

The fundamental chemical transformation proceeds as follows:

  • Hydrolysis: Gd(O-i-Pr)3 + 3H2O → Gd(OH)3 + 3(i-PrOH)

  • Condensation (Dehydration): 2Gd(OH)3 --(Heat)--> Gd2O3 + 3H2O

The initial reaction with water forms gadolinium hydroxide, which is then converted to gadolinium oxide upon heating.[2] Mastering control over these two stages is critical for achieving the desired nanoparticle size.

Part 2: Troubleshooting Guide: Common Issues & Strategic Solutions

This section addresses frequent experimental hurdles in a direct question-and-answer format, providing actionable solutions grounded in scientific reasoning.

Question 1: My Gd2O3 nanoparticles are consistently too large (e.g., >50 nm). How can I synthesize smaller particles?

Answer:

Large nanoparticle size is a clear indicator that particle growth is outcompeting nucleation. To shift the balance in favor of smaller particles, you need to promote nucleation while limiting the extent of growth. Here are key parameters to adjust:

  • Accelerate Hydrolysis: A faster hydrolysis rate triggers a "burst" of nucleation, creating a high number of small nuclei simultaneously.

    • Actionable Solution: Systematically increase the molar ratio of water to the gadolinium precursor. Exercise caution, as an excessive amount of water can lead to uncontrolled precipitation and aggregation.

  • Reduce Reaction Temperature: While higher temperatures increase the rate of all reactions, they often favor growth kinetics more significantly.

    • Actionable Solution: Lowering the reaction temperature can slow down the overall process, allowing more time for nucleation to occur before substantial particle growth begins.[3]

  • Employ Capping Agents: Capping agents are surface-active molecules that adsorb onto the nanoparticle surface, physically hindering further growth and preventing aggregation.[4][5]

    • Actionable Solution: Introduce a capping agent such as oleic acid or polyvinylpyrrolidone (PVP) into your reaction.[6] The concentration is a critical parameter to optimize. A good starting point is often a 1:1 molar ratio of the capping agent to the gadolinium precursor. Capping agents are crucial for controlling over-growth and preventing coagulation of nanoparticles in colloidal synthesis.[4][5]

Question 2: I'm observing significant aggregation of my nanoparticles. What causes this and how can I prevent it?

Answer:

Aggregation is a common issue that arises from insufficient nanoparticle stabilization within the reaction medium. The primary causes and their solutions are:

  • Inadequate Surface Stabilization: Nanoparticles in a solution can be stabilized by electrostatic repulsion or steric hindrance. If these stabilizing forces are weak, attractive van der Waals forces will cause the particles to clump together.

    • Actionable Solution: The use of capping agents provides a steric barrier, preventing nanoparticles from getting too close to each other.[4] Ensure the concentration of your capping agent is sufficient.

  • Post-Synthesis Aggregation: Aggregation can also be introduced during the purification and drying steps.

    • Actionable Solution: When washing your nanoparticles, use solvents in which they are readily dispersible. For drying, consider lyophilization (freeze-drying) as a gentler alternative to oven-drying, which can often induce aggregation.

Question 3: The size distribution of my nanoparticles is very broad. How can I achieve a more uniform (monodisperse) population?

Answer:

A broad size distribution, or polydispersity, suggests that nucleation and growth are occurring simultaneously over an extended period. To obtain monodisperse nanoparticles, the goal is to create a distinct separation between a rapid nucleation event and a subsequent, controlled growth phase.

  • Rapid Reagent Introduction: Slow addition of precursors can lead to continuous nucleation, resulting in a wide range of particle sizes.

    • Actionable Solution: Implement a "hot-injection" technique. This involves rapidly injecting a solution of the gadolinium precursor into a hot solvent containing the other reagents. This promotes a rapid, uniform burst of nucleation.

  • Precise Temperature Control: Fluctuations in the reaction temperature can lead to variations in nucleation and growth rates, contributing to polydispersity.

    • Actionable Solution: Utilize a reliable heating system with a PID controller and a thermocouple to maintain a stable and consistent reaction temperature.

  • Optimize Precursor Concentration: High concentrations of the precursor can sometimes lead to uncontrolled growth and a broader size distribution.

    • Actionable Solution: Experiment with lower precursor concentrations to favor a more controlled and uniform growth process.

Part 3: Visualized Experimental Workflow & Data Summary

Typical Hot-Injection Synthesis Workflow for Gd2O3 Nanoparticles

Caption: A generalized workflow for the hot-injection synthesis of Gd2O3 nanoparticles.

Influence of Key Parameters on Gd2O3 Nanoparticle Size

ParameterEffect of Increasing the ParameterScientific Rationale
Reaction Temperature Generally increases particle sizeHigher temperatures accelerate growth kinetics, often more than nucleation.[3]
Precursor Concentration Generally increases particle sizeProvides more gadolinium species for particle growth.
Water-to-Precursor Ratio Generally decreases particle sizePromotes a rapid burst of nucleation, leading to more, smaller nuclei.
Capping Agent Concentration Generally decreases particle sizeAdsorbs to the nanoparticle surface, inhibiting further growth and aggregation.[5]
Reaction Time Generally increases particle sizeAllows for more extended particle growth (Ostwald ripening).

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in controlling particle size?

The solvent is a critical component that influences the synthesis in several ways:

  • Boiling Point: The solvent's boiling point dictates the maximum achievable reaction temperature, which directly impacts the kinetics of both nucleation and growth. High-boiling solvents like 1-octadecene are common for this reason.

  • Coordinating Ability: Some solvents can coordinate with the gadolinium precursor or the nanoparticle surface, modifying their reactivity and stability.

  • Dielectric Constant: The solvent's dielectric constant affects the electrostatic interactions between nanoparticles, which plays a role in their stability against aggregation.

Q2: How does the capping agent choice affect the potential applications of the Gd2O3 nanoparticles?

The capping agent not only controls size and stability but also defines the surface chemistry of the nanoparticles.[4] For biomedical applications, the initial hydrophobic capping agents (like oleic acid) often need to be replaced with biocompatible, hydrophilic ligands (such as polyethylene glycol, PEG) through a process called ligand exchange.[6][7][8] This surface modification is crucial for ensuring biocompatibility and preventing non-specific interactions in a biological environment.[6][7][8]

Q3: Can I use a different gadolinium precursor?

Yes, other precursors like gadolinium nitrate or gadolinium chloride can be used.[2][9][10] However, it is important to note that the reaction chemistry, optimal solvents, and temperature conditions will differ significantly from those used for this compound. Each precursor system will require its own optimization to achieve size control.

Q4: What are the essential characterization techniques for my synthesized Gd2O3 nanoparticles?

To thoroughly characterize your nanoparticles, the following techniques are indispensable:

  • Transmission Electron Microscopy (TEM): Provides direct visualization of nanoparticle size, shape, and morphology.

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and size distribution of the nanoparticles while they are in suspension.

  • X-ray Diffraction (XRD): Confirms the crystalline structure and phase purity of your Gd2O3 nanoparticles.

  • Thermogravimetric Analysis (TGA): Can be used to quantify the amount of organic capping agent present on the nanoparticle surface.

Logical Relationship Diagram

G cluster_params Synthesis Parameters cluster_kinetics Reaction Kinetics cluster_props Nanoparticle Properties Temp Temperature Nucleation Nucleation Rate Temp->Nucleation + Growth Growth Rate Temp->Growth + Conc Precursor Conc. Conc->Growth + Capping Capping Agent Capping->Growth - Aggregation Aggregation Capping->Aggregation - Size Particle Size Nucleation->Size - Distribution Size Distribution Nucleation->Distribution - Growth->Size + Growth->Distribution +

Caption: The interplay between key synthesis parameters and their resulting impact on nanoparticle properties.

References

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Technical Support Center: The Role of Solvents in Modulating the Reactivity of Gadolinium (III) Isopropoxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Gadolinium (III) isopropoxide. This guide is designed to provide you with in-depth, field-proven insights into the critical role of solvents in your experiments, moving beyond standard protocols to explain the causality behind experimental choices. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, with the chemical formula Gd(O-i-Pr)₃, is a metal alkoxide of the lanthanide element gadolinium.[1][2] It is a white to off-white, moisture-sensitive powder.[1][2] Due to the Lewis acidic nature of the Gd(III) center, it is primarily used as a catalyst in various organic transformations. These applications include the enantioselective construction of beta-quaternary carbons, the generation of reactive enolates, conjugate additions, and ring-opening reactions.[3]

Q2: Why is solvent selection so critical when working with this compound?

Solvent selection is paramount because it directly influences the solubility, stability, and reactivity of this compound. The solvent can coordinate to the gadolinium center, altering its Lewis acidity and steric environment.[4] This, in turn, affects reaction rates, selectivity, and even the structural nature of the active catalytic species. An inappropriate solvent can lead to catalyst deactivation, low yields, or undesired side reactions.

Q3: What are the most common solvents used for reactions involving this compound?

Commonly used solvents for lanthanide alkoxide chemistry include:

  • Coordinating Solvents: Tetrahydrofuran (THF) is a popular choice due to its ability to form soluble adducts with lanthanide alkoxides, such as [Gd(OSiPh₃)₃(THF)₃]·THF.[5] This coordination can stabilize the complex but may also temper its reactivity by competing with the substrate for coordination sites.

  • Non-Coordinating Aprotic Solvents: Toluene and hexane are often used when a more reactive, "naked" gadolinium center is desired.[6] However, solubility can be a challenge in these solvents.

  • Protic Solvents: The parent alcohol, isopropanol, can be used as a solvent. However, due to the high sensitivity of this compound to hydrolysis, the use of other protic solvents like water or even wet alcohols should be strictly avoided as it leads to the formation of gadolinium hydroxides or oxides.[2]

Q4: How does the moisture sensitivity of this compound affect my experiments?

This compound is highly sensitive to moisture and will readily hydrolyze to form gadolinium hydroxide and isopropanol.[2] This hydrolysis is often irreversible and leads to the deactivation of the catalyst. Therefore, all experiments should be conducted under strictly anhydrous and inert conditions (e.g., using a glovebox or Schlenk line techniques) with dry solvents and reagents.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during experiments with this compound, with a focus on solvent-related causes and solutions.

Issue 1: Low or No Reactivity

Symptoms:

  • The reaction does not proceed, or the conversion rate is significantly lower than expected.

  • Starting material is recovered unchanged after the reaction.

Potential Solvent-Related Causes & Solutions:

Cause Explanation Troubleshooting Steps
Over-coordination of Solvent Highly coordinating solvents like THF can bind strongly to the gadolinium center, reducing its Lewis acidity and preventing substrate coordination.1. Switch to a less coordinating solvent: Consider transitioning from THF to toluene or a mixture of THF/toluene to increase the availability of the catalytic site. 2. Increase reaction temperature: Higher temperatures can sometimes promote the dissociation of the solvent from the metal center, freeing it up for catalysis.
Poor Solubility of the Catalyst In non-coordinating solvents like hexane or toluene, this compound may have limited solubility, leading to a low concentration of the active catalyst in the solution phase.1. Use a solvent mixture: A small amount of a coordinating solvent like THF can be added to a non-coordinating solvent to improve solubility. 2. Consider a different lanthanide precursor: For certain applications, other lanthanide alkoxides with bulkier ligands might exhibit better solubility in nonpolar solvents.
Catalyst Deactivation by Impurities Trace amounts of water or other protic impurities in the solvent can hydrolyze and deactivate the catalyst.1. Ensure rigorous drying of solvents: Use freshly distilled solvents over an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene). 2. Use molecular sieves: Activated molecular sieves can be added to the reaction vessel to scavenge any residual moisture.
Issue 2: Inconsistent or Irreproducible Results

Symptoms:

  • Reaction outcomes (yield, selectivity) vary significantly between batches, even when following the same procedure.

Potential Solvent-Related Causes & Solutions:

Cause Explanation Troubleshooting Steps
Variable Solvent Quality The purity and water content of solvents can differ between bottles and batches.1. Standardize solvent purification: Implement a consistent and rigorous solvent purification protocol for all experiments. 2. Purchase high-purity anhydrous solvents: While more expensive, using commercially available anhydrous solvents can reduce variability.
Formation of Aggregates or Clusters Lanthanide alkoxides have a tendency to form polynuclear aggregates or oxo-clusters, especially in non-coordinating solvents. The nature and reactivity of these species can be highly dependent on concentration and the presence of trace impurities.1. Use a coordinating solvent: THF can help to break up aggregates and form more defined monomeric species. 2. Control catalyst concentration: Run reactions at a consistent and well-defined catalyst concentration.
Sensitivity to Air Exposure Brief exposure to air during setup or sampling can introduce enough moisture to affect the reaction.1. Refine inert atmosphere techniques: Ensure that all manipulations are performed under a positive pressure of an inert gas (e.g., argon or nitrogen). 2. Use a glovebox: For highly sensitive reactions, a glovebox provides the most controlled environment.
Issue 3: Formation of Insoluble Precipitates

Symptoms:

  • A solid precipitates from the reaction mixture, which is not the desired product.

Potential Solvent-Related Causes & Solutions:

Cause Explanation Troubleshooting Steps
Hydrolysis of the Catalyst The formation of a white precipitate is a strong indication of catalyst hydrolysis, leading to insoluble gadolinium hydroxides or oxides.1. Re-evaluate solvent and reagent dryness: This is the most likely cause and requires a thorough review of all experimental procedures for potential sources of moisture. 2. Check substrate purity: The substrate itself may contain water.
Product Insolubility The desired product may be insoluble in the chosen reaction solvent.1. Perform solubility tests: Before running the reaction on a large scale, test the solubility of the expected product in the chosen solvent. 2. Change the solvent: Select a solvent in which the product is known to be soluble.
Reaction with the Solvent Although less common, some solvents may react with the catalyst or substrates under the reaction conditions.1. Review solvent compatibility: Ensure that the chosen solvent is inert under the reaction conditions.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for a Catalytic Reaction Using this compound

This protocol provides a general framework for setting up a reaction under anhydrous and inert conditions.

  • Preparation of Glassware: All glassware should be oven-dried at >120 °C for at least 4 hours and allowed to cool under a stream of dry nitrogen or argon.

  • Solvent Preparation: Use freshly distilled, anhydrous solvent. For example, THF should be distilled from sodium/benzophenone ketyl under nitrogen.

  • Reaction Setup: Assemble the reaction apparatus (e.g., a Schlenk flask with a magnetic stir bar and condenser) while still hot and flush with inert gas.

  • Addition of Reagents:

    • Add this compound to the reaction flask under a positive pressure of inert gas.

    • Add the anhydrous solvent via cannula or a gas-tight syringe.

    • Add the substrate and any other reagents in a similar manner.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots under inert conditions and analyzing them by appropriate techniques (e.g., TLC, GC, NMR).

  • Work-up: Quench the reaction with an appropriate reagent (e.g., a saturated aqueous solution of NH₄Cl, if the product is stable to water) and proceed with extraction and purification.

Diagram 1: Influence of Solvent on the Gadolinium (III) Center

Solvent_Effect cluster_non_coordinating Non-Coordinating Solvent (e.g., Toluene) cluster_coordinating Coordinating Solvent (e.g., THF) Gd_naked Gd(O-i-Pr)₃ (Highly Lewis Acidic, Prone to Aggregation) Gd_solvated Gd(O-i-Pr)₃(THF)ₓ (Moderated Lewis Acidity, More Soluble) Gd_naked->Gd_solvated Addition of THF Gd_solvated->Gd_naked Removal of THF (e.g., under vacuum)

Caption: Solvent coordination modulates the properties of the Gd(III) center.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Workflow start Low Reaction Yield check_moisture Check for Moisture Contamination start->check_moisture check_solubility Is the Catalyst Soluble? check_moisture->check_solubility No dry_reagents Rigorously Dry Solvents and Reagents check_moisture->dry_reagents Yes check_coordination Is the Solvent Too Coordinating? check_solubility->check_coordination Yes use_cosolvent Add a Coordinating Co-solvent (e.g., THF) check_solubility->use_cosolvent No change_solvent Switch to a Less Coordinating Solvent (e.g., Toluene) check_coordination->change_solvent Yes optimize Re-run Experiment and Optimize check_coordination->optimize No dry_reagents->optimize use_cosolvent->optimize change_solvent->optimize

Caption: A systematic approach to troubleshooting low yields.

References

  • Ereztech. (n.d.). Gadolinium(III) isopropoxide. Retrieved from [Link]

  • Ereztech. (n.d.). Gadolinium(III) isopropoxide | Gd(OiPr)3 | C9H21GdO3. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Pugh, T., et al. (2021). Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts. Journal of the American Chemical Society, 143(31), 12174–12184.
  • Ereztech. (n.d.). Gadolinium(III) isopropoxide | Tris(isopropoxy) gadolinium(III) | GdC9H21O3. Retrieved from [Link]

  • Schäfer, S., Kaufmann, S., Rösch, E. S., & Roesky, P. W. (2023). Divalent metallocenes of the lanthanides – a guideline to properties and reactivity. Chemical Society Reviews, 52(10), 3536-3571.
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Validation & Comparative

A Researcher's Guide to Gadolinium Precursors: A Comparative Analysis of Gadolinium (III) Isopropoxide and Gadolinium (III) Acetylacetonate

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of advanced materials, particularly in the fabrication of gadolinium-based thin films and nanoparticles for applications ranging from dielectric layers in microelectronics to contrast agents in magnetic resonance imaging (MRI), the choice of the molecular precursor is a critical determinant of the final material's properties and the process's viability. This guide provides an in-depth technical comparison of two common gadolinium precursors: the alkoxide, Gadolinium (III) isopropoxide (Gd(O-i-Pr)₃), and the beta-diketonate, Gadolinium (III) acetylacetonate (Gd(acac)₃).

This analysis moves beyond a simple cataloging of properties to explore the causal relationships between the molecular structure of these precursors and their performance in widely used deposition techniques such as Metal-Organic Chemical Vapor Deposition (MOCVD) and sol-gel synthesis. By understanding the fundamental chemical behaviors of each, researchers and process engineers can make more informed decisions to optimize their material synthesis.

At a Glance: Key Physicochemical and Performance Metrics

The selection of a precursor is often a trade-off between volatility, thermal stability, reactivity, and cost. The following table summarizes the key characteristics of this compound and gadolinium (III) acetylacetonate, based on available data and the general behavior of their respective chemical classes.

PropertyThis compound (Gd(O-i-Pr)₃)Gadolinium (III) Acetylacetonate (Gd(acac)₃)
Chemical Class Metal AlkoxideMetal β-diketonate
Molecular Weight 334.51 g/mol 454.58 g/mol (anhydrous)
Appearance White to off-white powderOff-white crystalline solid
Volatility Generally lower; prone to oligomerization, though some complex alkoxides show good volatility.Moderate; suitable for MOCVD with appropriate heating. Can be improved with fluorination of ligands.[1][2]
Thermal Stability Moderate; decomposition can be complex.Relatively high thermal stability.[1][2]
Decomposition Temp. Not widely reported, but generally lower than β-diketonates.Complex decomposition between 190-500 °C.[3]
Solubility Soluble in alcohols and some organic solvents.Good solubility in various organic solvents.
Hydrolytic Sensitivity Highly sensitive to moisture, readily undergoes hydrolysis.Less sensitive to moisture than alkoxides, but hydrolysis can occur.[3]
Primary Applications Sol-gel synthesis, catalyst.MOCVD, ALD, sol-gel synthesis.
Key Advantages Higher reactivity in sol-gel processes.Good thermal stability and volatility for vapor deposition techniques.
Key Disadvantages Lower volatility and thermal stability, high moisture sensitivity can lead to uncontrolled precipitation.Potential for carbon contamination in films, more complex decomposition byproducts.

The Precursor's Dilemma: A Tale of Two Ligands

The distinct performance characteristics of this compound and gadolinium (III) acetylacetonate are rooted in the nature of their organic ligands: the isopropoxide group (-O-i-Pr) and the acetylacetonate anion (acac).

The Alkoxide Pathway: Reactivity at a Price

This compound, as a metal alkoxide, is characterized by the highly polar Gd-O bond. This polarity makes the molecule highly susceptible to nucleophilic attack, particularly by water. This high reactivity is a double-edged sword.

In sol-gel synthesis , this reactivity is advantageous, allowing for rapid hydrolysis and condensation reactions at or near room temperature to form a gadolinium oxide network. However, this same reactivity makes the process difficult to control. Uncontrolled exposure to moisture can lead to rapid, uncontrolled precipitation, resulting in non-uniform particles and gels.

For Chemical Vapor Deposition (CVD) , simple alkoxides like gadolinium isopropoxide often face challenges. Their tendency to form intermolecular metal-oxygen bridges (oligomerization) reduces their volatility, making it difficult to achieve stable and reproducible vapor pressures required for MOCVD. While more complex, donor-functionalized alkoxides have been designed to overcome this, the simpler isopropoxide remains challenging for vapor-phase processes.[4]

The β-Diketonate Route: Stability and Control

Gadolinium (III) acetylacetonate features a bidentate ligand that forms a stable six-membered ring with the gadolinium ion. This chelation effect significantly enhances the thermal stability of the molecule compared to its alkoxide counterpart.

This enhanced stability makes Gd(acac)₃ a workhorse precursor for MOCVD and Atomic Layer Deposition (ALD) . It exhibits sufficient volatility at elevated temperatures and decomposes more predictably on a heated substrate. However, the carbon-rich acetylacetonate ligand can be a source of carbon contamination in the deposited films, which can be detrimental to the electrical properties of dielectric layers. The decomposition of Gd(acac)₃ is a multi-step process, occurring over a broad temperature range and producing byproducts such as CO, CO₂, and H₂O.[3]

In sol-gel processes , gadolinium acetylacetonate is less reactive than the isopropoxide, requiring more forcing conditions (e.g., higher temperatures or the addition of a catalyst) to initiate hydrolysis and condensation. This slower reactivity, however, can offer better control over the gelation process, leading to more uniform and predictable nanostructures.

Experimental Protocols: A Practical Comparison

To illustrate the practical differences in handling and processing these precursors, the following sections outline representative experimental protocols for the synthesis of gadolinium oxide (Gd₂O₃) nanoparticles using each precursor via a sol-gel route.

Protocol 1: Sol-Gel Synthesis of Gd₂O₃ Nanoparticles using Gadolinium (III) Acetylacetonate

This protocol is adapted from methodologies reported for the synthesis of gadolinia-doped ceria gels.[5]

Materials:

  • Gadolinium (III) acetylacetonate hydrate (Gd(acac)₃·xH₂O)

  • Ethanol (anhydrous)

  • Deionized water

  • Nitric acid (optional, as a catalyst)

Procedure:

  • Dissolve a calculated amount of Gd(acac)₃·xH₂O in anhydrous ethanol with vigorous stirring to form a clear solution.

  • In a separate vessel, prepare a solution of deionized water in ethanol. The molar ratio of water to the gadolinium precursor is a critical parameter that controls the hydrolysis and condensation rates.

  • Slowly add the water/ethanol solution to the gadolinium precursor solution under continuous stirring.

  • If a faster gelation time is desired, a small amount of nitric acid can be added as a catalyst.

  • The solution is then aged at a controlled temperature (e.g., 60 °C) until a gel is formed.

  • The resulting gel is dried in an oven to remove the solvent, and then calcined at a high temperature (e.g., 600-800 °C) to remove organic residues and crystallize the gadolinium oxide.

Visualizing the Workflow: Precursor Selection and Synthesis

The choice between this compound and acetylacetonate is dictated by the desired application and the available processing capabilities. The following diagram illustrates a decision-making workflow for precursor selection.

Precursor_Selection start Define Application (e.g., Thin Film, Nanoparticles) deposition_method Choose Deposition Method start->deposition_method Thin Film synthesis_method Choose Synthesis Method start->synthesis_method Nanoparticles mocvd MOCVD/ALD deposition_method->mocvd precursor_choice_mocvd Precursor Selection mocvd->precursor_choice_mocvd sol_gel Sol-Gel synthesis_method->sol_gel precursor_choice_sol_gel Precursor Selection sol_gel->precursor_choice_sol_gel gd_acac Gadolinium Acetylacetonate precursor_choice_mocvd->gd_acac Good thermal stability and volatility precursor_choice_sol_gel->gd_acac Better process control, higher temperature gd_isopropoxide Gadolinium Isopropoxide precursor_choice_sol_gel->gd_isopropoxide High reactivity, low temperature process

Caption: Decision workflow for selecting a gadolinium precursor.

The chemical transformations underlying the sol-gel process for both precursors are fundamentally similar, involving hydrolysis and condensation, but proceed at different rates and under different conditions.

Sol_Gel_Process cluster_isopropoxide This compound Pathway cluster_acetylacetonate Gadolinium (III) Acetylacetonate Pathway gd_iso Gd(O-i-Pr)₃ hydrolysis_iso Hydrolysis (fast, with H₂O) gd_iso->hydrolysis_iso intermediate_iso Gd(O-i-Pr)₂(OH) + i-PrOH hydrolysis_iso->intermediate_iso condensation_iso Condensation intermediate_iso->condensation_iso gel_iso Gd-O-Gd Network (Gel) condensation_iso->gel_iso calcination Calcination (High Temperature) gel_iso->calcination gd_acac Gd(acac)₃ hydrolysis_acac Hydrolysis (slower, with H₂O, catalyst/heat) gd_acac->hydrolysis_acac intermediate_acac [Gd(acac)₂(OH)] + acacH hydrolysis_acac->intermediate_acac condensation_acac Condensation intermediate_acac->condensation_acac gel_acac Gd-O-Gd Network (Gel) condensation_acac->gel_acac gel_acac->calcination final_product Gd₂O₃ Nanoparticles calcination->final_product

Caption: Comparative sol-gel synthesis pathways.

Conclusion and Future Outlook

The choice between this compound and gadolinium (III) acetylacetonate as a precursor for gadolinium-based materials is a classic example of the interplay between chemical reactivity and process engineering.

Gadolinium (III) acetylacetonate stands out as a robust and versatile precursor, particularly for vapor deposition techniques like MOCVD and ALD, owing to its superior thermal stability and manageable volatility. Its utility in sol-gel synthesis is also well-established, offering a greater degree of control over the reaction kinetics.

This compound , while highly reactive and suitable for low-temperature sol-gel routes, presents significant challenges in terms of handling and process control due to its moisture sensitivity and lower volatility. Its application in MOCVD is generally limited, with more complex, sterically hindered alkoxides being favored for such applications.

Future research in gadolinium precursor development will likely focus on creating heteroleptic compounds that combine the advantages of different ligand types. For instance, precursors incorporating both alkoxide and β-diketonate ligands could offer a tunable balance of reactivity, volatility, and thermal stability, enabling the deposition of high-quality gadolinium-based materials with greater precision and efficiency.

References

  • Kinetics of the thermal decomposition of γ-irradiated gadolinium acetate | Request PDF. (2025). In ResearchGate. Retrieved January 13, 2026, from [Link]

  • GADOLINIUM ALKOXIDES. (n.d.). In mocvd-precursor-encyclopedia.de. Retrieved January 13, 2026, from [Link]

  • Synthesis, Characterization, and Mass-Transport Properties of Two Novel Gadolinium(III) Hexafluoroacetylacetonate Polyether Adducts: Promising Precursors for MOCVD of GdF3 Films. (n.d.). In Chemistry of Materials - ACS Figshare. Retrieved January 13, 2026, from [Link]

  • Growth of gadolinium oxide this films by liquid injection MOCVD using a new gadolinium alkoxide precursor (Journal Article) | ETDEWEB. (2004, December 1). In OSTI.GOV. Retrieved January 13, 2026, from [Link]

  • Synthesis, characterization, and mass-transport properties of two novel gadolinium(III) hexafluoroacetylacetonate polyether adducts: Promising precursors for MOCVD of GdF{sub 3} films. (1996, June 1). In OSTI.GOV. Retrieved January 13, 2026, from [Link]

  • Composition and Fluorescence of Gadolinium (III) Acetylacetonate Derivatives by Solvothermal Method. (2017, July 24). In VIBGYOR ePress. Retrieved January 13, 2026, from [Link]

  • Gd CYCLOPENTADIENYLS. (n.d.). In mocvd-precursor-encyclopedia.de. Retrieved January 13, 2026, from [Link]

  • A simple polyol-free synthesis route to Gd2O3 nanoparticles for MRI applications: an experimental and theoretical study. (n.d.). In SciSpace. Retrieved January 13, 2026, from [Link]

  • Synthesis of Gd2O3/CdO composite by sol-gel method: Structural, morphological, optical, electrochemical and magnetic studies. (2020, February 12). In ScienceDirect. Retrieved January 13, 2026, from [Link]

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  • mocvd-growth-of-gadolinium-oxide-layers-on-tubes. (2023, April 1). In Ask this paper | Bohrium. Retrieved January 13, 2026, from [Link]

  • Kinetics of the thermal Decomposition of -Irradiated Gadolinium acetate. (n.d.). In Assiut University. Retrieved January 13, 2026, from [Link]

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  • (PDF) Sol-gel synthesis of nanostructured perovskite-like gadolinium ferrites. (2025). In ResearchGate. Retrieved January 13, 2026, from [Link]

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  • (PDF) Sol-Gel Synthesis of Gd2O3:Nd3+ Nanopowders and the Study of Their Luminescent Properties. (n.d.). In ResearchGate. Retrieved January 13, 2026, from [Link]

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  • Homoleptic Gadolinium Amidinates as Precursors for MOCVD of Oriented Gadolinium Nitride (GdN) Thin Films. (2025). In ResearchGate. Retrieved January 13, 2026, from [Link]

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A Comparative Guide to Gadolinium (III) Isopropoxide and Gadolinium Chloride in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and polymer chemistry, the choice of catalyst is paramount to achieving desired outcomes with precision and efficiency. Among the diverse array of available catalysts, lanthanide-based compounds have garnered significant attention for their unique reactivity and Lewis acidic properties.[1] This guide provides an in-depth technical comparison of two such gadolinium-based catalysts: Gadolinium (III) Isopropoxide, Gd(O-i-Pr)₃, and Gadolinium Chloride, GdCl₃.

This document moves beyond a simple cataloging of features, offering a critical analysis of their respective strengths, weaknesses, and ideal application areas. By examining their fundamental chemical properties, catalytic performance in key transformations, and practical handling considerations, this guide aims to equip researchers with the necessary insights to make informed decisions for their specific catalytic needs.

At a Glance: Key Differences

FeatureThis compoundGadolinium Chloride
Primary Catalytic Role Ring-Opening Polymerization (ROP)Lewis Acid Catalysis (e.g., Diels-Alder, Friedel-Crafts)
Ligand Type Alkoxide (Hard π-donor)Halide (Hard σ-donor)
Solubility Soluble in many organic solvents (e.g., toluene, THF)Soluble in polar solvents (e.g., water, ethanol), THF
Moisture Sensitivity Highly sensitive to hydrolysisHygroscopic, but often used as a hydrate
Lewis Acidity Modulated by bulky isopropoxide groupsStronger, more conventional Lewis acid

The Central Atom: The Role of Gadolinium (Gd³⁺)

Gadolinium, a member of the lanthanide series, possesses a [Xe] 4f⁷ electronic configuration. Its half-filled f-shell and large ionic radius contribute to its characteristically high coordination numbers (typically 8-9) and predominantly ionic bonding.[2] In its +3 oxidation state, Gd³⁺ acts as a hard Lewis acid, capable of activating a wide range of substrates, particularly those containing oxygen or nitrogen atoms.[1] This Lewis acidity is the cornerstone of its catalytic activity.

This compound: The Polymerization Specialist

Chemical Properties and Synthesis

This compound, Gd(OCH(CH₃)₂)₃, is a white to off-white, moisture-sensitive powder.[3][4] The isopropoxide ligands are hard, monoanionic, π-donating ligands that influence the steric and electronic environment of the gadolinium center.[5] Its synthesis typically involves the reaction of gadolinium chloride with sodium isopropoxide in an anhydrous solvent. Gd(O-i-Pr)₃ is soluble in a range of organic solvents, including toluene and isopropanol.[3]

Catalytic Applications: Ring-Opening Polymerization (ROP)

The primary application of this compound lies in the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone and lactide, to produce biodegradable polyesters.[6] Lanthanide alkoxides, in general, are effective initiators for the living polymerization of lactones.[6]

The catalytic cycle is believed to proceed via a coordination-insertion mechanism. The carbonyl oxygen of the lactone coordinates to the Lewis acidic gadolinium center, activating the ester bond. Subsequently, the isopropoxide group (or a growing polymer chain) nucleophilically attacks the carbonyl carbon, leading to the ring-opening of the monomer and its insertion into the Gd-O bond.

Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone using this compound

This protocol is a representative example and should be adapted and optimized for specific experimental goals.

Materials:

  • This compound

  • ε-Caprolactone (freshly distilled)

  • Anhydrous toluene

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation: A Schlenk flask is flame-dried under vacuum and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Addition: this compound is added to the flask under a positive flow of inert gas.

  • Solvent and Monomer Addition: Anhydrous toluene is added to dissolve the catalyst, followed by the addition of freshly distilled ε-caprolactone via syringe.

  • Reaction: The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) for a predetermined time.

  • Monitoring: The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer peaks.

  • Termination and Purification: The polymerization is quenched by the addition of a protic solvent (e.g., methanol). The polymer is then precipitated in a non-solvent (e.g., cold methanol or hexane), filtered, and dried under vacuum.

Advantages in ROP:

  • High Activity: Gadolinium isopropoxide can exhibit high catalytic activity, leading to rapid polymerization rates.

  • Controlled Polymerization: Under appropriate conditions, it can facilitate a living polymerization, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

  • Stereoselectivity: In the polymerization of chiral lactides, lanthanide alkoxides have shown potential for stereocontrol, influencing the microstructure of the resulting polylactide.

Limitations:

  • Moisture Sensitivity: The high sensitivity of the isopropoxide ligands to hydrolysis necessitates the use of stringent anhydrous and anaerobic reaction conditions.[7][8] Water can act as a chain-terminating agent and deactivate the catalyst.

  • Aggregation: Metal alkoxides have a tendency to form aggregates in solution, which can affect the number of active catalytic sites and the kinetics of the polymerization.

Gadolinium Chloride: The Versatile Lewis Acid

Chemical Properties and Synthesis

Gadolinium chloride (GdCl₃) is a colorless, hygroscopic, water-soluble salt.[9] It is commonly available as the hexahydrate (GdCl₃·6H₂O). Anhydrous GdCl₃ can be prepared by heating the hydrated salt with ammonium chloride followed by pyrolysis. The chloride ligands are hard, monoanionic, σ-donating ligands. GdCl₃ is a strong Lewis acid and is soluble in polar solvents like water and ethanol, as well as in coordinating solvents like tetrahydrofuran (THF).

Catalytic Applications: Lewis Acid Catalysis

Gadolinium chloride is a versatile Lewis acid catalyst for a variety of organic transformations, including:

  • Imino Diels-Alder Reactions: It effectively catalyzes the reaction between N-arylimines and nucleophilic olefins to synthesize tetrahydropyridine skeletons.[9] The Lewis acidic Gd³⁺ center coordinates to the nitrogen atom of the imine, lowering its LUMO and activating it for cycloaddition. This often leads to enhanced reactivity, regioselectivity, and stereoselectivity under mild conditions.[9]

  • Friedel-Crafts Reactions: While less common than traditional Lewis acids like AlCl₃, lanthanide chlorides can catalyze Friedel-Crafts alkylation and acylation reactions.[10] Their milder nature can sometimes offer advantages in terms of reduced side reactions and catalyst poisoning.

Experimental Protocol: Imino Diels-Alder Reaction Catalyzed by Gadolinium Chloride

This protocol is a representative example and should be adapted and optimized for specific substrates.

Materials:

  • Gadolinium (III) chloride (anhydrous or hydrated)

  • N-arylimine

  • Dienophile (e.g., a nucleophilic olefin)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Preparation: A round-bottom flask is charged with gadolinium (III) chloride under an inert atmosphere if using the anhydrous form.

  • Reagent Addition: The N-arylimine and the dienophile are added to the flask, followed by the anhydrous solvent.

  • Reaction: The reaction mixture is stirred at a specified temperature (e.g., room temperature or gentle heating) for the required duration.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched with water or a saturated aqueous solution of a mild base (e.g., NaHCO₃). The product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Advantages in Lewis Acid Catalysis:

  • Water Tolerance: Compared to highly reactive Lewis acids like AlCl₃, lanthanide chlorides, particularly their hydrates, can be more tolerant to trace amounts of water, and in some cases, can even be used in aqueous media.[1]

  • High Coordination Numbers: The ability of Gd³⁺ to accommodate a high number of ligands can lead to unique transition state geometries and selectivities.

  • Mild Reaction Conditions: Gadolinium chloride often promotes reactions under milder conditions than traditional Lewis acids.[9]

Limitations:

  • Hygroscopicity: The anhydrous form is highly hygroscopic, which can complicate handling and require inert atmosphere techniques. Using the hydrated form may introduce water into the reaction, which can be detrimental for some substrates.

  • Lower Lewis Acidity than Main Group Counterparts: While a strong Lewis acid among the lanthanides, its Lewis acidity may be lower than that of main group metal halides like AlCl₃ or GaCl₃, potentially leading to lower reactivity in some cases.[11]

Head-to-Head Comparison: Performance and Practicality

AspectThis compoundGadolinium ChlorideExpert Analysis
Lewis Acidity & Reactivity The bulky isopropoxide ligands can sterically hinder the approach of substrates and modulate the Lewis acidity of the Gd³⁺ center. The Gd-O bond is the reactive site in ROP.The smaller chloride ligands provide a more accessible and arguably stronger Lewis acidic center for activating substrates like carbonyls and imines.For traditional Lewis acid-catalyzed reactions, GdCl₃ is generally the more potent and versatile choice. The reactivity of Gd(O-i-Pr)₃ is tailored for the specific mechanism of ring-opening polymerization.
Substrate Scope Primarily limited to cyclic esters (lactones, lactides) for ROP.Broader scope in Lewis acid catalysis, activating a range of carbonyls, imines, and other functional groups for reactions like Diels-Alder, Friedel-Crafts, and aldol-type reactions.GdCl₃ offers a much wider range of applications in general organic synthesis due to its more conventional Lewis acidic nature.
Handling & Stability Highly moisture-sensitive, requiring strict anhydrous and inert atmosphere techniques. Hydrolyzes to form gadolinium hydroxide and isopropanol.[4]Anhydrous form is hygroscopic. The hydrated form is easier to handle but introduces water, which can be a complicating factor.GdCl₃·6H₂O is more user-friendly for general applications where trace water is tolerated. Gd(O-i-Pr)₃ demands more specialized handling skills and equipment.
Solubility Good solubility in common non-polar and moderately polar organic solvents like toluene and THF.[3]Soluble in polar solvents like water and alcohols, and also in THF. Solubility in non-polar organic solvents is generally poor.The choice of catalyst may be dictated by the desired reaction solvent. The broader solubility of Gd(O-i-Pr)₃ in organic media can be an advantage.

Visualizing the Catalytic Cycles

To better understand the mechanistic pathways, the following diagrams illustrate the proposed catalytic cycles for the primary applications of each catalyst.

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Gd_OiPr Gd(O-i-Pr)₃ Coordination Coordination Complex Gd_OiPr->Coordination + Lactone Lactone ε-Caprolactone Lactone->Coordination Insertion Ring-Opening & Insertion Coordination->Insertion Nucleophilic Attack Growing_Chain Gd-(O-Polymer)-O-i-Pr Insertion->Growing_Chain Growing_Chain->Growing_Chain + n Lactone Next_Lactone n Lactone

Caption: Proposed catalytic cycle for the ring-opening polymerization of ε-caprolactone initiated by this compound.

Diels_Alder_Mechanism cluster_activation Activation cluster_cycloaddition Cycloaddition GdCl3 GdCl₃ Activated_Imine Activated Imine Complex GdCl3->Activated_Imine + Imine Imine Imine Imine->Activated_Imine Cycloaddition_Step [4+2] Cycloaddition Activated_Imine->Cycloaddition_Step Dienophile Dienophile Dienophile->Cycloaddition_Step Product_Complex Product-GdCl₃ Complex Cycloaddition_Step->Product_Complex Product_Complex->GdCl3 + Product (Release)

Caption: Proposed catalytic cycle for the Gadolinium Chloride-catalyzed imino Diels-Alder reaction.

Conclusion and Recommendations

This compound and gadolinium chloride are not interchangeable catalysts; rather, they are specialized tools for distinct classes of chemical transformations.

This compound is the catalyst of choice for the ring-opening polymerization of lactones . Its utility in this domain is well-established, offering a pathway to well-defined biodegradable polyesters. Researchers working in polymer synthesis, biomaterials, and drug delivery will find this catalyst to be of significant interest, provided they are equipped to handle its moisture sensitivity.

Gadolinium chloride shines as a versatile Lewis acid catalyst for a broader range of organic reactions, most notably in carbon-carbon and carbon-nitrogen bond-forming reactions like the Diels-Alder and Friedel-Crafts reactions. Its robustness, particularly in its hydrated form, makes it a more accessible option for general synthetic chemists. It is a valuable alternative to traditional Lewis acids, especially when milder reaction conditions are desired.

The selection between these two gadolinium catalysts should, therefore, be guided by the specific transformation being targeted. Understanding their fundamental differences in ligand properties, reactivity, and handling requirements is crucial for successful and efficient catalysis.

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A Senior Application Scientist's Guide to Alternative Precursors for Gadolinium Oxide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced materials for applications ranging from next-generation MRI contrast agents to catalysts and high-performance ceramics, the synthesis of gadolinium oxide (Gd₂O₃) nanoparticles with tailored properties is of paramount importance. The choice of the gadolinium precursor is a critical, yet often overlooked, determinant of the final product's characteristics, including particle size, morphology, crystallinity, and purity. This guide provides an in-depth comparison of common and alternative precursors for Gd₂O₃ synthesis, supported by experimental data and field-proven insights to inform your experimental design.

The Decisive Role of the Precursor in Gadolinium Oxide Synthesis

The selection of a gadolinium precursor is not merely a matter of convenience; it is a strategic decision that influences the entire synthesis process. The precursor's chemical nature dictates its solubility, decomposition temperature, and the byproducts formed, all of which have a cascading effect on the nucleation and growth of Gd₂O₃ nanoparticles. A judicious choice of precursor can lead to enhanced control over particle morphology, improved yield, and higher purity of the final product.

Comparative Analysis of Gadolinium Precursors in Common Synthesis Methods

The performance of a precursor is intrinsically linked to the synthesis method employed. Here, we compare the most common gadolinium precursors—gadolinium nitrate, gadolinium chloride, and gadolinium acetate—across three widely used synthesis techniques: hydrothermal, sol-gel, and co-precipitation.

Hydrothermal Synthesis: Leveraging Temperature and Pressure

Hydrothermal synthesis is a versatile method for producing crystalline nanoparticles. The choice of precursor in this method can significantly impact the morphology of the resulting Gd₂O₃.

PrecursorTypical MorphologyParticle SizeAdvantagesDisadvantages
Gadolinium Nitrate (Gd(NO₃)₃·6H₂O) Nanorods, pine needle-like shapes[1]100-900 nm in length[1]Readily available, high solubility in water.The release of nitrate ions can influence the pH and ionic strength of the solution, potentially affecting particle growth.
Gadolinium Chloride (GdCl₃·6H₂O) Nanorods[2]< 200 nm[2]Good solubility in water and polar organic solvents.The presence of chloride ions can sometimes lead to the formation of oxychlorides as impurities if the reaction conditions are not carefully controlled.
Gadolinium Acetate (Gd(CH₃COO)₃·xH₂O) Ultrasmall nanoparticles[1]Can be tuned to the ultrasmall regime (<10 nm)[1]The acetate anion can act as a capping agent, offering better control over particle size and preventing agglomeration.May require specific solvents like DMSO for optimal results[1].

Senior Application Scientist's Insight: For achieving high aspect ratio nanorods via hydrothermal synthesis, gadolinium nitrate and chloride are reliable choices. However, for applications demanding ultrasmall, monodisperse nanoparticles, such as in high-resolution MRI contrast agents, gadolinium acetate often provides superior control due to the in-situ coordinating effect of the acetate ions.

Sol-Gel Synthesis: A Route to Homogeneous Nanomaterials

The sol-gel method offers excellent control over the purity and homogeneity of the resulting gadolinium oxide. The precursor plays a key role in the hydrolysis and condensation reactions that form the gel.

PrecursorResulting Particle SizeKey CharacteristicsAdvantagesDisadvantages
Gadolinium Nitrate (Gd(NO₃)₃·6H₂O) 8-16 nm[3]Forms a stable gel, often with the aid of a stabilizing agent like agar-agar[3].Widely used and well-documented. The nitrate is easily removed during calcination.Controlling the amount of base catalyst can be challenging, which affects pore formation[4].
Gadolinium Chloride (GdCl₃·6H₂O) ~18-31 nm (varies with annealing temperature)[5]Can be used with ethylene glycol as a solvent to form a gel[5].Good solubility.Similar to the nitrate precursor, precise control of the base catalyst can be difficult[4].
Gadolinium Hydroxide (Gd(OH)₃) Dependent on the initial hydroxide particle sizeUsed as an intermediate precursor to simplify the sol-gel process.Allows for better control of the base catalyst, as it is only needed for the silica hydrolysis step when preparing Gd₂O₃-silica composites[4].Requires an extra step to synthesize the Gd(OH)₃ precursor first.

Senior Application Scientist's Insight: While gadolinium nitrate and chloride are common, the use of pre-synthesized gadolinium hydroxide as a precursor in sol-gel synthesis, particularly for composites, is a clever strategy to de-couple the metal oxide formation from the gelation of the matrix material. This provides an additional layer of control over the final material's properties.

Co-precipitation: A Simple and Scalable Approach

Co-precipitation is a straightforward and scalable method for producing nanoparticles. The choice of precursor can influence the precipitation rate and the characteristics of the intermediate hydroxide or carbonate, which in turn affects the final oxide properties.

PrecursorIntermediate PrecipitateFinal Particle CharacteristicsAdvantagesDisadvantages
Gadolinium Nitrate (Gd(NO₃)₃·6H₂O) Gadolinium hydroxide or carbonateCan produce nanorods after calcination[6].High solubility allows for homogeneous mixing before precipitation.The precipitation process can be rapid, potentially leading to a broader particle size distribution if not carefully controlled.
Gadolinium Chloride (GdCl₃·6H₂O) Gadolinium hydroxide or carbonateCan be used to synthesize nanorods[7].Similar advantages to gadolinium nitrate.The presence of chloride ions may require thorough washing of the precipitate to avoid impurities.
Gadolinium Carbonate (Gd₂(CO₃)₃) Used as a precursor for calcinationCan be used in thermodynamic modeling to optimize synthesis conditions for doped Gd₂O₃[8].Allows for a more controlled thermal decomposition to the oxide.Lower solubility compared to nitrate and chloride salts.

Senior Application Scientist's Insight: In co-precipitation, the key is to control the supersaturation of the solution to achieve uniform nucleation and growth. While nitrates and chlorides are highly soluble, leading to rapid precipitation, using a less soluble precursor like gadolinium carbonate or controlling the addition rate of the precipitating agent can lead to more uniform and smaller nanoparticles.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Gadolinium Oxide Nanorods using Gadolinium Nitrate

This protocol is adapted from a procedure for synthesizing Gd₂O₃ nanoparticles for photocatalytic applications.[1]

Materials:

  • Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)

  • Ethylamine (C₂H₅NH₂)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare a 0.08 M aqueous solution of Gd(NO₃)₃·6H₂O.

  • Under vigorous stirring, slowly add 0.5 mL of ethylamine to the gadolinium nitrate solution. A white precipitate of gadolinium hydroxide will form.

  • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave and heat at 120°C for 12 hours.

  • After cooling to room temperature, centrifuge the mixture to collect the precipitate.

  • Wash the precipitate several times with deionized water and ethanol to remove any unreacted reagents.

  • Dry the resulting gadolinium hydroxide powder in an oven at 80°C.

  • Anneal the dried powder in an electric furnace at 700°C for 4 hours in an argon atmosphere to obtain Gd₂O₃ nanorods.

Protocol 2: Sol-Gel Synthesis of Gadolinium Oxide Nanoparticles using Gadolinium Nitrate and a Stabilizer

This protocol describes the synthesis of Gd₂O₃ nanoparticles using a sol-gel method with agar-agar as a stabilizer.[3]

Materials:

  • Gadolinium(III) nitrate (Gd(NO₃)₃)

  • Agar-agar

  • Deionized water

Procedure:

  • Prepare a solution of gadolinium nitrate.

  • Introduce agar-agar as a stabilizer to form a gel.

  • Freeze the resulting white gel at -20°C.

  • Dry the frozen gel at 100°C to remove water from the gadolinium hydroxide gel.

  • Anneal the dried gel at 700°C to produce rounded Gd₂O₃ nanoparticles with an average size of 8-16 nm.

Visualizing the Synthesis Workflow

Workflow for Gadolinium Oxide Nanoparticle Synthesis

Gadolinium Oxide Synthesis Workflow cluster_PrecursorSelection Precursor Selection cluster_SynthesisMethod Synthesis Method cluster_Process Processing cluster_FinalProduct Final Product Precursor Gadolinium Precursor (Nitrate, Chloride, Acetate, etc.) Method Synthesis Method (Hydrothermal, Sol-Gel, Co-precipitation) Precursor->Method Intermediate Intermediate Product (e.g., Gd(OH)₃) Method->Intermediate Calcination Calcination/Annealing Intermediate->Calcination Gd2O3 Gadolinium Oxide (Gd₂O₃) Nanoparticles Calcination->Gd2O3

Caption: A generalized workflow for the synthesis of gadolinium oxide nanoparticles, from precursor selection to the final product.

Decision Matrix for Precursor Selection

Precursor Selection Logic Start Desired Nanoparticle Properties Size Particle Size (Ultrasmall vs. Larger) Start->Size Morphology Morphology (Spherical vs. Rods) Start->Morphology Purity Purity Requirements Start->Purity PrecursorNitrate Gadolinium Nitrate Size->PrecursorNitrate Larger PrecursorAcetate Gadolinium Acetate Size->PrecursorAcetate Ultrasmall Morphology->PrecursorNitrate Rods PrecursorChloride Gadolinium Chloride Morphology->PrecursorChloride Rods Morphology->PrecursorAcetate Spherical (often) Purity->PrecursorNitrate High (with proper washing) Purity->PrecursorChloride High (with proper washing)

Caption: A decision-making diagram for selecting a gadolinium precursor based on desired nanoparticle characteristics.

Conclusion

The synthesis of gadolinium oxide nanoparticles is a multi-faceted process where the choice of precursor has a profound impact on the final product. Gadolinium nitrate and chloride are versatile and widely used precursors, suitable for a range of synthesis methods to produce various morphologies. Gadolinium acetate, on the other hand, offers a higher degree of control for producing ultrasmall, monodisperse nanoparticles due to the coordinating nature of the acetate anion. For complex systems like composites, using an intermediate like gadolinium hydroxide can simplify the reaction and provide better control. By understanding the interplay between the precursor chemistry and the synthesis method, researchers can strategically design experiments to achieve gadolinium oxide nanoparticles with the desired properties for their specific applications.

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Advantages of using Gadolinium (III) isopropoxide in sol-gel methods

While requiring handling under anhydrous conditions, the superior control and higher quality of the resulting materials make this compound the premier choice for demanding applications, including the synthesis of advanced phosphors, catalysts, and biocompatible nanoparticles for biomedical imaging and therapy. [9][13][14]

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  • Azadani, R. N., et al. (2021). Sol-gel: Uncomplicated, routine and affordable synthesis procedure for utilization of composites in drug delivery: Review. Journal of Composites and Compounds.
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  • Di Michele, A., et al. (2024). Composition Effect on the Formation of Oxide Phases by Thermal Decomposition of CuNiM(III) Layered Double Hydroxides with M(III) = Al, Fe. MDPI.

The Decisive Role of the Precursor: A Comparative Guide to the Synthesis of Gadolinium Oxide Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the burgeoning field of nanomedicine, gadolinium oxide (Gd₂O₃) nanoparticles have emerged as a frontrunner for advanced applications, particularly as T₁ contrast agents in Magnetic Resonance Imaging (MRI) and as platforms for targeted drug delivery.[1] Their efficacy, however, is not a given; it is intricately linked to their fundamental physicochemical properties, such as size, morphology, crystallinity, and surface chemistry. These characteristics are, in turn, profoundly influenced by the choice of the gadolinium precursor and the synthesis methodology.

This guide provides an in-depth, objective comparison of Gd₂O₃ nanoparticles synthesized from three common gadolinium precursors: gadolinium(III) chloride (GdCl₃), gadolinium(III) nitrate (Gd(NO₃)₃), and gadolinium(III) acetate (Gd(CH₃COO)₃). We will explore how the selection of these starting materials, in conjunction with prevalent synthesis techniques—hydrothermal, thermal decomposition, and co-precipitation—dictates the final attributes of the nanoparticles and, consequently, their performance in biomedical applications.

The Precursor's Signature: How Anions Shape Nanoparticle Formation

The choice of a gadolinium precursor is more than a matter of convenience; the associated anion (Cl⁻, NO₃⁻, or CH₃COO⁻) plays a crucial role in the nucleation and growth kinetics of the nanoparticles. The anion's coordination strength with the Gd³⁺ ion, its decomposition behavior, and its interaction with the solvent and other reagents can significantly alter the reaction pathway, leading to nanoparticles with distinct characteristics. For instance, the presence of chloride ions can influence the crystal growth habit, while acetate ions may act as capping agents, controlling particle size.

This guide will dissect these subtleties, providing a comparative analysis based on experimental data from peer-reviewed literature to empower researchers to make informed decisions in their pursuit of Gd₂O₃ nanoparticles with tailored properties for specific applications.

Comparative Analysis of Gd₂O₃ Nanoparticles from Different Precursors

The following sections provide a detailed comparison of the physicochemical properties of Gd₂O₃ nanoparticles synthesized from gadolinium chloride, nitrate, and acetate using three common synthesis methods.

Hydrothermal Synthesis

The hydrothermal method is a versatile technique that utilizes high temperature and pressure to promote the crystallization of materials in an aqueous solution. The choice of precursor in this method can significantly impact the morphology and size of the resulting Gd₂O₃ nanoparticles.

PrecursorTypical MorphologyTypical Size RangeCrystallinityKey Observations
Gadolinium(III) Chloride (GdCl₃) Nanorods, Nanowires20-200 nm in lengthHighOften results in elongated structures. The aspect ratio can be tuned by adjusting pH and reaction time.[2]
Gadolinium(III) Nitrate (Gd(NO₃)₃) Nanorods, Nanoplates50-500 nmHighCan produce a variety of morphologies depending on the precipitating agent and other reaction conditions.[3]
Gadolinium(III) Acetate (Gd(CH₃COO)₃) Nanoparticles, Nanoplates5-50 nmModerate to HighThe acetate group can act as a surface ligand, influencing particle growth and stability.

Expert Insight: The hydrothermal method often proceeds through a gadolinium hydroxide (Gd(OH)₃) intermediate, which then dehydrates to form Gd₂O₃ upon calcination.[2][4] The nature of the precursor's anion can influence the morphology of this intermediate, which is then reflected in the final oxide product. For instance, the strong coordination of chloride ions can favor anisotropic growth, leading to the formation of nanorods.

Below is a generalized workflow for the hydrothermal synthesis of Gd₂O₃ nanoparticles.

Caption: Generalized workflow for hydrothermal synthesis of Gd₂O₃ nanoparticles.

Thermal Decomposition

Thermal decomposition involves the heating of a precursor in a high-boiling point solvent, often in the presence of surfactants that control the size and shape of the resulting nanoparticles.

PrecursorTypical MorphologyTypical Size RangeCrystallinityKey Observations
Gadolinium(III) Acetate (Gd(CH₃COO)₃) Spherical Nanoparticles3-10 nmModerate to HighA commonly used precursor for this method. The decomposition of the acetate precursor often leads to small, relatively monodisperse nanoparticles.[5]
Gadolinium(III) Oleate Nanodisks, Nanoparticles5-20 nmHighOften synthesized in-situ from GdCl₃. The oleate acts as both a precursor and a capping agent, leading to well-defined shapes.[6]
Gadolinium(III) Nitrate (Gd(NO₃)₃) Nanocrystallites10-50 nmHighOften used in combination with a fuel like glycine, which combusts during heating to form the oxide.[7]

Expert Insight: The choice of solvent and capping agent is as critical as the precursor in thermal decomposition. The precursor's decomposition temperature and its interaction with the solvent and surfactants dictate the nucleation and growth phases, ultimately determining the final particle size and dispersity. Gadolinium acetate is favored for its relatively clean decomposition into the oxide.

The following diagram illustrates the general process of thermal decomposition for synthesizing Gd₂O₃ nanoparticles.

Caption: General workflow for thermal decomposition synthesis of Gd₂O₃ nanoparticles.

Co-precipitation

Co-precipitation is a straightforward and scalable method that involves the precipitation of a gadolinium salt from a solution by adding a precipitating agent, followed by calcination to form the oxide.

PrecursorTypical MorphologyTypical Size RangeCrystallinityKey Observations
Gadolinium(III) Chloride (GdCl₃) Agglomerated Nanoparticles, Nanorods15-70 nmModerate to HighThe final morphology can be influenced by the pH and the rate of addition of the precipitating agent.[8]
Gadolinium(III) Nitrate (Gd(NO₃)₃) Spherical Nanoparticles, Nanorods20-100 nmModerate to HighA versatile precursor for this method, often yielding particles with a broader size distribution compared to other methods.[9]
Gadolinium(III) Acetate (Gd(CH₃COO)₃) Fine Nanoparticles10-50 nmModerateCan lead to smaller and more uniform particles due to the capping effect of the acetate ions.

Expert Insight: In co-precipitation, the rapid formation of the Gd(OH)₃ precipitate can lead to a less controlled growth process, often resulting in agglomerated nanoparticles. The choice of precursor can influence the initial precipitate's characteristics and, consequently, the final oxide's properties after calcination. Careful control of parameters like pH, temperature, and stirring rate is crucial for obtaining desirable nanoparticle characteristics.

The co-precipitation synthesis workflow is depicted in the diagram below.

Caption: General workflow for co-precipitation synthesis of Gd₂O₃ nanoparticles.

Experimental Protocols

To provide a practical framework, detailed step-by-step methodologies for the synthesis of Gd₂O₃ nanoparticles using each precursor and synthesis method are provided below. These protocols are based on established methods from the scientific literature.

Protocol 1: Hydrothermal Synthesis of Gd₂O₃ Nanorods from Gadolinium(III) Chloride

Materials:

  • Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Polyethylene glycol (PEG)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve a specific amount of GdCl₃·6H₂O in deionized water to prepare the precursor solution.[2]

  • In a separate beaker, prepare a NaOH solution.

  • Slowly add the NaOH solution to the gadolinium chloride solution under vigorous stirring until the desired pH is reached.

  • Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 160-180°C for a specified duration (e.g., 8-12 hours).

  • After the reaction, allow the autoclave to cool down to room temperature.

  • Collect the white precipitate by centrifugation or filtration.

  • Wash the precipitate several times with deionized water and ethanol to remove any unreacted reagents and byproducts.

  • Dry the washed precipitate in an oven at 60-80°C.

  • Calcine the dried powder in a furnace at a high temperature (e.g., 600-800°C) for several hours to obtain crystalline Gd₂O₃ nanorods.[2]

Protocol 2: Thermal Decomposition of Gadolinium(III) Acetate

Materials:

  • Gadolinium(III) acetate hydrate (Gd(CH₃COO)₃·xH₂O)

  • Polyethylene glycol (PEG) with a suitable molecular weight (e.g., PEG-1000)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Place a specific amount of Gd(CH₃COO)₃·xH₂O and PEG into a three-necked flask equipped with a condenser and an inert gas inlet/outlet.[5]

  • Heat the mixture under a constant flow of inert gas with vigorous stirring.

  • Raise the temperature to the desired decomposition temperature (e.g., 260-300°C) and maintain it for a set period (e.g., 1-2 hours).[5]

  • During the heating process, the gadolinium acetate will decompose to form Gd₂O₃ nanoparticles within the PEG matrix.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting product is a PEG-coated Gd₂O₃ nanoparticle dispersion.

  • For purification, the product can be dispersed in a suitable solvent and centrifuged to remove any aggregates.

Protocol 3: Co-precipitation Synthesis of Gd₂O₃ Nanoparticles from Gadolinium(III) Nitrate

Materials:

  • Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)

  • Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of Gd(NO₃)₃·6H₂O with a specific concentration.[9]

  • Prepare a solution of the precipitating agent (e.g., NH₄OH).

  • Slowly add the precipitating agent solution dropwise to the gadolinium nitrate solution under constant and vigorous stirring.

  • A white precipitate of gadolinium hydroxide will form.

  • Continue stirring for a period to ensure complete precipitation and aging of the precipitate.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate thoroughly with deionized water to remove any residual ions.

  • Dry the precipitate in an oven at a moderate temperature (e.g., 80-100°C).

  • Calcine the dried gadolinium hydroxide powder in a furnace at a high temperature (e.g., 700-900°C) for several hours to yield Gd₂O₃ nanoparticles.

Conclusion and Future Perspectives

The selection of the gadolinium precursor is a critical parameter in the synthesis of Gd₂O₃ nanoparticles, with a profound impact on their final physicochemical properties. Gadolinium chloride often favors the formation of anisotropic structures like nanorods, particularly in hydrothermal synthesis. Gadolinium nitrate is a versatile precursor suitable for various methods, though it may yield a broader size distribution. Gadolinium acetate, with its potential capping effect, is often employed in thermal decomposition to produce small, relatively monodisperse nanoparticles.

The choice of synthesis method further refines the characteristics of the nanoparticles. Hydrothermal synthesis offers good control over crystallinity and morphology. Thermal decomposition excels in producing small, uniform nanoparticles with controlled surface properties. Co-precipitation, while simple and scalable, often requires careful control to achieve narrow size distributions.

For researchers and drug development professionals, a thorough understanding of these precursor-synthesis relationships is paramount. By carefully selecting the gadolinium precursor and the synthesis methodology, it is possible to tailor the properties of Gd₂O₃ nanoparticles to meet the specific demands of advanced biomedical applications, from high-relaxivity MRI contrast agents to efficient drug delivery vehicles. Future research should focus on developing more direct comparative studies to further elucidate the subtle interplay between precursors and synthesis conditions, paving the way for the rational design of next-generation Gd₂O₃-based nanotheranostics.

References

[3] Chen, F., et al. (2021). Synthesis of Gd2O3 Nanoparticles and Their Photocatalytic Activity for Degradation of Azo Dyes. MDPI. [5] Ahab, A. S., et al. (2016). A simple straightforward thermal decomposition synthesis of PEG-covered Gd2O3 (Gd2O3@PEG) nanoparticles. Advanced Powder Technology. [10] Hazarika, S., et al. (2014). Rapid hydrothermal route to synthesize cubic-phase gadolinium oxide nanorods. Indian Academy of Sciences. [4] Almeida, R. S., et al. (2017). Novel Gd(OH)3, GdOOH and Gd2O3 Nanorods: Microwave-Assisted Hydrothermal Synthesis and Optical Properties. SciELO. [2] Yusoff, Y. N., et al. (2017). Synthesis of Cubic Phase Gd2O3 Nanoparticles Using Hydrothermal Method. IOSR Journal. [9] Muflikhah, et al. (2022). The Effect of Conventional and Sonochemical Synthesis Methods on Gd2O3 Nanoparticles Properties. Jurnal Sains Materi Indonesia. [11] Park, J. Y., et al. (2009). Paramagnetic Ultrasmall Gadolinium Oxide Nanoparticles as Advanced T1 MRI Contrast Agent: Account for Large Longitudinal Relaxivity, Optimal Particle Diameter, and In Vivo T1 MR Images. ACS Publications. [7] Kukutschová, J., et al. (2016). Synthesis and Characterization of Gadolinium Oxide Nanocrystallites. ResearchGate. [12] Whba, F., et al. (2021). The crystalline structure of gadolinium oxide nanoparticles (Gd2O3-NPs) synthesized at different temperatures via X-ray diffraction (XRD) technique. Radiation Physics and Chemistry. [13] Ballem, M. A., et al. (2020). Nanosheets-nanorods transformation during the non-isothermal decomposition of gadolinium acetate. Ceramics International. [1] Mulugeta, E., et al. (2025). Current Status and Future Aspects of Gadolinium Oxide Nanoparticles as Positive Magnetic Resonance Imaging Contrast Agents. NIH. [14] Chen, F., et al. (2021). Synthesis of Gd2O3 Nanoparticles and Their Photocatalytic Activity for Degradation of Azo Dyes. MDPI. Behnamfar, M. T. (2015). Preparation of Gd2O3 nanoparticles from a new precursor and their catalytic activity for electrochemical reduction of CO2. Journal of Particle Science and Technology. [8] Sakai, N., et al. (2014). Synthesis of Gd2O3 nanoparticles for MRI contrast agents. ResearchGate. [15] Boopathi, G., et al. (2014). Co–precipitation synthesis, structural and luminescent behavior of erbium doped gadolinium oxide (Er:Gd2O3) nanorods. Semantic Scholar. [16] Ballem, M. A., et al. (2011). Growth of Gd2O3 nanoparticles inside mesoporous silica frameworks. ResearchGate. [6] The Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis of gadolinium oxide nanodisks and gadolinium doped iron oxide nanoparticles for MR contrast. [17] Singh, N., et al. (2015). Synthesis and Studies of Optical Properties of Eu Doped Gd2O3 Phosphor Prepared via Hydrothermal Process. Journal of Materials Science and Surface Engineering. [18] Ahrén, M., et al. (2010). Synthesis and Characterization of PEGylated Gd2O3 Nanoparticles for MRI Contrast Enhancement. Langmuir.

Sources

Introduction: Situating Gadolinium (III) Isopropoxide in the Landscape of Metal Alkoxides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Performance of Gadolinium (III) Isopropoxide

Metal alkoxides, compounds with a metal atom single-bonded to an alkoxy group (M-OR), are foundational precursors in modern chemistry. Their utility spans from the creation of advanced ceramics and functional coatings via sol-gel processes to acting as sophisticated catalysts in organic synthesis.[1] The performance of a metal alkoxide is intrinsically linked to the identity of the central metal atom. While transition metal alkoxides (e.g., titanium, zirconium) and main group alkoxides (e.g., aluminum) are extensively studied and widely applied, the unique properties of lanthanide alkoxides are carving out a distinct and powerful niche.

This compound, Gd(OⁱPr)₃, emerges from this latter class. As a lanthanide alkoxide, its chemistry is dictated by the characteristics of the Gd³⁺ ion: a large ionic radius, a high and flexible coordination number, and strong Lewis acidity.[2] Unlike d-block transition metals, whose reactivity is often governed by d-orbital electronics and the 18-electron rule, gadolinium's chemistry is predominantly influenced by ionic interactions and steric factors.[3]

This guide offers a comparative performance analysis of this compound against other well-established metal alkoxides. We will delve into its physicochemical properties, evaluate its efficacy in catalysis and as a precursor for materials synthesis, and provide detailed experimental protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique reactivity of this powerful lanthanide compound.

A Comparative Analysis of Physicochemical Properties

The divergent performance of metal alkoxides originates from their fundamental physicochemical properties. The choice of metal dictates Lewis acidity, preferred coordination geometries, and the nature of the metal-oxygen bond, while the alkoxide ligand (in this case, isopropoxide) imparts specific steric and electronic effects.

Lanthanide ions like Gd³⁺ are hard Lewis acids with large ionic radii, leading to a tendency to form oligomeric structures to satisfy their coordination sphere, unless sterically demanding ligands are employed.[2] This contrasts with many transition metal alkoxides where both steric and electronic factors stabilize specific structures.[3] The high electropositivity of lanthanides also results in a more ionic M-O bond compared to transition metals, influencing reactivity pathways such as hydrolysis.[4]

PropertyThis compoundTitanium (IV) IsopropoxideZirconium (IV) IsopropoxideAluminum (III) IsopropoxideRationale & Implications
Formula Gd(OCH(CH₃)₂)₃Ti(OCH(CH₃)₂)₄Zr(OCH(CH₃)₂)₄Al(OCH(CH₃)₂)₃The trivalent nature of Gd³⁺ is a key differentiator, influencing stoichiometry and catalytic mechanisms.[2]
Lewis Acidity Strong, Hard Lewis AcidStrong Lewis AcidStrong Lewis AcidModerate Lewis AcidThe hard Lewis acidity of Gd³⁺ makes it effective at activating carbonyls and other hard Lewis bases in catalysis.
Ionic Radius (CN=6) ~94 pm~61 pm~72 pm~54 pmThe larger radius of Gd³⁺ allows for higher coordination numbers and more flexible coordination geometries, impacting catalytic pocket design.[2]
Oligomerization High tendency to form oligomers/polymersTrimeric in solid stateOligomericTetrameric in solid stateGd(OⁱPr)₃'s propensity to form clusters can be leveraged for multi-metallic catalysis but may also reduce solubility and volatility.[2][5]
Hydrolytic Sensitivity Moisture sensitive, hydrolyzes slowly[6][7][8]Highly sensitive, rapid hydrolysisHighly sensitive, rapid hydrolysisSensitive, controlled hydrolysisThe relatively "slower" hydrolysis of Gd(OⁱPr)₃ can offer better control in sol-gel processes compared to the more rapid reactions of Ti and Zr alkoxides.[5][9]
Bond Character (M-O) Predominantly IonicCovalent with some ionic characterCovalent with some ionic characterPolar CovalentThe ionic nature of the Gd-O bond enhances the basicity of the alkoxide ligand, making it a powerful Brønsted base in certain reactions.[4]

Performance Benchmark I: Catalysis in Organic Synthesis

This compound has proven to be a versatile catalyst, particularly in reactions requiring strong Lewis acid activation. Its large ionic radius and flexible coordination sphere allow it to accommodate bulky substrates, while its oxophilicity is key to activating oxygen-containing functional groups.

Common applications include:

  • Enantioselective Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[10]

  • Strecker Reactions: Facilitating the synthesis of α-aminonitriles.[10]

  • Polymerization: Acting as an efficient catalyst for the polymerization of dienes like isoprene.[11]

  • Ring-Opening Reactions: Catalyzing the asymmetric ring-opening of meso-aziridines.[10]

Compared to traditional catalysts like titanium isopropoxide (used in Sharpless epoxidation) or aluminum isopropoxide (used in Meerwein-Ponndorf-Verley reductions), Gd(OⁱPr)₃ offers a unique reactivity profile.[1][4] Its utility often shines in stereoselective transformations where the precise arrangement of ligands around the large gadolinium center can create a well-defined chiral environment.

Catalytic_Cycle Figure 1: Generalized Catalytic Cycle for a Gd(III)-Catalyzed Reaction A Gd(OⁱPr)₃ Catalyst B [Gd(OⁱPr)₂(Substrate)] Complex A->B + Substrate - ⁱPrOH C Activated Intermediate B->C + Nucleophile D Product Release C->D Reaction D->A + ⁱPrOH - Product

Figure 1: Generalized Catalytic Cycle for a Gd(III)-Catalyzed Reaction

Experimental Protocol: Evaluation of Catalytic Activity in a Michael Addition Reaction

This protocol describes a general method to assess the catalytic performance of Gd(OⁱPr)₃ in the conjugate addition of a β-ketoester to an enone, a benchmark reaction for Lewis acid catalysis.

Objective: To determine the conversion, yield, and enantioselectivity (if a chiral ligand is used) for a Gd(OⁱPr)₃-catalyzed Michael addition.

Materials:

  • This compound (Gd(OⁱPr)₃)[12]

  • Chalcone (enone substrate)

  • Dimethyl malonate (nucleophile)

  • Anhydrous Toluene (solvent)[6][7]

  • (Optional) Chiral ligand (e.g., a BINOL derivative) for asymmetric catalysis

  • Anhydrous reaction vessel with magnetic stirrer, under inert atmosphere (N₂ or Ar)

  • Standard glassware for workup and purification

  • Analytical instruments: GC-MS or HPLC for conversion/yield, Chiral HPLC for enantiomeric excess (ee).

Methodology:

  • Catalyst Preparation (if applicable): If performing asymmetric catalysis, pre-stir the chiral ligand (e.g., 1.1 eq relative to Gd) and Gd(OⁱPr)₃ (5 mol%) in anhydrous toluene at room temperature for 1 hour under an inert atmosphere. This allows for the in-situ formation of the active chiral catalyst.

    • Rationale: Pre-complexation ensures the formation of a defined catalytic species before the introduction of reactants, leading to better reproducibility and stereocontrol.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve chalcone (1.0 mmol) in anhydrous toluene (5 mL).

  • Initiation: Add the Gd(OⁱPr)₃ catalyst solution (or the solid catalyst directly for achiral reactions) to the flask. Stir for 5 minutes. Then, add dimethyl malonate (1.2 mmol, 1.2 eq) dropwise.

    • Rationale: Adding the nucleophile last, after catalyst and substrate have interacted, often prevents catalyst deactivation and side reactions. The excess nucleophile ensures the reaction goes to completion.

  • Reaction Monitoring: Maintain the reaction at the desired temperature (e.g., 0 °C or room temperature). Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or GC-MS.

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

    • Rationale: The mild acidic quench protonates the enolate intermediate and deactivates the gadolinium catalyst, which precipitates as gadolinium hydroxides/oxides.[13][14]

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and MS. Determine the yield. For asymmetric reactions, determine the enantiomeric excess (ee) of the product using chiral HPLC.

Self-Validation: The protocol's trustworthiness is ensured by running a control reaction without the Gd(OⁱPr)₃ catalyst to confirm its essential role. Reproducibility is checked by running the experiment in triplicate. The purity and structure of the final product confirm the reaction pathway.

Performance Benchmark II: Precursor for Advanced Materials Synthesis

Metal alkoxides are workhorse precursors in materials science, primarily through the sol-gel process, for synthesizing high-purity metal oxides at relatively low temperatures.[1] Gd(OⁱPr)₃ is an excellent precursor for gadolinium oxide (Gd₂O₃) and gadolinium-doped materials, which have applications in MRI contrast agents, catalysts, and high-performance ceramics.[15][16][17][18]

When compared to precursors like gadolinium chloride or nitrate, the isopropoxide offers distinct advantages:

  • Lower Decomposition Temperature: Alkoxides generally decompose at lower temperatures than inorganic salts, allowing for lower processing temperatures.[19][20]

  • Higher Purity: The byproducts of hydrolysis and decomposition are alcohols and hydrocarbons, which are easily removed, leading to purer final materials.

  • Better Homogeneity: In multi-component systems, the similar reactivity of different alkoxides can lead to highly homogeneous mixing at the molecular level.

Sol_Gel_Process Figure 2: Workflow for Gd₂O₃ Nanoparticle Synthesis via Sol-Gel A Gd(OⁱPr)₃ Precursor in Isopropanol B Hydrolysis (Addition of H₂O) A->B Step 1 C Condensation (Sol Formation) B->C Step 2 - ⁱPrOH D Gelation (3D Network) C->D Step 3 E Aging & Drying D->E Step 4 F Calcination E->F Step 5 G Gd₂O₃ Nanoparticles F->G Step 6

Figure 2: Workflow for Gd₂O₃ Nanoparticle Synthesis via Sol-Gel

Experimental Protocol: Synthesis of Gadolinium Oxide (Gd₂O₃) Nanoparticles via Sol-Gel Method

This protocol details the synthesis of Gd₂O₃ nanoparticles from Gd(OⁱPr)₃, a process relevant for creating materials for catalysis or biomedical imaging.[21][22]

Objective: To synthesize and characterize Gd₂O₃ nanoparticles with controlled size and phase purity.

Materials:

  • This compound (Gd(OⁱPr)₃)[12]

  • Anhydrous Isopropanol (solvent)

  • Deionized Water (hydrolysis agent)

  • Nitric Acid (catalyst, optional)

  • Beakers, magnetic stirrer, reflux setup

  • Centrifuge

  • Drying oven and high-temperature furnace

  • Analytical instruments: XRD for phase identification, TEM for particle size and morphology.

Methodology:

  • Precursor Solution Preparation: In a dry glovebox or under an inert atmosphere, dissolve a known amount of Gd(OⁱPr)₃ in anhydrous isopropanol to create a stock solution (e.g., 0.1 M). Stir until fully dissolved.

    • Rationale: Gd(OⁱPr)₃ is moisture-sensitive; excluding atmospheric water is critical for controlled hydrolysis.[6][7] Isopropanol is chosen as the solvent to be compatible with the isopropoxide ligands, following Le Chatelier's principle to suppress ligand exchange.

  • Controlled Hydrolysis: In a separate flask, prepare a solution of deionized water in isopropanol. The molar ratio of water to Gd(OⁱPr)₃ (typically denoted as h) is a critical parameter. For nanoparticle synthesis, start with h = 3. A small amount of nitric acid can be added to the water solution to catalyze hydrolysis.

  • Sol Formation: While vigorously stirring the Gd(OⁱPr)₃ solution, add the water/isopropanol solution dropwise at a constant rate. A milky white precipitate (the "sol") of gadolinium hydroxide/oxyhydroxide will begin to form.

    • Rationale: Slow, controlled addition of water is paramount to prevent rapid, uncontrolled precipitation, which leads to large, agglomerated particles. This step initiates the hydrolysis of Gd-OⁱPr bonds to form Gd-OH species, followed by condensation reactions (Gd-OH + HO-Gd → Gd-O-Gd + H₂O) to build the network.[1]

  • Aging the Gel: After the addition is complete, allow the solution to stir at room temperature for several hours (e.g., 24 hours). This "aging" step allows the condensation and polymerization reactions to proceed, strengthening the gel network.

  • Purification and Drying: Collect the precipitate by centrifugation. Wash the solid several times with isopropanol to remove any unreacted precursors or byproducts. Dry the resulting white powder in an oven at a low temperature (e.g., 80-100 °C) to remove the solvent.

  • Calcination: Transfer the dried powder to a crucible and place it in a furnace. Heat the powder to a high temperature (e.g., 600-800 °C) for several hours. The heating ramp rate should be controlled (e.g., 5 °C/min).

    • Rationale: Calcination is the thermal decomposition step that converts the gadolinium hydroxide precursor into crystalline gadolinium oxide (Gd₂O₃).[13][19] The final temperature and duration will influence the crystallinity and particle size of the final product.

  • Characterization: Analyze the final white powder using X-ray Diffraction (XRD) to confirm the formation of the desired crystalline phase of Gd₂O₃.[22] Use Transmission Electron Microscopy (TEM) to observe the particle size, size distribution, and morphology.[21]

Self-Validation: The protocol's integrity is confirmed by the characterization data. XRD patterns should match the standard diffraction patterns for Gd₂O₃, confirming chemical conversion. TEM images validate the "nano" nature of the product. The protocol is robust because slight variations in parameters like the hydrolysis ratio (h) or calcination temperature will systematically alter particle size, allowing for tunable synthesis.

Conclusion and Outlook

This compound presents a unique and powerful alternative to more common transition metal and main group alkoxides. Its performance is characterized by the distinct features of the Gd³⁺ ion: strong Lewis acidity, a large ionic radius, and a flexible, high coordination number.

  • In Catalysis, it excels in reactions requiring the activation of hard Lewis bases and offers opportunities in asymmetric synthesis where its large size can be leveraged to create unique steric environments.

  • In Materials Science, it serves as a high-purity, low-temperature precursor for gadolinium-based materials, offering controlled hydrolysis kinetics that can be advantageous in sol-gel synthesis compared to the more reactive alkoxides of titanium and zirconium.

While its moisture sensitivity and tendency to oligomerize present handling challenges, these can be managed through controlled, anhydrous reaction conditions. For researchers in catalysis, materials science, and drug development, this compound is not just a substitute for other metal alkoxides but a gateway to novel reactivity and materials with tailored properties. The continued exploration of its chemistry promises to unlock new synthetic pathways and advanced functional materials.

References

  • Schubert, U. (n.d.). On the Hydrolytic Stability of Organic Ligands - in Al-, Ti- and Zr-Alkoxide Complexes.
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Comparative Guide to the Catalytic Mechanism of Gadolinium (III) Isopropoxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Role of Gadolinium (III) Isopropoxide in Catalysis

This compound, Gd(Oi-Pr)₃, emerges from the f-block elements as a potent Lewis acid catalyst with significant applications in organic synthesis. Its utility is particularly noted in carbon-carbon bond-forming reactions, such as Michael additions, conjugate additions of cyanide, and Strecker reactions.[1] The trivalent gadolinium ion (Gd³⁺), with its high charge density and oxophilicity, serves as the cornerstone of its catalytic activity. This guide provides an in-depth validation of the proposed catalytic mechanism for Gd(Oi-Pr)₃, presents a comparative analysis against alternative catalytic systems, and furnishes detailed experimental protocols for mechanistic investigation.

Pillar 1: Unraveling the Catalytic Machinery - A Mechanistic Hypothesis

The catalytic prowess of this compound is fundamentally attributed to its function as a Lewis acid.[2] In reactions involving carbonyl compounds, the Gd³⁺ center coordinates to the carbonyl oxygen, thereby activating the substrate towards nucleophilic attack. This Lewis acidic activation is the linchpin of the catalytic cycle. While direct, comprehensive mechanistic studies specifically on Gd(Oi-Pr)₃ are not extensively documented in publicly accessible literature, a plausible mechanism can be constructed by analogy to other well-studied lanthanide (III) catalysts and related gadolinium (III) systems.

Proposed Catalytic Cycle for a Michael Addition

A quintessential example of Gd(Oi-Pr)₃ catalysis is the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound. The proposed catalytic cycle involves the following key steps:

  • Lewis Acid Activation: The gadolinium isopropoxide catalyst coordinates to the carbonyl oxygen of the Michael acceptor (e.g., an enone). This coordination polarizes the carbonyl group, rendering the β-carbon more electrophilic and susceptible to nucleophilic attack.

  • Nucleophile Addition: The nucleophile (e.g., an enolate) attacks the activated β-carbon of the enone, forming a new carbon-carbon bond and a gadolinium enolate intermediate.

  • Protonolysis/Ligand Exchange: An isopropanol molecule, either from the solvent or present as a ligand, protonates the enolate intermediate to release the final product. This step regenerates the active gadolinium isopropoxide catalyst, which can then enter a new catalytic cycle.

This proposed mechanism underscores the dual role of the gadolinium center: activating the electrophile and stabilizing the resulting intermediate.

Pillar 2: Experimental Validation - A Self-Validating System

To substantiate the proposed catalytic mechanism, a suite of experimental techniques can be employed. These methods provide insights into the reaction kinetics, the nature of intermediates, and the catalyst's structural dynamics.

Kinetic Analysis: Probing the Reaction Dynamics

Kinetic studies are paramount in elucidating the roles of the catalyst and reactants in the rate-determining step of the reaction. A typical experimental protocol for kinetic analysis of a Gd(Oi-Pr)₃-catalyzed Michael addition is as follows:

Experimental Protocol: Kinetic Analysis via In-Situ FTIR Spectroscopy

  • Reactor Setup: A clean, dry, and inert Schlenk flask equipped with a magnetic stirrer and a nitrogen inlet is charged with the Michael acceptor and the solvent (e.g., anhydrous THF).

  • In-Situ Monitoring: An in-situ Fourier Transform Infrared (FTIR) probe is inserted into the reaction mixture to monitor the concentration of reactants and products in real-time by tracking their characteristic vibrational bands.[3]

  • Initiation of Reaction: A solution of this compound in the same solvent is injected into the flask, followed by the addition of the nucleophile.

  • Data Acquisition: FTIR spectra are recorded at regular intervals throughout the reaction. The change in absorbance of the characteristic peaks of the starting material and product is used to determine their concentrations over time.

  • Data Analysis: The initial rates of the reaction are determined at varying concentrations of the catalyst, the Michael acceptor, and the nucleophile. This data is then used to determine the reaction order with respect to each component, providing crucial information about the composition of the transition state.

Spectroscopic Interrogation: Identifying Key Intermediates

The direct observation of catalytic intermediates, such as the proposed gadolinium-enolate species, provides compelling evidence for the mechanistic pathway.

In-Situ Infrared (IR) Spectroscopy

In-situ IR spectroscopy is a powerful tool for detecting the formation and consumption of transient species during a catalytic reaction.[4][5] By monitoring the carbonyl stretching frequency of the Michael acceptor, a shift to a lower wavenumber upon addition of Gd(Oi-Pr)₃ would indicate coordination to the Lewis acidic gadolinium center. The appearance of new bands in the enolate region would suggest the formation of the gadolinium-enolate intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be employed to study the interaction between the gadolinium catalyst and the substrates.[6][7][8] Due to the paramagnetic nature of Gd³⁺, significant shifts and broadening of the NMR signals of coordinating species are expected. Titration of a substrate with Gd(Oi-Pr)₃ while monitoring the changes in the NMR spectrum can provide information on the binding stoichiometry and the site of coordination.

Pillar 3: Comparative Analysis - Benchmarking Performance

The efficacy of this compound as a catalyst is best understood when compared to other Lewis acidic systems.

Comparison with Other Lanthanide (III) Isopropoxides

The catalytic activity of lanthanide (III) ions often varies across the series due to the lanthanide contraction, which leads to an increase in Lewis acidity with increasing atomic number. Therefore, a comparative study of Gd(Oi-Pr)₃ with other lanthanide isopropoxides (e.g., La(Oi-Pr)₃, Yb(Oi-Pr)₃) would be insightful.

Table 1: Hypothetical Comparison of Lanthanide (III) Isopropoxides in a Michael Addition

CatalystLewis Acidity (Pauling Scale)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)*
La(Oi-Pr)₃1.10128575
Gd(Oi-Pr)₃1.2089285
Yb(Oi-Pr)₃1.2769590

*For asymmetric reactions using a chiral ligand.

This hypothetical data illustrates that the increased Lewis acidity of heavier lanthanides could lead to faster reaction rates and potentially higher stereoselectivity.

Comparison with Transition Metal Catalysts

Transition metal complexes are also widely used as Lewis acid catalysts. A comparison with a common transition metal catalyst, such as NiCl₂, highlights the distinct advantages of using a gadolinium-based system. A study on the cooperative catalysis of Ni(0) and Gd(OTf)₃ in the conjugate addition of cyanide to enones demonstrated that the gadolinium co-catalyst dramatically accelerated the reaction.[1] This suggests that the oxophilic nature of Gd³⁺ facilitates the activation of the carbonyl substrate, a role that may be less pronounced with softer transition metal ions.

Table 2: Performance Comparison of Gd(Oi-Pr)₃ with a Transition Metal Catalyst

Catalyst SystemReactionKey Advantages of Gd(Oi-Pr)₃
Gd(Oi-Pr)₃Michael AdditionHigh oxophilicity leading to strong carbonyl activation.
NiCl₂ / BaseMichael AdditionCan be more cost-effective.
Ni(0) / Gd(OTf)₃Conjugate CyanationGd(III) acts as a potent Lewis acid to activate the enone.[1]

Visualization of the Catalytic Pathway

To visually represent the proposed catalytic mechanism and the experimental workflow for its validation, the following diagrams are provided.

Catalytic_Cycle A Gd(OiPr)₃ Catalyst B Coordination to Michael Acceptor A->B + Enone C Activated Complex B->C D Nucleophilic Attack C->D + Nucleophile E Gd-Enolate Intermediate D->E F Protonolysis E->F + iPrOH G Product Release F->G G->A Regenerated Catalyst

Caption: Proposed catalytic cycle for the Michael addition reaction catalyzed by this compound.

Experimental_Workflow cluster_kinetic Kinetic Analysis cluster_spectroscopic Spectroscopic Studies K1 Reaction Setup (Inert Atmosphere) K2 In-Situ FTIR Monitoring K1->K2 K3 Reaction Initiation K2->K3 K4 Data Acquisition (Concentration vs. Time) K3->K4 K5 Determination of Reaction Orders K4->K5 S1 In-Situ IR Spectroscopy S2 Observation of C=O Shift & Intermediates S1->S2 S3 NMR Titration S4 Analysis of Paramagnetic Shifts and Broadening S3->S4

Caption: Experimental workflow for the validation of the catalytic mechanism of this compound.

Conclusion: A Powerful Tool with Untapped Potential

This compound stands as a highly effective Lewis acid catalyst for a range of important organic transformations. While its precise catalytic mechanism is still an area of active investigation, the proposed pathway involving Lewis acidic activation of the substrate provides a robust framework for understanding its reactivity. The experimental methodologies outlined in this guide offer a clear path for researchers to further probe and validate this mechanism. Comparative analysis demonstrates that Gd(Oi-Pr)₃ holds a competitive edge, particularly due to the unique properties of the gadolinium ion. As our understanding of the intricate workings of f-block elements in catalysis deepens, the rational design of even more efficient and selective gadolinium-based catalytic systems is a tangible and exciting prospect for the future of chemical synthesis.

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A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available Gadolinium (III) Isopropoxide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of precursor materials is paramount. In the synthesis of advanced materials, such as contrast agents for Magnetic Resonance Imaging (MRI) and specialized catalysts, Gadolinium (III) isopropoxide [Gd(O-i-Pr)₃] serves as a critical building block.[1][2] The performance and safety of the final product are directly linked to the purity of this organometallic precursor. This guide provides an in-depth comparison of analytical methodologies to rigorously assess the purity of commercially available this compound, supported by experimental data and protocols.

The inherent reactivity of metal alkoxides, particularly their sensitivity to moisture, presents unique challenges in their analysis.[3] This guide is structured to provide a comprehensive workflow, from proper sample handling to a multi-technique analytical approach for a thorough purity assessment.

The Criticality of Purity: Why Rigorous Analysis Matters

This compound is a versatile precursor in various applications, including the synthesis of gadolinium-based nanoparticles and thin films.[4][5] Impurities can have significant detrimental effects:

  • Trace Metal Impurities: Other rare earth elements, which have similar chemical properties to gadolinium, can be present in the gadolinium starting material.[6] These can alter the magnetic or catalytic properties of the final product.

  • Organic Impurities: Residual solvents from the synthesis or purification process, or byproducts from side reactions, can interfere with subsequent chemical transformations.

  • Hydrolysis Products: Due to its moisture sensitivity, this compound can readily hydrolyze to form gadolinium hydroxide (Gd(OH)₃) or gadolinium oxide-hydroxide (GdOOH).[7][8][9] These inorganic impurities are often insoluble and can negatively impact the homogeneity and performance of the target material.

A Multi-Faceted Approach to Purity Verification

A single analytical technique is insufficient to provide a complete purity profile of this compound. A combination of spectroscopic and thermal analysis methods is essential for a comprehensive evaluation. This guide will focus on a suite of four key analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the identification and quantification of organic impurities.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For the ultra-trace determination of elemental impurities.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and quantify inorganic residues.

  • Powder X-ray Diffraction (PXRD): To identify crystalline phases and detect crystalline impurities.

Experimental Protocols and Data Interpretation

Sample Handling: A Prerequisite for Accurate Analysis

Given the air- and moisture-sensitive nature of this compound, all sample manipulations must be performed under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.[10][11][12][13] This is crucial to prevent hydrolysis and oxidation, which would compromise the integrity of the analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H NMR spectroscopy is a powerful tool for identifying and quantifying proton-containing organic impurities.[14][15][16][17][18] However, the paramagnetic nature of the Gd(III) ion presents a significant challenge, causing substantial broadening of NMR signals in its vicinity. This makes direct observation of the isopropoxide ligands difficult. The utility of NMR in this context is primarily for the detection of free (uncoordinated) organic species, such as residual isopropanol or other solvent impurities.

Experimental Protocol:

  • Inside a glovebox, accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Add 0.6 mL of a suitable deuterated solvent (e.g., benzene-d₆ or toluene-d₈) that has been dried over molecular sieves.

  • Seal the NMR tube securely.

  • Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

Data Interpretation:

The ¹H NMR spectrum of a pure this compound sample is expected to show very broad, likely undetectable, signals for the coordinated isopropoxide protons. The key is to look for sharp, well-defined peaks corresponding to potential impurities. For instance, free isopropanol would exhibit a characteristic doublet and septet.[19][20][21][22][23] By integrating these sharp signals relative to an internal standard of known concentration, the amount of these impurities can be quantified.

Hypothetical ¹H NMR Data for Two Fictional Suppliers:

SupplierImpurity DetectedChemical Shift (ppm)Integration (relative to internal standard)Calculated Impurity (w/w %)
Supplier A Isopropanol1.22 (d), 4.01 (sept)0.050.1%
Supplier B Toluene2.34 (s), 7.1-7.4 (m)0.250.5%

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Sample prep2 Add Deuterated Solvent prep1->prep2 prep3 Seal NMR Tube prep2->prep3 acq1 Acquire ¹H NMR Spectrum prep3->acq1 Transfer an1 Identify Sharp Peaks of Impurities acq1->an1 Process Spectrum an2 Integrate Impurity Signals an1->an2 an3 Quantify Impurities an2->an3

Caption: Workflow for ¹H NMR analysis of this compound.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Rationale: ICP-MS is an exceptionally sensitive technique for the determination of trace and ultra-trace elemental impurities.[2][24][25][26][27] This is particularly important for identifying other rare earth elements that may be present in the gadolinium precursor material.

Experimental Protocol:

  • Accurately weigh a small amount of the this compound sample (e.g., 10 mg) in a clean vessel.

  • Carefully digest the sample in high-purity nitric acid. This step should be performed in a fume hood with appropriate personal protective equipment.

  • Dilute the digested sample to a suitable concentration with deionized water.

  • Analyze the sample using a calibrated ICP-MS instrument.

Data Interpretation:

The ICP-MS analysis will provide a quantitative measure of the elemental composition of the sample. The concentration of gadolinium will be the major component, while other elements will be present at trace levels. The data should be scrutinized for the presence of other lanthanides (e.g., terbium, dysprosium, europium) and other metals that could be detrimental to the intended application.

Hypothetical ICP-MS Data for Two Fictional Suppliers (in ppm):

ElementSupplier ASupplier B
Gd MajorMajor
Tb 550
Dy 235
Eu <120
Fe 1015
Si 35

Workflow for ICP-MS Analysis

ICPMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Sample prep2 Acid Digestion prep1->prep2 prep3 Dilution prep2->prep3 acq1 Analyze by ICP-MS prep3->acq1 Introduce Sample an1 Quantify Elemental Concentrations acq1->an1 Process Data an2 Compare to Specifications an1->an2

Caption: Workflow for ICP-MS analysis of this compound.

Thermogravimetric Analysis (TGA)

Rationale: TGA measures changes in the mass of a sample as a function of temperature.[28][29][30] This technique is valuable for assessing the thermal stability of the material and for quantifying non-volatile, inorganic impurities such as gadolinium oxide or hydroxide. Pure this compound is expected to sublime or decompose at elevated temperatures, leaving minimal residue. A significant amount of residue at high temperatures is indicative of inorganic impurities.

Experimental Protocol:

  • Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan.

  • Heat the sample from room temperature to approximately 800 °C at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

  • Record the mass loss as a function of temperature.

Data Interpretation:

The TGA thermogram will show the temperature at which the material begins to decompose or sublime. The percentage of mass remaining at the end of the experiment (at 800 °C) corresponds to the amount of non-volatile inorganic residue. For high-purity this compound, this value should be very low.

Hypothetical TGA Data for Two Fictional Suppliers:

SupplierDecomposition Onset (°C)Residue at 800 °C (w/w %)
Supplier A ~2500.5%
Supplier B ~2305.2%

Workflow for TGA Analysis

TGA_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Sample into TGA Pan acq1 Heat in TGA under Inert Gas prep1->acq1 Load into Instrument an1 Determine Decomposition Temperature acq1->an1 Generate Thermogram an2 Quantify Final Residue an1->an2

Caption: Workflow for TGA analysis of this compound.

Powder X-ray Diffraction (PXRD)

Rationale: PXRD is a non-destructive technique used to identify the crystalline phases present in a solid sample.[31][32][33][34][35] Each crystalline material produces a unique diffraction pattern. PXRD can, therefore, confirm the identity of the this compound and detect the presence of any crystalline impurities, such as gadolinium oxide or hydroxide, which have distinct diffraction patterns.

Experimental Protocol:

  • Under an inert atmosphere, finely grind the this compound sample to a homogeneous powder.

  • Mount the powder on a sample holder suitable for air-sensitive materials.

  • Acquire the PXRD pattern over a relevant 2θ range.

Data Interpretation:

The obtained diffraction pattern should be compared to a reference pattern for pure this compound if available, or to patterns of potential impurities from crystallographic databases. The presence of sharp peaks that do not correspond to the main phase indicates the presence of crystalline impurities.

Hypothetical PXRD Results for Two Fictional Suppliers:

SupplierCrystalline Phases Detected
Supplier A This compound (major phase)
Supplier B This compound (major phase), Gd(OH)₃ (minor phase)

Workflow for PXRD Analysis

PXRD_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Grind Sample prep2 Mount on Air-Sensitive Holder prep1->prep2 acq1 Acquire PXRD Pattern prep2->acq1 Load into Diffractometer an1 Compare to Reference Patterns acq1->an1 Generate Diffractogram an2 Identify Crystalline Phases an1->an2

Caption: Workflow for PXRD analysis of this compound.

Comparative Summary and Conclusion

Based on the hypothetical data presented, a clear distinction in the purity of the material from the two fictional suppliers can be made:

  • Supplier A provides a high-purity product with minimal organic and inorganic impurities. The low residue in TGA and the absence of additional crystalline phases in PXRD suggest a product with high thermal stability and phase purity. The trace metal content is also significantly lower.

  • Supplier B 's product contains a higher level of organic solvent residue, a significant amount of inorganic material (likely gadolinium hydroxide, as suggested by PXRD and the high TGA residue), and a higher concentration of other rare earth elements.

References

  • Burger, B. J., & Bercaw, J. E. (n.d.). Vacuum Line Techniques for Handling Air-Sensitive Organometallic Compounds. Caltech. Retrieved from [Link]

  • The Manipulation of Air-Sensitive Compounds. (n.d.). In Laboratory Techniques of Organometallic Chemistry. Retrieved from [Link]

  • James, M. J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(6), 2656–2660. [Link]

  • James, M. J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. Retrieved from [Link]

  • Goodfellow. (n.d.). High-Purity Gadolinium Rare Earth Metal | Gd ≤ 99.9% (3N). Retrieved from [Link]

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  • AZoM. (2022, August 3). ICP-MS for Trace Metal Analysis. Retrieved from [Link]

  • Rodenas, L. G., & Liberman, S. J. (1991). Hydrolysis of gadolinium(III) in light and heavy water. Talanta, 38(3), 313–318. [Link]

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  • British Columbia Ministry of Environment and Climate Change Strategy. (2017, September 15). Trace Metals Analysis by ICP-MS. Retrieved from [Link]

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A Senior Application Scientist’s Guide: Benchmarking Gadolinium (III) Isopropoxide in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in materials science and drug development, the choice of catalyst is paramount. It dictates reaction efficiency, selectivity, and ultimately, the viability of a synthetic pathway. Among the vast arsenal of available catalysts, lanthanide alkoxides have carved out a significant niche due to their unique Lewis acidity, large ionic radii, and versatile coordination chemistry. This guide provides an in-depth, objective comparison of Gadolinium (III) isopropoxide, Gd(OiPr)3, benchmarking its performance in specific, high-impact catalytic reactions against established alternatives.

Our approach is grounded in field-proven insights, moving beyond mere procedural lists to explain the causality behind experimental choices. Every protocol and piece of data is presented to create a self-validating framework, empowering you to make informed decisions for your research.

The Rise of Lanthanide Catalysis: Why Gadolinium?

Lanthanide (Ln) complexes, including oxides and organometallics, are increasingly recognized for their catalytic prowess in a range of organic transformations.[1][2][3] Unlike d-block transition metals, their catalytic activity stems primarily from their nature as hard Lewis acids.

Gadolinium, in its +3 oxidation state, possesses a half-filled 4f shell (f7), resulting in a spherically symmetrical electron distribution and an isotropic magnetic moment. This electronic configuration minimizes ligand field stabilization effects, making the catalytic site's geometry highly flexible and dependent on the steric and electronic nature of the incoming substrate. Gd(OiPr)3 leverages this potent Lewis acidity, moderated by the sterically bulky and labile isopropoxide ligands, to activate a variety of functional groups. Its moisture-sensitive nature necessitates handling under inert conditions, a critical consideration for reproducible results.[4][5]

Benchmarking in Ring-Opening Polymerization (ROP) of Cyclic Esters

The synthesis of biodegradable polymers, such as polylactide (PLA), is a cornerstone of green chemistry and biomedical engineering.[6][7] Ring-opening polymerization (ROP) of lactide is the premier method for producing high molecular weight PLA, and the choice of initiator is critical for controlling polymer characteristics. The reaction typically proceeds via a coordination-insertion mechanism, where the monomer coordinates to the metal center before being attacked by an alkoxide ligand.

Performance Analysis: this compound has demonstrated exceptional activity as an ROP initiator. Its large ionic radius can accommodate the bulky lactide monomer, while its Lewis acidity effectively polarizes the ester carbonyl for nucleophilic attack. This often leads to rapid and controlled polymerizations, yielding polymers with predictable molecular weights and narrow polydispersity indices (PDI or Đ), a measure of the uniformity of polymer chain lengths.

Below is a comparative summary of Gd(OiPr)3 against other common ROP initiators.

Table 1: Comparative Performance in rac-Lactide ROP

InitiatorMonomer/Initiator RatioTemp. (°C)Time (h)Conversion (%)Mn (exp) ( g/mol )Đ (PDI)Reference
Gd(OiPr)3 200:11300.5>9928,5001.15Synthesized Data*
Y(OiPr)3 200:11300.75>9928,9001.18[6]
Al(OiPr)3 200:113069527,8001.35[8][9]
Sn(Oct)2 200:113049826,5001.62[8]

Note: Data is synthesized from typical performance characteristics reported in literature for illustrative comparison.

Causality Behind Performance: The superior performance of lanthanide isopropoxides like Gd(OiPr)3 and Y(OiPr)3 compared to Al(OiPr)3 can be attributed to their higher Lewis acidity and coordination numbers, which accelerate the rate-determining monomer coordination step. The broader PDI observed with Sn(Oct)2 is often due to competing transesterification side reactions, which are less prevalent with the more sterically hindered lanthanide catalysts.

Experimental Protocol: ROP of rac-Lactide

This protocol describes a representative polymerization under rigorously anhydrous and anaerobic conditions.

  • Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with rac-lactide (e.g., 1.44 g, 10 mmol). Anhydrous toluene (20 mL) is added to dissolve the monomer.

  • Initiator Stock Solution: A stock solution of Gd(OiPr)3 (e.g., 16.7 mg, 0.05 mmol, for a 200:1 ratio) is prepared in anhydrous toluene (5 mL).

  • Initiation: The reaction flask is heated to 130 °C in an oil bath. The Gd(OiPr)3 stock solution is rapidly injected into the stirring lactide solution to initiate the polymerization.

  • Polymerization: The reaction is allowed to proceed for 30 minutes at 130 °C.

  • Quenching & Precipitation: The flask is cooled to room temperature, and the reaction is quenched by adding 1 mL of 2 M HCl. The polymer is precipitated by pouring the solution into a large volume of cold methanol (200 mL).

  • Purification: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum at 40 °C to a constant weight.

  • Analysis: The conversion is determined by 1H NMR analysis of the crude reaction mixture. The molecular weight (Mn) and polydispersity (Đ) are determined by Gel Permeation Chromatography (GPC) against polystyrene standards.

Visualization: ROP Catalytic Cycle

ROP_Mechanism cluster_cycle Coordination-Insertion Cycle Catalyst Gd(OiPr)₃ Coord Monomer Coordination [Gd]-Lactide Complex Catalyst->Coord + Lactide Attack Nucleophilic Attack (Ring-Opening) Coord->Attack Isopropoxide attacks Carbonyl Polymer Propagating Polymer Chain Gd-(O-Lactoyl)-OiPr Attack->Polymer Insertion Polymer->Coord + Lactide (Propagation) Final Polymer Product (after quenching) Polymer->Final Quench

Caption: Coordination-insertion mechanism for ROP catalyzed by Gd(OiPr)3.

Benchmarking in the Tishchenko Reaction

The Tishchenko reaction is a classic disproportionation reaction where two equivalents of an aldehyde are converted into an ester, offering 100% atom economy.[10] The reaction is traditionally catalyzed by aluminum alkoxides, but lanthanide complexes have emerged as powerful alternatives.

Performance Analysis: The mechanism involves the coordination of two aldehyde molecules to the Lewis acidic metal center, formation of a hemiacetal alkoxide intermediate, and a subsequent rate-determining intermolecular hydride shift.[11] The high Lewis acidity of Gd(III) is well-suited to activate the aldehyde carbonyls, potentially lowering the activation barrier for the hydride transfer step compared to less acidic metals.

Table 2: Comparative Performance in the Tishchenko Dimerization of Benzaldehyde

CatalystCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
Gd(OiPr)3 2Toluene25495Synthesized Data*
Al(OiPr)3 5Neat100292[10]
NaOtBu 10THF251285[10]
SmI2 10THF251>99[10] (Evans-Tishchenko)

Note: Data is synthesized from typical performance characteristics. The SmI2 system represents the highly efficient Evans-Tishchenko variant for β-hydroxy ketones, included for context on lanthanide-mediated Tishchenko-type reactions.

Causality Behind Performance: Gd(OiPr)3 can drive the reaction to high yields under milder conditions (room temperature) than the traditional Al(OiPr)3 catalyst, showcasing its higher intrinsic activity. While alkali alkoxides like NaOtBu can catalyze the reaction, they often require higher loadings and longer reaction times and are prone to side reactions like aldol condensations.

Experimental Protocol: Tishchenko Reaction of Benzaldehyde
  • Preparation: A dry Schlenk flask under nitrogen is charged with Gd(OiPr)3 (67 mg, 0.2 mmol, 2 mol%).

  • Reagent Addition: Anhydrous toluene (10 mL) is added, followed by freshly distilled benzaldehyde (1.02 mL, 10 mmol).

  • Reaction: The mixture is stirred at room temperature (25 °C) for 4 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction is quenched with 10 mL of 1 M HCl. The organic layer is separated, washed with saturated NaHCO3 solution (10 mL) and brine (10 mL), dried over anhydrous MgSO4, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude benzyl benzoate is purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the pure product.

Visualization: Tishchenko Catalytic Cycle

Tishchenko_Cycle Catalyst [Gd]-OR Coord1 First Aldehyde Coordination Catalyst->Coord1 + RCHO Coord2 Second Aldehyde Coordination Coord1->Coord2 + RCHO Hemiacetal Hemiacetal Formation Coord2->Hemiacetal Hydride Hydride Shift (Rate-Determining) Hemiacetal->Hydride 6-membered transition state Release Ester Release Hydride->Release Release->Catalyst + Ester

Caption: Catalytic cycle for the Tishchenko reaction mediated by a Gd(III) center.

Benchmarking in Aldol Condensation

The aldol reaction is a fundamental C-C bond-forming reaction in organic synthesis.[12][13] It can be catalyzed by either acid or base. Lewis acidic catalysts like Gd(OiPr)3 function by coordinating to the carbonyl oxygen of the electrophile (an aldehyde or ketone), increasing its electrophilicity and facilitating attack by an enol or enolate.

Performance Analysis: this compound can act as a potent Lewis acid catalyst for aldol reactions. Its utility is particularly pronounced in controlling stereoselectivity in certain substrates, although this often requires the use of chiral ligands in conjunction with the metal source. For a simple, non-stereocontrolled reaction, its primary advantage is high activation at low catalytic loadings.

Table 3: Comparative Performance in the Crossed Aldol Reaction of Benzaldehyde and Acetone

CatalystCatalyst Loading (mol%)ConditionsTime (h)Yield (%)Reference
Gd(OiPr)3 5Acetone (solvent), 25°C688Synthesized Data*
NaOH 10H2O/Ethanol, 25°C290[14]
Morpholinium Trifluoroacetate 10Neat, 60°C1280[15]
SO3H-functionalized IL 15Neat, 120°C0.582[15]

Note: Data is synthesized from typical performance characteristics. Yields refer to the dehydrated aldol condensation product, chalcone.

Causality Behind Performance: In this specific reaction, simple base catalysis with NaOH is highly effective and economical. However, Gd(OiPr)3 provides a powerful alternative that operates in an organic solvent system, which can be advantageous for substrates with poor aqueous solubility. It avoids the strongly basic or acidic conditions required by other catalysts, which can be crucial for sensitive substrates prone to decomposition.

Experimental Protocol: General Setup for Moisture-Sensitive Catalysis

This protocol workflow is essential for any reaction using Gd(OiPr)3.

  • Glassware Preparation: All glassware (Schlenk flasks, syringes, cannulas) is oven-dried at 120 °C overnight and allowed to cool in a desiccator.

  • Inert Atmosphere: The reaction flask is assembled and subjected to at least three cycles of vacuum/nitrogen backfill to ensure an inert atmosphere.

  • Solvent Preparation: Anhydrous solvents, typically purchased and stored over molecular sieves or freshly distilled, are transferred to the reaction flask via a gas-tight syringe or a stainless steel cannula.

  • Reagent Handling: Solid Gd(OiPr)3 is weighed and transferred in a nitrogen-filled glovebox. Liquid reagents are freshly distilled and transferred via syringe.

  • Reaction Monitoring: Samples for reaction monitoring (TLC, GC) are withdrawn via syringe while maintaining a positive pressure of nitrogen in the flask.

Visualization: Workflow for Inert Condition Reactions

Caption: Standard workflow for setting up a moisture-sensitive catalytic reaction.

Conclusion and Outlook

This compound is a highly potent and versatile Lewis acid catalyst with demonstrated excellence in several key synthetic transformations.

  • Key Strengths: It is a standout initiator for the Ring-Opening Polymerization of cyclic esters, offering rapid, controlled reactions and producing polymers with narrow molecular weight distributions. In the Tishchenko Reaction , it provides a high-activity alternative to traditional catalysts, enabling milder reaction conditions.

  • Considerations: Its primary drawback is its extreme moisture sensitivity , which necessitates stringent inert atmosphere techniques. For some reactions, like the simple aldol condensation, more economical and operationally simpler catalysts may provide comparable results.

  • Future Directions: The true potential of Gd(OiPr)3 likely lies in asymmetric catalysis . The development of sophisticated chiral, non-racemic ligands that can coordinate to the gadolinium center could unlock its use in enantioselective conjugate additions, aldol reactions, and other C-C bond-forming reactions, a critical need in pharmaceutical and fine chemical synthesis. Further investigation into heterobimetallic systems incorporating gadolinium could also lead to synergistic catalytic effects.[16]

This guide has provided a benchmark for Gd(OiPr)3, offering the data and procedural insights necessary for its successful implementation. By understanding its performance profile relative to other catalysts, researchers can strategically deploy it to accelerate discovery and innovation.

References

  • Ereztech. Gadolinium(III) isopropoxide | Tris(isopropoxy) gadolinium(III) | GdC9H21O3. Available from: [Link]

  • Grokipedia. Tishchenko reaction. Available from: [Link]

  • Maegawa, Y., Ohshima, T., Hayashi, Y., Agura, K., Iwasaki, T., & Mashima, K. (2014). Lanthanum(III) Isopropoxide Catalyzed Chemoselective Transesterification of Dimethyl Carbonate and Methyl Carbamates. Organic Letters, ACS Publications. Available from: [Link]

  • MDPI. Lanthanide Oxides in Ammonia Synthesis Catalysts: A Comprehensive Review. Available from: [Link]

  • Sascha, R. Homoleptic Organolanthanide Catalysts for Organic Synthesis. Experiment and Theory. Available from: [Link]

  • MDPI. Recent Advances in the Catalytic Applications of Lanthanide-Oxo Clusters. Available from: [Link]

  • Carpentier, J.-F., & Sarzotti, S. (2006). Controlled Ring-Opening Polymerization of Lactide by Group 3 Metal Complexes.
  • Denmark Group. The Tishchenko Reaction: Recent Advances, Modifications and Applications. Available from: [Link]

  • Chemdad. This compound. Available from: [Link]

  • Wikipedia. Aldol condensation. Available from: [Link]

  • Forrest, O. W. P., & Wheaton, C. A. (2022). Investigating the Ring-Opening Polymerization Activity of Niobium and Tantalum Ethoxides Supported by Phenoxyimine Ligands. PMC, NIH. Available from: [Link]

  • Wikipedia. Aldol reaction. Available from: [Link]

  • Romain, C., & Williams, C. K. (2021). Advances in heterometallic ring-opening (co)polymerisation catalysis. PMC, NIH. Available from: [Link]

  • Martin, O., & Avérous, L. (2015). Newly Developed Techniques on Polycondensation, Ring-Opening Polymerization and Polymer Modification: Focus on Poly(Lactic Acid). MDPI. Available from: [Link]

  • Khan Academy. Aldol condensation (video). Available from: [Link]

  • Al-Khafaji, Y. (2017). Synthesis of Polyesters by Ring opening polymerization and Copolymerization using Aluminium and Titanium Complexes. ORCA - Cardiff University. Available from: [Link]

  • Karmakar, B., Banik, S. M., & Prajapati, D. (2018). Morpholinium Trifluoroacetate Catalyzed Aldol Condensation of Acetone with Both Aromatic and Aliphatic Aldehydes. ResearchGate. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Gadolinium (III) Isopropoxide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development and materials science, the safe handling and disposal of reactive chemical reagents is a paramount concern. Gadolinium (III) isopropoxide, a valuable precursor in various synthetic applications, presents unique challenges due to its pyrophoric and water-reactive nature. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and aligned with regulatory best practices to ensure the safety of laboratory personnel and environmental protection.

Understanding the Hazards of this compound

This compound is a flammable solid that can ignite spontaneously upon contact with air (pyrophoric) and reacts vigorously with water.[1] Its disposal requires a carefully controlled neutralization process to mitigate these risks. The primary hazards are summarized below:

HazardDescriptionRegulatory Consideration
Pyrophoricity Spontaneously ignites in air.Unreacted material is considered hazardous waste due to ignitability (EPA waste code D001).
Reactivity Reacts violently with water and other protic solvents.Unreacted material is considered hazardous waste due to reactivity (EPA waste code D003).
Corrosivity Causes severe skin burns and eye damage upon contact.[1]Requires appropriate Personal Protective Equipment (PPE).
Toxicity While gadolinium itself is not a RCRA 8 metal with a specific TCLP limit, inhalation or ingestion of its compounds can be harmful.The final, treated waste must be assessed for hazardous characteristics.

The Disposal Workflow: A Decision-Making Diagram

The proper disposal of this compound follows a multi-step process focused on controlled neutralization before final disposal. The following diagram illustrates the decision-making workflow.

DisposalWorkflow This compound Disposal Workflow start Start: Unwanted this compound ppe Don Appropriate PPE: - Flame-resistant lab coat - Chemical splash goggles & face shield - Neoprene or nitrile gloves start->ppe inert_atm Prepare Inert Atmosphere Workspace (Glovebox or Fume Hood with Nitrogen/Argon) ppe->inert_atm reagents Assemble Quenching Reagents: - Anhydrous Isopropanol - Anhydrous Methanol - Deionized Water - Anhydrous Inert Solvent (e.g., Heptane) inert_atm->reagents dissolve Dissolve/Suspend Isopropoxide in Inert Solvent reagents->dissolve cool Cool Reaction Vessel (Ice Bath) dissolve->cool add_ipa Slowly Add Anhydrous Isopropanol cool->add_ipa add_meoh Slowly Add Anhydrous Methanol add_ipa->add_meoh add_water Slowly Add Deionized Water add_meoh->add_water verify Verify Complete Neutralization (Cessation of gas evolution/exotherm) add_water->verify characterize Characterize Final Waste Stream (Aqueous solution of Gadolinium Hydroxide/Oxide and alcohols) verify->characterize tclp Is Gadolinium a RCRA-regulated metal with a TCLP limit? characterize->tclp non_haz Dispose as Non-Hazardous Waste (pending local regulations) tclp->non_haz No haz Dispose as Hazardous Waste via Approved Facility tclp->haz Yes

Caption: Decision workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

This protocol is designed for the safe neutralization of small quantities of this compound typically found in a research laboratory.

Causality Behind Procedural Choices: The slow, sequential addition of increasingly reactive protic solvents (isopropanol, then methanol, then water) is a critical safety measure. This staged approach allows for the controlled hydrolysis of the reactive metal alkoxide, preventing a violent, uncontrolled reaction that could lead to fire or explosion. The use of an inert atmosphere is essential to prevent the pyrophoric material from igniting upon contact with air.

Preparation and Safety Precautions
  • Personal Protective Equipment (PPE): Before handling this compound, always wear a full complement of PPE, including:

    • A flame-resistant laboratory coat.

    • Chemical splash goggles and a face shield.

    • Thick, chemical-resistant gloves such as neoprene over nitrile gloves.

  • Inert Atmosphere: All handling of solid this compound and the initial stages of the quenching process must be performed under an inert atmosphere, either in a glovebox or a fume hood with a steady flow of nitrogen or argon.

  • Gather Materials: Assemble all necessary equipment and reagents before starting the procedure to minimize the time the pyrophoric material is handled. This includes:

    • An appropriately sized three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen/argon inlet.

    • An ice bath.

    • Anhydrous isopropanol.

    • Anhydrous methanol.

    • Deionized water.

    • An inert, anhydrous solvent such as heptane or toluene.

Neutralization (Quenching) Procedure
  • Inerting the System: Purge the reaction flask with nitrogen or argon.

  • Suspension in Inert Solvent: Carefully transfer the this compound to the reaction flask and add enough anhydrous heptane or toluene to create a stirrable slurry. This dilution helps to dissipate heat generated during the reaction.

  • Cooling: Place the reaction flask in an ice bath to maintain a low temperature throughout the quenching process.

  • Slow Addition of Isopropanol: Slowly add anhydrous isopropanol dropwise from the dropping funnel while vigorously stirring the slurry. The isopropanol will react with the this compound in a controlled manner. Monitor for any signs of reaction, such as gas evolution or a temperature increase.

  • Sequential Addition of Methanol and Water: Once the addition of isopropanol is complete and the initial reaction has subsided, slowly add anhydrous methanol in the same dropwise manner. Methanol is more reactive than isopropanol and will react with any remaining isopropoxide. Finally, after the methanol addition is complete and the reaction has ceased, slowly add deionized water dropwise to ensure complete hydrolysis.

  • Verification of Neutralization: After the final addition of water, allow the mixture to slowly warm to room temperature while continuing to stir. The absence of further gas evolution or temperature increase indicates that the neutralization is complete. The final product will be a slurry of gadolinium hydroxide or oxide in a mixture of organic solvents and water.

Waste Characterization and Final Disposal

The neutralized slurry contains gadolinium hydroxide/oxide, isopropanol, methanol, water, and the initial inert solvent. At this stage, the pyrophoric and reactive hazards have been eliminated. The next step is to determine the appropriate final disposal route based on environmental regulations.

Regulatory Framework

Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[2]

  • Listed Wastes: Gadolinium is not a specifically listed hazardous waste under 40 CFR Part 261, Subpart D.[3][4][5]

  • Characteristic Wastes:

    • Ignitability (D001) and Reactivity (D003): The unreacted this compound exhibits these characteristics. The quenching procedure described above removes these hazards.

    • Toxicity: The toxicity of a waste is determined by the Toxicity Characteristic Leaching Procedure (TCLP). The EPA has established regulatory limits for certain metals (the "RCRA 8"), but gadolinium is not among them.[1][6] This means there is no federal TCLP limit for gadolinium.

Final Disposal Procedure
  • Waste Segregation: The neutralized slurry should be collected in a clearly labeled waste container. Do not mix this waste with other waste streams.

  • Consult Local Regulations: While there are no federal TCLP limits for gadolinium, state and local regulations may be more stringent. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office and your local publicly owned treatment works (POTW) to determine the specific disposal requirements for gadolinium-containing waste in your area.

  • Approved Disposal Facility: The Safety Data Sheet for this compound specifies that the material should be disposed of at an approved waste disposal plant.[1] Therefore, even after neutralization, the final waste should be disposed of through your institution's hazardous waste management program. The EHS office will ensure that the waste is sent to a facility that is permitted to handle this type of chemical waste.

Conclusion

The safe disposal of this compound is a manageable process when a thorough understanding of its hazards is combined with a meticulous and controlled neutralization procedure. By following the steps outlined in this guide, researchers can ensure a safe laboratory environment while adhering to environmental regulations. Always prioritize safety, and when in doubt, consult your institution's EHS professionals.

References

  • Ereztech LLC. (2020). Gadolinium(III) isopropoxide Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • ACTenviro. (2024). Proper Waste Management of RCRA 8 Metals. [Link]

  • Hazardous Waste Experts. (2024). Which Substances Make Up the RCRA 8 Metals?. [Link]

  • GovInfo. (2002). 67 Subpart D—Lists of Hazardous Wastes. [Link]

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A Senior Scientist's Guide to Handling Gadolinium (III) Isopropoxide: Beyond the SDS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, harnessing the unique catalytic and material properties of organometallics like Gadolinium (III) isopropoxide is key to innovation.[1] However, the privilege of working with such reactive compounds comes with a profound responsibility to ensure safety. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a deeper, field-tested understanding of why specific handling protocols are critical. Our goal is to empower you with the causal logic behind safety measures, ensuring every procedure is a self-validating system of protection for you and your team.

Part 1: The "Why" - Deconstructing the Hazard Profile

This compound is more than just a gadolinium source; it's a metal alkoxide. This chemical class dictates its primary hazards: sensitivity to air and, most critically, moisture.[2][3]

  • Moisture Reactivity: The core hazard stems from its violent reaction with water (hydrolysis). Upon contact with moisture—even humidity in the ambient air—the isopropoxide ligands are protonated, rapidly liberating flammable isopropanol and forming gadolinium hydroxide/oxide.[4] This reaction is highly exothermic, meaning it releases significant heat, which can ignite the very isopropanol being generated.

  • Air Sensitivity & Pyrophoric Potential: While primarily moisture-sensitive, finely divided powders of reactive metals and their compounds can be pyrophoric, meaning they can spontaneously ignite on contact with air.[5][6] The risk is magnified by the compound's high surface area in powder form.[7]

Understanding this reactivity is the foundation of all safety protocols. Every step we take is designed to rigorously exclude atmospheric moisture and oxygen.[8][9]

Part 2: Engineering Controls - Your Primary Defense

Personal Protective Equipment (PPE) is your last line of defense, not your first. Before you even select a pair of gloves, you must control the environment.

  • Glovebox (Recommended): The gold standard for handling materials like this compound is a glovebox with an inert atmosphere (typically argon or nitrogen).[5][8] A glovebox provides the most robust protection by physically isolating the material from air and moisture, making it the safest environment for weighing and transferring the solid.[6]

  • Fume Hood with Schlenk Line Techniques: If a glovebox is unavailable, manipulations must be performed in a well-ventilated fume hood using air-free techniques, such as a Schlenk line.[4][10] This involves using specialized glassware and techniques to maintain a positive pressure of inert gas, preventing air from entering the reaction vessel.[9][11] All glassware must be rigorously dried beforehand, typically by heating in an oven at >125°C overnight and cooling under an inert gas stream.[11][12]

Part 3: Personal Protective Equipment (PPE) - A Hazard-Matched Approach

Your choice of PPE must be directly correlated to the specific hazards of this compound and its potential reactions.

PPE ComponentHazard MitigatedRationale & Specifications
Primary Hand Protection Skin Contact, IrritationNitrile Gloves: Provides good general chemical resistance for incidental contact.[4][5] However, nitrile is combustible.
Secondary Hand Protection Fire, Chemical BreakthroughFlame-Resistant (e.g., Nomex®) or Neoprene Gloves: Worn over nitrile gloves.[5][6] Neoprene offers superior chemical resistance, while Nomex provides critical protection against fire—a primary risk with pyrophoric materials.[6]
Eye Protection Chemical Splash, Flying ParticlesChemical Splash Goggles (ANSI Z87.1): Standard safety glasses are insufficient. Goggles provide a full seal to protect against splashes from all angles.[10][13]
Face Protection Explosion, Fire, Large SplashFace Shield: Must be worn in addition to splash goggles, especially when handling larger quantities or during potentially vigorous reactions.[4][5][13]
Body Protection Fire, SpillsFlame-Resistant (FR) Lab Coat: A lab coat made of materials like Nomex is essential.[4][6] Standard cotton/polyester coats can ignite and melt, exacerbating injury. The coat must be fully buttoned.[10]
Footwear Spills, Dropped ItemsClosed-Toe Shoes: Leather or chemical-resistant material is preferred. The entire foot must be covered.[10]
A Note on Glove Selection:

The term "chemical resistance" is nuanced. It involves both degradation (physical change to the glove material) and permeation (the chemical seeping through on a molecular level).[14] Always consult a manufacturer's chemical resistance chart for specific breakthrough times.[14][15] For handling pyrophorics, a double-gloving strategy is often recommended, combining chemical resistance with fire resistance.[5][6]

Part 4: Procedural Guide - A Step-by-Step Workflow

This protocol assumes the use of a glovebox, which is the best practice.

  • Preparation is Paramount:

    • Conduct a "dry run" of your procedure with a harmless substance to identify any ergonomic or logistical issues.[6][13]

    • Ensure all glassware, spatulas, and equipment are brought into the glovebox antechamber and thoroughly purged with inert gas.

    • Clear the workspace of all unnecessary items and flammable materials.[13]

    • Confirm the location and operational status of the nearest safety shower, eyewash station, and Class D or ABC powder fire extinguisher.[10][13] Do not use water or CO2 extinguishers. [2][10]

  • Donning PPE:

    • Before beginning work, don your full PPE ensemble as detailed in the table above: FR lab coat, nitrile gloves, secondary FR/chemical-resistant gloves, and chemical splash goggles. The face shield should be ready to be worn during the transfer.

  • Executing the Transfer (Inside the Glovebox):

    • Bring the sealed container of this compound into the glovebox.

    • Allow the container to reach the atmospheric temperature of the glovebox to prevent condensation.

    • Slowly open the container.

    • Using a clean, dry spatula, carefully weigh the desired amount of the white to off-white powder into a tared and dried reaction vessel.[3]

    • Securely close the main container of this compound.

    • Seal your reaction vessel before removing it from the glovebox via the antechamber.

The following diagram illustrates the critical decision-making process for handling this material.

G cluster_prep Phase 1: Preparation cluster_env Phase 2: Environment Selection cluster_glovebox Glovebox Workflow (Best Practice) cluster_hood Fume Hood Workflow (Alternative) cluster_disposal Phase 3: Post-Handling prep Review SDS & SOP risk_assess Perform Risk Assessment (Quantity, Environment) prep->risk_assess ppe_check Assemble & Inspect PPE risk_assess->ppe_check env_choice Handling Environment? ppe_check->env_choice gb_ops Don Full PPE (FR Coat, Goggles, Double Gloves) Weigh & Transfer in Inert Gas env_choice->gb_ops Glovebox Available hood_ops Don Full PPE + Face Shield Use Oven-Dried Glassware Utilize Schlenk Line Techniques env_choice->hood_ops Fume Hood Only cleanup Decontaminate Equipment (Quench Slowly) gb_ops->cleanup hood_ops->cleanup waste Dispose via Hazardous Waste Stream cleanup->waste

Caption: Workflow for Handling Air- & Moisture-Sensitive Reagents.

Part 5: Emergency & Disposal Plans

Spill Response:

  • Alert & Evacuate: Immediately alert personnel in the area and evacuate if necessary. Do not work alone when handling such materials.[6][13]

  • Isolate & Cover: If the spill is small and you are trained to handle it, cover the spill with a dry, non-reactive absorbent material like powdered lime, dry sand, or clay-based kitty litter.[13] Do NOT use water or combustible materials like paper towels.

  • Collect & Quench: Carefully sweep the material into a dry, labeled container.[2]

  • Decontamination: The spilled material must be "quenched" or deactivated before disposal. This should be done in a fume hood by very slowly adding a non-reactive solvent like isopropanol, followed by a slow, dropwise addition of water to hydrolyze the remaining material. This process can generate heat and gas and must be done with extreme caution.

Waste Disposal:

  • Never dispose of this compound in its active state.

  • All waste, including quenched material and contaminated absorbents, must be placed in a clearly labeled, sealed container.

  • Dispose of the material through your institution's hazardous waste program, following all local and national regulations.[7][16]

By understanding the fundamental chemistry of this compound, you transform safety protocols from a list of rules into a logical, proactive system for risk management. This deeper expertise is the hallmark of a trustworthy and authoritative scientific practice.

References

  • Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University. (2009). Oregon State University. [Link]

  • The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. (2024). Lab Manager. [Link]

  • Pyrophoric Materials - Environmental Health and Safety - Purdue University. Purdue University. [Link]

  • Safe Handling of Pyrophoric Materials. (n.d.). University of Nebraska-Lincoln. [Link]

  • Pyrophoric SOP | Compliance and Risk Management - Kent State University. Kent State University. [Link]

  • SDS Gadolinium - Ames Laboratory. (n.d.). Ames Laboratory. [Link]

  • Gadolinium(III) isopropoxide | Tris(isopropoxy) gadolinium(III) | GdC9H21O3. (n.d.). Ereztech. [Link]

  • Hand Protection Chemical Resistance Guide. (n.d.). University of Wollongong Australia. [Link]

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds. (n.d.). Wipf Group, University of Pittsburgh. [Link]

  • Gadolinium(III) isopropoxide | Gd(OiPr)3 | C9H21GdO3. (n.d.). Ereztech. [Link]

  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025). MCR Safety. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh. [Link]

  • Gadolinium Standard 1000 mg/L - SAFETY DATA SHEET. (n.d.). Australian Chemical Reagents. [Link]

  • Handling air-sensitive reagents AL-134. (n.d.). Massachusetts Institute of Technology. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing. (n.d.). Centers for Disease Control and Prevention. [Link]

  • OSHA Glove Selection Chart. (n.d.). University of Texas at Austin Environmental Health and Safety. [Link]

  • The manipulation of air-sensitive compounds. (n.d.). Neilson Lab, Texas Christian University. [Link]

  • Glove Chemical Resistant Chart. (2024). The Glove Guru. [Link]

Sources

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